molecular formula C16H18N2 B130554 Metapramine CAS No. 21730-16-5

Metapramine

Número de catálogo: B130554
Número CAS: 21730-16-5
Peso molecular: 238.33 g/mol
Clave InChI: YXVZOBVWVRFPTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metapramine is a tricyclic antidepressant (TCA) agent introduced in the 1980s for research into affective disorders . Its primary characterized mechanism of action is the inhibition of norepinephrine reuptake, without significant effects on the serotonin or dopamine transporters, which distinguishes it from many other TCAs . Further research has also identified this compound as a low-affinity antagonist at the NMDA (N-methyl-D-aspartic acid) receptor complex, suggesting a potential role in glutamatergic system studies . A notable and unique feature of this compound, often highlighted in early research, is its reportedly minimal anticholinergic activity . This pharmacological profile, combined with observed analgesic properties in preclinical models, makes this compound a compound of interest for investigating the pathways of depression and pain, as well as for studying the differential contributions of norepinephrine and NMDA receptor systems .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVZOBVWVRFPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865011
Record name Metapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21730-16-5
Record name Metapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21730-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021730165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/303954M7YF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metapramine's Mechanism of Action in Neuronal Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) characterized by a distinct pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action within neuronal pathways. Primarily functioning as a norepinephrine (B1679862) reuptake inhibitor, this compound enhances noradrenergic neurotransmission. Uniquely among many TCAs, it is reported to have a low incidence of anticholinergic side effects. Furthermore, this compound acts as a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor, a property that may contribute to its therapeutic effects. This document details the quantitative data available for its receptor interactions, explores the downstream signaling cascades, and provides methodologies for key experimental procedures used to elucidate its mechanism of action.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's principal mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This blockade of norepinephrine reuptake enhances noradrenergic signaling. Unlike many other tricyclics, this compound shows a notable selectivity for the NET, with minimal to no effect on the reuptake of serotonin (B10506) or dopamine.

Quantitative Data: Receptor and Transporter Binding Affinity
TargetLigand/ParameterValueSpeciesReference
Norepinephrine Transporter (NET) KiData not available
IC50Data not available
NMDA Receptor (PCP site) IC501.4 ± 0.2 µMRat[1]
NMDA-evoked cGMP increase IC5013 µMRat[1]
Muscarinic Receptors KiLow affinity (anecdotal)
Neuronal Pathway: Norepinephrine Reuptake Inhibition

The inhibition of the norepinephrine transporter by this compound leads to a cascade of events within the noradrenergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine NE_vesicle Norepinephrine (NE) Vesicle Dopamine->NE_vesicle Synaptic_Cleft Synaptic Cleft NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibits Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates NE NE

Norepinephrine reuptake inhibition by this compound.

Secondary Mechanism of Action: NMDA Receptor Antagonism

This compound has been identified as a low-affinity antagonist of the NMDA receptor complex channel.[1] This action is thought to be exerted directly at the phencyclidine (PCP) site within the NMDA receptor channel.[1]

Quantitative Data: NMDA Receptor Interaction
ParameterValueSpeciesReference
IC50 for [3H]TCP binding inhibition 1.4 ± 0.2 µMRat[1]
IC50 for NMDA-evoked cGMP increase 13 µMRat[1]
Neuronal Pathway: NMDA Receptor Antagonism

By blocking the NMDA receptor channel, this compound can modulate glutamatergic neurotransmission, which may contribute to its antidepressant effects.

cluster_presynaptic_glut Presynaptic Neuron cluster_postsynaptic_glut Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Synaptic_Cleft_Glut Synaptic Cleft Glutamate_vesicle->Synaptic_Cleft_Glut Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates Glutamate Glutamate Glutamate->NMDA_Receptor Binds Metapramine_NMDA This compound Metapramine_NMDA->Ion_Channel Blocks

NMDA receptor antagonism by this compound.

Active Metabolites

Like other tricyclic antidepressants, this compound is metabolized in the liver, primarily through demethylation. This process can result in the formation of active metabolites. While the existence of three desmethylated metabolites has been reported, their specific pharmacological activities and contributions to the overall therapeutic effect of this compound require further investigation.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Transporter Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter, such as the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the norepinephrine transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the norepinephrine transporter.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the NET (e.g., [³H]nisoxetine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Prepare Membranes with NET Start->Membrane_Prep Incubate Incubate with [³H]Nisoxetine and this compound Membrane_Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for radioligand binding assay.
Synaptosomal Uptake Assay for Reuptake Inhibition

This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes.

Objective: To determine the potency (IC50) of this compound in inhibiting norepinephrine reuptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are isolated from brain tissue (e.g., rat cortex or hypothalamus).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: A fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine) is added to initiate uptake.

  • Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by non-linear regression analysis.

Start_Uptake Start Synaptosome_Prep Isolate Synaptosomes Start_Uptake->Synaptosome_Prep Preincubate Pre-incubate with this compound Synaptosome_Prep->Preincubate Add_Radioligand Add [³H]Norepinephrine Preincubate->Add_Radioligand Terminate_Uptake Terminate Uptake (Filtration) Add_Radioligand->Terminate_Uptake Measure_Uptake Measure Radioactivity Terminate_Uptake->Measure_Uptake Calculate_IC50 Calculate IC50 Measure_Uptake->Calculate_IC50 End_Uptake End Calculate_IC50->End_Uptake

Workflow for synaptosomal uptake assay.

Conclusion

This compound's mechanism of action is centered on its selective inhibition of norepinephrine reuptake, which distinguishes it from many other tricyclic antidepressants that have broader effects on multiple neurotransmitter systems. Its additional activity as a low-affinity NMDA receptor antagonist presents a further point of differentiation and a potential area for further research into its unique therapeutic properties. The lack of significant anticholinergic activity also contributes to a more favorable side-effect profile compared to other TCAs. Further studies are warranted to fully elucidate the binding profile of this compound and its metabolites across a wider range of receptors and to explore the clinical implications of its dual action on noradrenergic and glutamatergic systems.

References

Pharmacological Profile of Metapramine Compared to Other Tricyclic Antidepressants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological profile of metapramine, a tricyclic antidepressant (TCA), in relation to other well-characterized TCAs. While sharing the core tricyclic structure, this compound exhibits a distinct pharmacological signature, primarily characterized by its activity as a norepinephrine (B1679862) reuptake inhibitor with reportedly minimal effects on serotonin (B10506) and dopamine (B1211576) transport. This document synthesizes available quantitative data on receptor and transporter binding affinities, details the experimental methodologies used to derive such data, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the nuanced pharmacology of TCAs.

Introduction

Tricyclic antidepressants have been a cornerstone in the management of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT). However, the clinical utility of TCAs is often tempered by a wide range of side effects, which stem from their interactions with various other receptors, including muscarinic, histaminergic, and adrenergic receptors.

This compound, introduced in France in 1984, is a TCA that has been reported to possess a more selective pharmacological profile. It is described as a potent norepinephrine reuptake inhibitor with negligible impact on serotonin or dopamine reuptake.[1] Furthermore, anecdotal and limited experimental evidence suggests that this compound has a lower propensity for anticholinergic side effects compared to other TCAs.[2][3] This guide aims to provide a detailed, data-driven comparison of this compound's pharmacological properties with those of other commonly known TCAs.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities (Ki in nM) of this compound and other representative TCAs for key molecular targets. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

DrugNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)
This compound Data Not AvailableData Not AvailableData Not Available
Amitriptyline4.32.03,200
Clomipramine1.50.142,900
Desipramine0.2187,800
Imipramine (B1671792)1.10.58,600
Nortriptyline1.08.01,100

Table 2: Receptor Binding Affinities (Ki, nM)

DrugMuscarinic M1Histamine H1α1-AdrenergicNMDA (IC50, µM)
This compound >1000 (low affinity)Data Not AvailableData Not Available1.4 ± 0.2
Amitriptyline1.10.22.5Data Not Available
Clomipramine2.03.13.7Data Not Available
Desipramine191.113Data Not Available
Imipramine9.11.68.2Data Not Available
Nortriptyline100.97.5Data Not Available

Note: A study evaluating the central anticholinergic activity of several antidepressants found this compound to have significantly lower activity than imipramine and clomipramine.[3] The IC50 value for this compound at the NMDA receptor indicates low-affinity antagonism.[4]

Signaling Pathways

The therapeutic and adverse effects of TCAs are mediated by their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Monoamine Reuptake Inhibition

The primary therapeutic mechanism of most TCAs involves the blockade of norepinephrine and/or serotonin transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TCA TCA NET Norepinephrine Transporter (NET) TCA->NET Inhibition NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine (NE) NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft_NE->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Adrenergic_Receptor->Downstream_Signaling Activation

Norepinephrine Reuptake Inhibition by TCAs
NMDA Receptor Antagonism by this compound

This compound has been shown to be a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor, a unique property among TCAs.

cluster_postsynaptic Postsynaptic Neuron This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonism Glutamate Glutamate Glutamate->NMDA_Receptor Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Effects Downstream Effects (e.g., ERK pathway) Ca_Influx->Downstream_Effects

NMDA Receptor Antagonism by this compound

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (e.g., TCA) Prepare_Membranes->Incubate Separate Separate bound from unbound radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of the bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) and a range of concentrations of the unlabeled test compound (the TCA).

    • To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of a known potent unlabeled ligand.

    • The plate is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This assay measures the ability of a drug to inhibit the reuptake of a neurotransmitter into synaptosomes.

Start Start Prepare_Synaptosomes Prepare synaptosomes from specific brain regions Start->Prepare_Synaptosomes Preincubate Pre-incubate synaptosomes with varying concentrations of the test compound (e.g., TCA) Prepare_Synaptosomes->Preincubate Add_Radiolabeled_NT Add a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) Preincubate->Add_Radiolabeled_NT Incubate_Short Incubate for a short period to allow for uptake Add_Radiolabeled_NT->Incubate_Short Terminate_Uptake Terminate uptake by rapid filtration and washing with cold buffer Incubate_Short->Terminate_Uptake Quantify_Uptake Quantify radioactivity within the synaptosomes Terminate_Uptake->Quantify_Uptake Analyze_Inhibition Analyze data to determine IC50 for reuptake inhibition Quantify_Uptake->Analyze_Inhibition End End Analyze_Inhibition->End

Neurotransmitter Reuptake Assay Workflow

Detailed Methodology:

  • Synaptosome Preparation:

    • Specific brain regions rich in the transporter of interest (e.g., hypothalamus for NET) are dissected and homogenized in a suitable buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of the test TCA.

    • A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) is added to initiate the uptake reaction.

    • The mixture is incubated for a short, defined period at a physiological temperature (e.g., 37°C).

  • Termination and Quantification:

    • The uptake is rapidly terminated by filtration through a glass fiber filter and washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

    • The radioactivity retained by the synaptosomes on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.

    • The IC50 value, representing the concentration of the drug that inhibits 50% of the neurotransmitter uptake, is determined from the dose-response curve.

Conclusion

This compound presents a unique pharmacological profile within the tricyclic antidepressant class. While definitive quantitative data on its interaction with monoamine transporters and various receptors remains limited in publicly available literature, existing evidence strongly suggests a preferential and potent inhibition of norepinephrine reuptake. Its reported low anticholinergic activity and its additional mechanism as a low-affinity NMDA receptor antagonist differentiate it from other TCAs. This distinct profile may translate to a different clinical efficacy and side-effect profile. Further comprehensive in vitro binding and functional studies on this compound are warranted to fully elucidate its pharmacological characteristics and to provide a more complete quantitative comparison with other TCAs. This would be invaluable for guiding future drug discovery efforts and for optimizing therapeutic strategies in the treatment of depression and potentially other neurological disorders.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Metapramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant belonging to the dibenzazepine (B1670418) class of compounds. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis pathway. The document outlines the core chemical properties, presents a step-by-step synthesis methodology derived from foundational patents, and includes a visual representation of the synthetic route. This guide is intended to serve as a key resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically designated as 10,11-dihydro-5-methyl-10-(methylamino)-5H-dibenz[b,f]azepine. It is a racemic mixture with the following key identifiers and properties:

PropertyValue
IUPAC Name (rac)-10,11-dihydro-N,5-dimethyl-5H-dibenz[b,f]azepin-10-amine[1]
CAS Number 21730-16-5[1][2]
Molecular Formula C₁₆H₁₈N₂[1][2]
Molar Mass 238.33 g/mol [1][2]
Appearance Crystalline solid (for hydrochloride salt)[2]
Melting Point 238-240 °C (for hydrochloride salt)[2]

Chemical Structure:

Chemical structure of this compound

Caption: The chemical structure of this compound, featuring a dibenz[b,f]azepine core.

Synthesis Pathway

The primary synthesis of this compound, as outlined in the patent literature, involves a two-step process starting from iminostilbene (B142622). The pathway is characterized by a hydroboration reaction followed by amination.[1]

Metapramine_Synthesis Iminostilbene Iminostilbene Intermediate 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine Iminostilbene->Intermediate Hydroboration NNDiethylaminoborane N,N-diethylaminoborane NNDiethylaminoborane->Intermediate This compound This compound Intermediate->this compound Amination Methylchloramine Methylchloramine Methylchloramine->this compound

Caption: Synthesis pathway of this compound.

Experimental Protocols

While the seminal patent (US Patent 3,622,565) provides the conceptual framework for the synthesis of this compound, detailed experimental procedures with specific reactant quantities, reaction conditions, and yields are not publicly available in replicated, peer-reviewed literature. The following represents a generalized protocol based on the patented synthesis route and common organic chemistry practices for similar transformations.

Step 1: Synthesis of 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine

  • Reaction Setup: A solution of iminostilbene in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: N,N-diethylaminoborane is added dropwise to the solution at a controlled temperature, typically at room temperature or slightly below to manage any exothermic reaction.

  • Reaction Conditions: The reaction mixture is stirred for a period sufficient to ensure complete hydroboration. The progress of the reaction would ideally be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the intermediate product, 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine, is isolated. The specific work-up procedure would involve solvent removal and purification, potentially through crystallization or chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: The isolated intermediate from Step 1 is dissolved in a suitable solvent in a reaction vessel.

  • Reagent Addition: Methylchloramine is introduced to the reaction mixture. This step is critical for the introduction of the methylamino group at the 10-position of the dibenzazepine ring.

  • Reaction Conditions: The reaction is allowed to proceed, likely with stirring, for a set duration. The optimal temperature and reaction time would be determined empirically.

  • Work-up and Isolation: Following the completion of the amination reaction, the crude this compound is isolated. This would typically involve an aqueous work-up to remove any inorganic byproducts, followed by extraction of the product into an organic solvent.

  • Purification: The crude product is then purified to the desired level of purity. This can be achieved through techniques such as column chromatography or recrystallization. For pharmaceutical use, the free base would likely be converted to a stable salt, such as this compound hydrochloride, by treatment with hydrochloric acid.

Quantitative Data

Detailed quantitative data from the synthesis of this compound, such as percentage yields for each step and comprehensive spectral data, are not extensively reported in publicly accessible scientific literature. The following table summarizes the available physical properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₁₆H₁₈N₂238.33-
This compound HClC₁₆H₁₉ClN₂274.79238-240[2]

Mandatory Visualizations

The logical workflow for the synthesis of this compound is depicted below, illustrating the progression from starting materials to the final product.

Metapramine_Synthesis_Workflow cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Amination and Purification Start1 Iminostilbene + N,N-diethylaminoborane Reaction1 Reaction in Anhydrous Solvent Start1->Reaction1 Workup1 Quenching and Isolation Reaction1->Workup1 Intermediate 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine Workup1->Intermediate Start2 Intermediate + Methylchloramine Intermediate->Start2 Reaction2 Amination Reaction Start2->Reaction2 Workup2 Aqueous Work-up and Extraction Reaction2->Workup2 Purification Purification (Chromatography/Recrystallization) Workup2->Purification SaltFormation Salt Formation (e.g., with HCl) Purification->SaltFormation FinalProduct This compound (or this compound HCl) SaltFormation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. While the fundamental synthetic pathway is established in the patent literature, a notable gap exists in publicly available, detailed experimental protocols and comprehensive analytical data. Further research and publication in this area would be beneficial to the scientific community, particularly for those involved in the synthesis of dibenzazepine derivatives and the development of novel antidepressant medications. The information presented herein serves as a foundational resource for understanding the chemistry of this compound.

References

Metapramine: A Comprehensive Review of Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder. This review provides a comprehensive analysis of the existing scientific literature on this compound, focusing on its pharmacological profile, pharmacokinetic properties, clinical efficacy, and safety. A key characteristic of this compound is its dual mechanism of action, functioning as both a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. This document summarizes quantitative data from preclinical and clinical studies in structured tables, details experimental protocols for key assays, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of its molecular and clinical characteristics. While this compound has demonstrated antidepressant effects, a comprehensive evaluation of its efficacy and safety profile through large-scale, placebo-controlled clinical trials is not extensively available in recent literature.

Introduction

This compound is a tricyclic antidepressant that was introduced for the treatment of depression.[1] Like other TCAs, its therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems in the brain.[2] Uniquely among some TCAs, this compound has been reported to have a favorable side effect profile, anecdotally lacking significant anticholinergic effects.[3] This review aims to consolidate the available scientific knowledge on this compound to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacological Profile

This compound's primary mechanisms of action are the inhibition of norepinephrine reuptake and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Norepinephrine Reuptake Inhibition
NMDA Receptor Antagonism

This compound also acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1] This action is thought to contribute to its antidepressant effects, a mechanism shared by other novel antidepressant agents. In vitro studies have quantified this activity:

  • Inhibition of [3H]TCP Binding: this compound inhibits the binding of the radioligand [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) to rat cortical membranes with a half-maximal inhibitory concentration (IC50) of 1.4 ± 0.2 µM.[1] This suggests a direct interaction with the PCP site within the NMDA receptor channel.[1]

  • Inhibition of NMDA-Evoked cGMP Increase: In neonatal rat cerebellar slices, this compound inhibits the NMDA-evoked increase in cyclic guanosine (B1672433) monophosphate (cGMP) with an IC50 of 13 µM.[1]

These findings indicate that this compound's antiglutamatergic activity may play a role in its overall therapeutic profile.

Quantitative Pharmacological Data

A summary of the available quantitative data for this compound's pharmacological activity is presented in Table 1.

TargetParameterValueSpecies/SystemReference
NMDA Receptor IC50 ([3H]TCP Binding Inhibition)1.4 ± 0.2 µMRat Cortical Membranes[1]
IC50 (NMDA-Evoked cGMP Increase)13 µMNeonatal Rat Cerebellar Slices[1]

Table 1: In Vitro Pharmacological Data for this compound

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay (General Protocol)

While a specific protocol for this compound was not found, a general method for assessing norepinephrine reuptake inhibition in rat brain synaptosomes is as follows:

  • Synaptosome Preparation: Crude synaptosome preparations are obtained from the midbrain-hypothalamus region of the rat brain.

  • Incubation: The synaptosomes are incubated in a buffer solution containing a known concentration of radiolabeled norepinephrine (e.g., ³H-noradrenaline).

  • Inhibition: Various concentrations of the test compound (this compound) are added to the incubation mixture to determine their inhibitory effect on norepinephrine uptake.

  • Separation and Measurement: The synaptosomes are separated from the incubation medium, and the amount of radioactivity taken up is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of radiolabeled norepinephrine (IC50) is calculated.

NMDA Receptor Binding Assay ([3H]TCP Displacement)

The following protocol was used to determine the IC50 of this compound for the NMDA receptor:

  • Membrane Preparation: Crude cortical membranes are prepared from rat brains.

  • Binding Assay: The membranes are incubated with a fixed concentration of [3H]TCP in the presence of NMDA and glycine (B1666218) to stimulate radioligand binding.

  • Competition: Increasing concentrations of this compound are added to the incubation mixture to displace the bound [3H]TCP.

  • Filtration and Washing: The incubation is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]TCP is calculated to determine the IC50 value.[1]

Signaling Pathways

Norepinephrine Reuptake Inhibition Signaling Pathway

This compound blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of NE in the synapse, enhancing its binding to postsynaptic adrenergic receptors and subsequent downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake Norepinephrine (Reuptake) NE_reuptake->NET NE_synapse->NE_reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates This compound This compound This compound->NET Inhibits

Norepinephrine Reuptake Inhibition by this compound
NMDA Receptor Antagonism Signaling Pathway

As a low-affinity antagonist, this compound blocks the ion channel of the NMDA receptor, reducing the influx of calcium (Ca²⁺) into the postsynaptic neuron. This modulation of glutamatergic neurotransmission is another facet of its antidepressant action.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Cellular_Effects Cellular Effects Ca_Influx->Cellular_Effects This compound This compound This compound->NMDA_Receptor Blocks

NMDA Receptor Antagonism by this compound

Pharmacokinetic Profile

Intravenous Administration

A study in healthy volunteers provided the following pharmacokinetic parameters after intravenous infusion and bolus injection of this compound:

ParameterValueRoute of AdministrationReference
Plasma Clearance 68 - 107 L/hInfusion[4]
Terminal Half-life (t½) ~7.4 hoursBolus Injection[4]
Apparent Volume of Distribution (Vd) 41.9 - 90.3 LBolus Injection[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

Clinical Efficacy

While this compound has been used for the treatment of major depressive disorder, specific quantitative data from large-scale, double-blind, placebo-controlled clinical trials are scarce in the recent literature. One available study compared the therapeutic effects of this compound with clomipramine (B1669221) in a double-blind clinical test, but detailed quantitative outcomes such as changes in Hamilton Depression Rating Scale (HAM-D) scores, response rates, or remission rates were not provided in the abstract.[3]

Safety and Tolerability

This compound has been anecdotally reported to lack anticholinergic effects, which would differentiate it from many other tricyclic antidepressants and potentially offer a better side effect profile.[3] However, a detailed and quantitative adverse event profile from clinical trials, including the frequency of specific side effects, is not available in the reviewed contemporary literature.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical and clinical evaluation of an antidepressant like this compound.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies (Binding & Uptake Assays) In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Phase_I Phase I Trials (Pharmacokinetics & Safety) In_Vivo->Phase_I Phase_II Phase II Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

Drug Development Workflow for this compound

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the noradrenergic and glutamatergic systems. The available preclinical data provide a foundation for its antidepressant effects. However, a significant gap exists in the recent scientific literature regarding comprehensive clinical data. To fully understand the therapeutic potential and place of this compound in the modern treatment landscape for depression, further well-controlled clinical trials are warranted.

Future research should focus on:

  • Quantitative Pharmacodynamics: Determining the binding affinity (Ki) of this compound for the human norepinephrine transporter and other relevant receptors and transporters.

  • Oral Pharmacokinetics: Characterizing the pharmacokinetic profile of orally administered this compound in diverse populations to establish Cmax, Tmax, and AUC.

  • Clinical Efficacy: Conducting large-scale, double-blind, placebo-controlled clinical trials to definitively evaluate the efficacy of this compound in major depressive disorder, using standardized measures such as the Hamilton Depression Rating Scale.

  • Safety and Tolerability: Systematically collecting and reporting the incidence of adverse events in clinical trials to establish a comprehensive safety profile.

Conclusion

This compound is a tricyclic antidepressant with a distinct mechanism of action involving both norepinephrine reuptake inhibition and low-affinity NMDA receptor antagonism. While preclinical studies have elucidated these properties, there is a notable lack of recent, comprehensive clinical data to fully assess its efficacy and safety in comparison to currently available antidepressants. This review highlights the existing knowledge and underscores the need for further research to clarify the clinical utility of this compound in the treatment of major depressive disorder.

References

Metapramine's Selective Inhibition of Norepinephrine Reuptake in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the selective inhibition of norepinephrine (B1679862) reuptake in the brain. This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its interaction with the norepinephrine transporter (NET). It includes a compilation of available quantitative data, detailed experimental protocols for assessing norepinephrine reuptake inhibition, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antidepressants and the development of novel therapeutics targeting the noradrenergic system.

Introduction

This compound is a tricyclic antidepressant that was introduced for the treatment of depression in France in 1984.[1] Structurally related to other TCAs, its clinical efficacy is attributed to its ability to modulate monoaminergic neurotransmission. Specifically, this compound exhibits a pharmacological profile characterized by a potent and selective inhibition of the norepinephrine transporter (NET), with negligible effects on the reuptake of serotonin (B10506) or dopamine.[1] This mode of action is similar to that of desipramine, another well-known TCA.[1][2] Understanding the precise molecular interactions and the quantitative aspects of this compound's effect on norepinephrine reuptake is crucial for elucidating its therapeutic properties and for the development of next-generation antidepressants with improved selectivity and side-effect profiles.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, this compound increases the concentration and prolongs the dwell time of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This enhanced signaling is believed to be a key factor in its antidepressant effects.

Norepinephrine Transporter (NET) Signaling Pathway

The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the inhibitory action of this compound.

cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase VMAT2 VMAT2 Synaptic_Cleft Norepinephrine NE_vesicle->Synaptic_Cleft Release (Exocytosis) NET Norepinephrine Transporter (NET) VMAT2->Dopamine packaging Synaptic_Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition Signal_Transduction Signal Transduction (e.g., cAMP pathway) Adrenergic_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response

Caption: Norepinephrine signaling at the synapse and the inhibitory site of this compound.

Quantitative Data

For comparative purposes, the table below presents the inhibitory constants (Ki) for several tricyclic antidepressants against the human norepinephrine transporter. This data highlights the varying potencies of different TCAs.

CompoundKi (nM) for human NET
This compound Data not available
Desipramine1.8 - 21
Nortriptyline1.8 - 21
Amitriptyline19 - 102
Imipramine2.8 - 36
Clomipramine-

Note: Data for TCAs other than this compound are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on norepinephrine reuptake.

In Vitro Norepinephrine Reuptake Inhibition Assay (Synaptosomal Preparation)

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for norepinephrine uptake.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer buffer (composition: NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, glucose)

  • [³H]-Norepinephrine (radioligand)

  • Test compound (e.g., this compound) and reference compounds (e.g., desipramine)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

    • Allow the uptake to proceed for a short duration (e.g., 5 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Tissue Brain Tissue (e.g., Cortex) Homogenize Homogenization (in Sucrose) Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Resuspend Resuspend Pellet (Synaptosomes) in Buffer Centrifuge2->Resuspend Preincubation Pre-incubation with This compound/Vehicle Resuspend->Preincubation Initiation Add [3H]-Norepinephrine Preincubation->Initiation Termination Rapid Filtration & Washing Initiation->Termination Quantification Scintillation Counting Termination->Quantification Analysis IC50 Calculation Quantification->Analysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula Stereotaxic->Implantation Recovery Allow for Recovery Implantation->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline DrugAdmin Administer this compound Baseline->DrugAdmin PostDrug Collect Post-Drug Samples DrugAdmin->PostDrug HPLC HPLC-ED Analysis of Norepinephrine PostDrug->HPLC Data Data Analysis and Plotting HPLC->Data

References

The Role of Metapramine as a Low-Affinity NMDA Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant, has been identified as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This guide provides an in-depth technical overview of the pharmacological profile of this compound concerning its interaction with the NMDA receptor. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a tricyclic antidepressant that primarily functions as a norepinephrine (B1679862) reuptake inhibitor, with minimal effects on serotonin (B10506) or dopamine (B1211576) reuptake.[2][3][4][5] Beyond its established role in modulating monoaminergic systems, research has demonstrated that this compound also interacts with the glutamatergic system, specifically as a low-affinity antagonist at the NMDA receptor complex.[1][2][3][4][5] This interaction suggests a potential mechanism for this compound's therapeutic effects that extends beyond its classical antidepressant profile and may have implications for conditions associated with excessive glutamatergic neurotransmission. This guide will explore the evidence supporting this compound's role as an NMDA receptor antagonist, providing the technical details necessary for its further investigation.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the NMDA receptor has been quantified through radioligand binding and functional assays. The key findings are summarized in the table below.

Assay TypeRadioligand/StimulantPreparationIC50 Value (µM)Reference
Radioligand Binding[3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)Rat cortical membranes1.4 ± 0.2[1]
Functional AssayN-methyl-D-aspartate (NMDA)Neonatal rat cerebellar slices13[1]

Table 1: Summary of Quantitative Data for this compound's NMDA Receptor Antagonism

The data indicate that this compound inhibits the binding of [3H]TCP, a radioligand that binds to the phencyclidine (PCP) site within the NMDA receptor ion channel, in the micromolar range.[1] Its potency in a functional assay, inhibiting the NMDA-evoked increase in cyclic guanosine (B1672433) monophosphate (cGMP), is also in the micromolar range.[1] The affinity of this compound for the PCP site is notably lower than that of other well-characterized NMDA receptor antagonists like PCP and MK-801.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity at the NMDA receptor.

[3H]TCP Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the PCP binding site within the NMDA receptor channel using [3H]TCP.

3.1.1. Materials

  • Tissues: Adult male rat cerebral cortex

  • Radioligand: [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Reagents:

    • N-methyl-D-aspartate (NMDA)

    • Glycine (B1666218)

    • This compound (or other test compounds)

    • Phencyclidine (PCP) or MK-801 (for non-specific binding determination)

  • Equipment:

    • Homogenizer

    • Refrigerated centrifuge

    • Scintillation counter

    • Glass fiber filters

    • Filtration manifold

3.1.2. Membrane Preparation

  • Dissect cerebral cortices from adult male rats on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

3.1.3. Binding Assay

  • In a 96-well plate, set up the following incubation tubes in triplicate:

    • Total Binding: 50 µL of [3H]TCP, 50 µL of Assay Buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [3H]TCP, 50 µL of a high concentration of unlabeled PCP or MK-801 (e.g., 100 µM), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [3H]TCP, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Add 10 µM NMDA and 10 µM glycine to all tubes to stimulate [3H]TCP binding.

  • Incubate the tubes at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

NMDA-Evoked cGMP Measurement

This protocol describes a functional assay to measure the inhibitory effect of a test compound on the NMDA-stimulated increase in cGMP levels in neonatal rat cerebellar slices.

3.2.1. Materials

  • Tissues: Cerebellum from 8-day-old neonatal rats

  • Buffers:

    • Krebs-Henseleit Buffer (KHB), gassed with 95% O2 / 5% CO2

  • Reagents:

    • N-methyl-D-aspartate (NMDA)

    • This compound (or other test compounds)

    • 0.1 M HCl

  • Equipment:

    • Tissue chopper

    • Water bath

    • Centrifuge

    • cGMP enzyme immunoassay (EIA) kit

3.2.2. Slice Preparation

  • Dissect the cerebellum from neonatal rats.

  • Prepare 350 µm thick slices using a tissue chopper.

  • Pre-incubate the slices in oxygenated KHB at 37°C for 90 minutes, changing the buffer every 30 minutes.

3.2.3. Functional Assay

  • Transfer the cerebellar slices to individual tubes containing fresh, oxygenated KHB.

  • Add varying concentrations of this compound or vehicle and incubate for 15 minutes at 37°C.

  • Stimulate the slices by adding 100 µM NMDA and incubate for an additional 2 minutes.

  • Terminate the reaction by adding 1 mL of ice-cold 0.1 M HCl.

  • Homogenize the slices and centrifuge at 2,500 x g for 15 minutes at 4°C.

  • Collect the supernatant for cGMP measurement.

3.2.4. cGMP Quantification

  • Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA kit, following the manufacturer's instructions.

  • Normalize the cGMP levels to the protein content of the tissue pellet.

3.2.5. Data Analysis

  • Calculate the percentage of inhibition of the NMDA-stimulated cGMP increase for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events. One key pathway involves the activation of neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This compound, by blocking the NMDA receptor channel, inhibits this entire cascade.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds This compound This compound This compound->NMDA_R Blocks (Antagonist) Ca2_plus Ca²⁺ Influx NMDA_R->Ca2_plus Opens Channel nNOS nNOS Ca2_plus->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Downstream Downstream Cellular Effects cGMP->Downstream

NMDA Receptor Signaling Pathway and this compound's Site of Action.
Experimental Workflow for Characterizing NMDA Receptor Antagonism

The characterization of a compound as an NMDA receptor antagonist typically follows a multi-step process, starting from initial binding assays to more complex functional and cellular assays.

Experimental_Workflow Start Hypothesized NMDA Receptor Antagonist (e.g., this compound) BindingAssay Radioligand Binding Assay ([³H]TCP) Start->BindingAssay DetermineIC50_Binding Determine IC₅₀ for Receptor Binding BindingAssay->DetermineIC50_Binding FunctionalAssay Functional Assay (NMDA-evoked cGMP) DetermineIC50_Binding->FunctionalAssay Positive Result DetermineIC50_Functional Determine IC₅₀ for Functional Inhibition FunctionalAssay->DetermineIC50_Functional Characterization Characterize as Low-Affinity Antagonist DetermineIC50_Functional->Characterization Confirmation

Workflow for NMDA Receptor Antagonist Characterization.

Conclusion

The available evidence robustly demonstrates that this compound, in addition to its well-established effects on norepinephrine reuptake, acts as a low-affinity antagonist at the NMDA receptor. This is supported by both radioligand binding studies and functional assays. The detailed protocols and conceptual workflows provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar dual-action profiles. A deeper understanding of the interplay between the monoaminergic and glutamatergic systems may pave the way for the development of novel therapeutics with enhanced efficacy for a range of neuropsychiatric disorders.

References

Metapramine: A Technical Guide to its Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant, has garnered interest within the neuroscience community for its distinct pharmacological profile. Primarily known as a norepinephrine (B1679862) reuptake inhibitor, it also exhibits low-affinity antagonism at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action suggests a broad range of potential applications in neuroscience research, particularly in the investigation of depression, pain, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizes key quantitative data, details experimental protocols for its study, and visualizes its mechanistic pathways and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] Unlike many other tricyclic antidepressants, it does not significantly affect the reuptake of serotonin (B10506) or dopamine.[1] Additionally, this compound acts as a low-affinity, non-competitive antagonist at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[2] This interaction with the glutamatergic system may contribute to its therapeutic effects and distinguishes it from other antidepressants.

Quantitative Data

The following tables summarize key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

TargetLigandPreparationIC50Reference
NMDA Receptor[3H]TCPRat Cortical Membranes1.4 ± 0.2 µM[2]
NMDA-evoked cGMP increase-Neonatal Rat Cerebellar Slices13 µM[2]

Table 2: In Vivo Analgesic Efficacy (Mouse Models)

TestPain ParameterAcute ED50 (i.p.)Reference
Hot Plate TestJumping19 ± 3 mg/kg[3]
PBQ-induced Writhing TestWrithing9.9 ± 0.1 mg/kg[3]

Potential Applications in Neuroscience Research

Depression and Affective Disorders

As a norepinephrine reuptake inhibitor, this compound is a valuable tool for studying the role of the noradrenergic system in the pathophysiology and treatment of depression. Clinical trials have explored its efficacy in treating major depressive disorder.

Pain and Analgesia

This compound has demonstrated analgesic properties in various preclinical pain models, suggesting its potential in neuropathic pain research.[3] Its dual action on both the noradrenergic and glutamatergic systems provides a unique avenue for investigating novel pain management strategies.

Neurodegenerative Disorders

The NMDA receptor antagonism of this compound makes it a compound of interest for studying excitotoxicity-mediated neuronal damage, a common pathway in several neurodegenerative diseases. Research in this area could explore its potential neuroprotective effects.

Experimental Protocols

In Vitro: NMDA Receptor Binding Assay

This protocol is adapted from Boireau et al. (1996), Neuropharmacology.[2]

Objective: To determine the binding affinity of this compound to the NMDA receptor in rat cortical membranes.

Materials:

  • Rat cortical membranes

  • [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) as the radioligand

  • This compound

  • Glycine (B1666218) and NMDA

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes through homogenization and centrifugation.

  • In assay tubes, combine the membrane preparation, [3H]TCP, and varying concentrations of this compound.

  • Include tubes with and without saturating concentrations of unlabeled TCP to determine total and non-specific binding, respectively.

  • Add glycine and NMDA to the incubation mixture to stimulate [3H]TCP binding.

  • Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo: Hot Plate Test for Analgesia

This protocol is based on the methodology described by Michael-Titus et al. (1987), Pain.[3]

Objective: To assess the analgesic effect of this compound in mice using a thermal stimulus.

Animals:

  • Male Swiss mice (or other appropriate strain)

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

Procedure:

  • Habituate the mice to the testing room and apparatus before the experiment.

  • Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).

  • Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses.

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Start a timer immediately upon placing the mouse on the plate.

  • Observe the mouse for signs of nociception, typically jumping or hind paw licking.

  • Stop the timer and remove the mouse from the hot plate as soon as the endpoint behavior is observed. This is the latency time.

  • Impose a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and assign the cut-off time as its latency.

  • Compare the latency times between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Visualizations

Metapramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_synapse Norepinephrine NE->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade NMDA_Receptor NMDA Receptor NMDA_Receptor->Signaling_Cascade This compound This compound This compound->NET Inhibits This compound->NMDA_Receptor Antagonizes Norepinephrine_Reuptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare synaptosomes or cells expressing NET B1 Incubate preparations with This compound/control A1->B1 A2 Prepare radiolabeled norepinephrine ([3H]NE) B2 Add [3H]NE to initiate uptake A2->B2 A3 Prepare this compound and control solutions A3->B1 B1->B2 B3 Incubate for a defined period B2->B3 B4 Terminate uptake by rapid filtration B3->B4 C1 Wash filters to remove unbound [3H]NE B4->C1 C2 Measure radioactivity using scintillation counting C1->C2 C3 Calculate % inhibition and IC50 C2->C3 NMDA_Receptor_Antagonism_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca2+ Influx NMDA_R->Ca_ion Opens channel Excitotoxicity Excitotoxicity/ Neuronal Damage Ca_ion->Excitotoxicity Leads to This compound This compound This compound->NMDA_R Blocks

References

Metapramine's Molecular Engagements: A Technical Guide Beyond the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metapramine, a tricyclic antidepressant (TCA), is primarily characterized by its potent inhibition of the norepinephrine (B1679862) transporter (NET). However, a comprehensive understanding of its pharmacological profile requires an in-depth examination of its molecular targets beyond NET. This technical guide elucidates the known off-target interactions of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development efforts.

Primary Secondary Target: NMDA Receptor Antagonism

The most significant and quantitatively characterized secondary target for this compound is the N-methyl-D-aspartic acid (NMDA) receptor complex. This compound functions as a low-affinity, non-competitive antagonist, directly interacting with the phencyclidine (PCP) binding site within the receptor's ion channel.[1][2] This interaction inhibits the influx of calcium, which is a critical step in the NMDA receptor signaling cascade.

Quantitative Analysis of this compound's NMDA Receptor Activity

This compound's inhibitory activity at the NMDA receptor has been quantified through both radioligand binding assays and functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Target Site/AssayLigand/StimulantTissue PreparationIC50 Value (µM)Reference
PCP Binding Site[3H]TCPRat Cortical Membranes1.4 ± 0.2[1][2]
Functional NMDA AntagonismNMDANeonatal Rat Cerebellar Slices13.0[1][2]
Signaling Pathway: NMDA Receptor-NO-cGMP Cascade

This compound's antagonism at the NMDA receptor directly impacts the downstream nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] Activation of the NMDA receptor typically leads to a calcium influx, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO.[1][3] NO then activates soluble guanylate cyclase (sGC), leading to an increase in cGMP levels.[1][3][4] By blocking the NMDA receptor channel, this compound attenuates this entire cascade.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel This compound This compound This compound->NMDA_R Blocks nNOS nNOS Ca_ion->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces

This compound blocks the NMDA receptor, inhibiting the downstream NO/cGMP signaling pathway.

Other Potential Molecular Targets

Unlike most tricyclic antidepressants, which exhibit a broad range of affinities for various neurotransmitter receptors, this compound's profile at these other sites is not well-documented.[5] One key source explicitly states that this compound's direct effects on serotonin, histamine, and muscarinic acetylcholine (B1216132) receptors have not been formally assayed.[6][7] Anecdotal reports suggest it may uniquely lack the potent anticholinergic effects common to its class.[6][7]

To provide a contextual framework for drug development professionals, the following table details the binding profile of Desipramine , a structurally related secondary amine TCA, at common off-target receptors. This data is for illustrative purposes only and does not represent the binding profile of this compound.

Receptor TargetLigandKi (nM)Reference
Serotonin Transporter (SERT)[3H]Paroxetine113[8]
Dopamine Transporter (DAT)[3H]GBR1293510,600[8]
Histamine H1 Receptor[3H]Pyrilamine11[8]
Alpha-1 Adrenergic Receptor[3H]Prazosin19[8]
Alpha-2 Adrenergic Receptor[3H]Clonidine1,100[8]
Muscarinic Acetylcholine Receptor[3H]QNB104[8]

Experimental Protocols

The quantitative data presented in this guide were derived from specific, reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize this compound's interaction with the NMDA receptor.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor ([³H]TCP)

This protocol outlines the methodology for determining a compound's affinity for the PCP site within the NMDA receptor ion channel using [³H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([³H]TCP) displacement.

1. Membrane Preparation:

  • Harvest cerebral cortices from adult rats and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to ensure thorough washing.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • In test tubes, combine 100 µL of the membrane preparation, 50 µL of [³H]TCP (final concentration ~2-4 nM), and 50 µL of varying concentrations of this compound (or vehicle for total binding).

  • To determine non-specific binding, a separate set of tubes should contain a high concentration of a known PCP site ligand (e.g., 100 µM PCP or MK-801).

  • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

3. Termination and Measurement:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Radioligand_Assay_Workflow A Prepare Receptor (e.g., Brain Membranes) B Incubate Receptor with: 1. Radioligand ([³H]L) 2. Test Compound (this compound) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀/Ki) D->E

Workflow for a competitive radioligand binding assay to determine drug affinity.
Protocol 2: Measurement of NMDA-Evoked cGMP Accumulation

This functional assay measures this compound's ability to antagonize the downstream signaling effects of NMDA receptor activation.

1. Brain Slice Preparation:

  • Isolate cerebella from neonatal rats (P7-P10) and slice them into 300-400 µm sections using a tissue chopper or vibratome.

  • Pre-incubate the slices for 60-90 minutes at 37°C in oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate buffer.

2. Functional Assay:

  • Transfer slices to individual tubes containing fresh, oxygenated buffer.

  • Add varying concentrations of this compound and pre-incubate for 15-20 minutes.

  • Initiate the reaction by adding NMDA (final concentration ~100-300 µM) and glycine (B1666218) (as a co-agonist, ~10 µM).

  • Incubate for 2-5 minutes at 37°C.

3. Termination and Measurement:

  • Terminate the reaction by adding ice-cold 0.1 M HCl or by rapid microwave irradiation to denature enzymes.

  • Homogenize the slices and centrifuge the homogenate.

  • Measure the cGMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Normalize cGMP levels to the protein content of the slice pellet.

4. Data Analysis:

  • Calculate the percentage of inhibition of the NMDA-stimulated cGMP response at each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Conclusion

Beyond its primary role as a norepinephrine reuptake inhibitor, this compound's pharmacological profile is distinguished by its low-affinity antagonism of the NMDA receptor. This activity inhibits the NMDA-NO-cGMP signaling pathway, an effect that has been quantitatively characterized. In contrast, its interactions with histaminergic, muscarinic, and other adrenergic receptors remain largely unassayed, setting it apart from many other TCAs. This focused secondary pharmacology suggests a potentially more selective mechanism of action compared to its class, warranting further investigation for both therapeutic applications and a deeper understanding of its clinical effects. The protocols and data provided herein offer a foundational guide for researchers and developers exploring the nuanced molecular interactions of this compound.

References

Methodological & Application

Experimental Protocol for In Vivo Studies Using Metapramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile, acting as both a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. This dual mechanism of action suggests its potential for therapeutic applications beyond depression, including neuropathic pain. This document provides detailed experimental protocols for in vivo studies designed to investigate the behavioral and neurochemical effects of this compound in rodent models. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, covering experimental design, drug administration, behavioral assays, and neurochemical analysis.

Introduction

This compound, a derivative of imipramine, was developed as a second-generation tricyclic antidepressant.[1] Its primary mechanism of action involves the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] Unlike many other TCAs, this compound has a negligible effect on serotonin (B10506) or dopamine (B1211576) reuptake.[1] Furthermore, it has been demonstrated to be a low-affinity, non-competitive antagonist at the NMDA receptor, a property that may contribute to its analgesic effects and a potentially faster onset of antidepressant action.[2][3] In vivo studies are crucial to further elucidate the therapeutic potential and underlying mechanisms of this compound.

Quantitative Data Summary

A comprehensive pharmacokinetic profile of this compound in rodents is not extensively documented in publicly available literature. However, effective doses for specific biological effects have been established.

ParameterSpeciesRoute of AdministrationValueReference
Antinociceptive Effect (ED50)
Hot Plate Test (Jumping)MouseIntraperitoneal (i.p.)19 ± 3 mg/kg[4]
Writhing Test (PBQ-induced)MouseIntraperitoneal (i.p.)9.9 ± 0.1 mg/kg[4]
Pharmacokinetics (Human)
Terminal Half-lifeHumanIntravenous (i.v.)~7.4 hours[5]
Plasma ClearanceHumanIntravenous (i.v.)68 to 107 L/h[5]

Note: The provided ED50 values are for antinociceptive effects and may not directly translate to effective doses for antidepressant-like effects, which often require chronic administration.

Experimental Protocols

Animal Models
  • Species: Male or female C57BL/6 mice or Sprague-Dawley rats are commonly used for behavioral and neurochemical studies of antidepressants.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures.

Drug Preparation and Administration
  • Vehicle: this compound hydrochloride can be dissolved in sterile 0.9% saline or distilled water. A small amount of a solubilizing agent, such as a few drops of Tween 80, may be used if necessary.

  • Administration Routes: Intraperitoneal (i.p.) injection is a common route for acute and chronic studies. Oral gavage (p.o.) can also be used to model clinical administration.

  • Dosage:

    • Acute Studies (e.g., antinociception): Doses ranging from 5 to 20 mg/kg (i.p.) have been shown to be effective in mice.[4]

    • Chronic Studies (e.g., antidepressant-like effects): Chronic daily administration of 10-20 mg/kg (i.p. or p.o.) for a period of 14 to 21 days is a typical starting point for evaluating antidepressant-like efficacy. The dosing schedule should be consistent (e.g., administered at the same time each day).

Behavioral Assays for Antidepressant-Like Effects

The Forced Swim Test is a widely used assay to screen for antidepressant-like activity by measuring the duration of immobility in an inescapable cylinder of water.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test session), place each mouse individually into the cylinder for a 15-minute period. This session serves to induce a state of helplessness.

    • Remove the mouse, dry it with a towel, and return it to its home cage.

    • On the second day (test session), 24 hours after the pre-test, administer this compound or vehicle.

    • Approximately 30-60 minutes after drug administration, place the mouse back into the cylinder for a 6-minute test session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

  • Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.

    • Administer this compound or vehicle 30-60 minutes before the test.

    • The test duration is typically 6 minutes.

    • Record the session with a video camera.

    • A blinded observer should score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility in the this compound group suggests an antidepressant-like effect.

Neurochemical Analysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is particularly useful for assessing the impact of this compound on norepinephrine levels.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes.

    • Administer this compound (e.g., 10-20 mg/kg, i.p.) and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Sample Analysis:

    • Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the data as a percentage of the baseline concentration for each animal.

  • Data Analysis: Compare the time course of norepinephrine levels between the this compound and vehicle groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for in vivo studies.

Metapramine_Signaling_Pathway cluster_0 Norepinephrine Reuptake Inhibition cluster_1 NMDA Receptor Antagonism Metapramine_NE This compound NET Norepinephrine Transporter (NET) Metapramine_NE->NET Inhibits NE_Synapse Increased Synaptic Norepinephrine Adrenergic_Receptors Adrenergic Receptors NE_Synapse->Adrenergic_Receptors Activates cAMP_Pathway ↑ cAMP/PKA/CREB Signaling Adrenergic_Receptors->cAMP_Pathway BDNF ↑ BDNF Expression cAMP_Pathway->BDNF Antidepressant_Effects_NE Antidepressant Effects BDNF->Antidepressant_Effects_NE Metapramine_NMDA This compound NMDA_Receptor NMDA Receptor Metapramine_NMDA->NMDA_Receptor Antagonizes Ca_Influx ↓ Ca2+ Influx mTOR_Pathway ↑ mTOR Signaling Synaptogenesis ↑ Synaptogenesis mTOR_Pathway->Synaptogenesis Antidepressant_Effects_NMDA Rapid Antidepressant & Analgesic Effects Synaptogenesis->Antidepressant_Effects_NMDA

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Drug_Administration This compound or Vehicle Administration (Acute or Chronic) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing (FST, TST) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Drug_Administration->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

Conclusion

The protocols and information provided in this document offer a foundational framework for conducting in vivo research on this compound. By employing standardized behavioral and neurochemical techniques, researchers can further characterize the unique pharmacological properties of this dual-acting antidepressant and explore its full therapeutic potential. Careful consideration of experimental design, including appropriate controls, dosing regimens, and outcome measures, will be critical for generating robust and reproducible data.

References

Metapramine in Rodent Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Metapramine, a tricyclic antidepressant, in rodent models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Overview of this compound

This compound is a tricyclic antidepressant that primarily acts as a norepinephrine (B1679862) reuptake inhibitor.[1] It is also characterized as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This dual mechanism of action suggests its potential therapeutic effects in mood disorders and other neurological conditions. Preclinical evaluation in rodent models is a critical step in elucidating its pharmacological profile and therapeutic potential.

Dosage and Administration

The appropriate dosage and administration route for this compound in rodent models are crucial for obtaining reliable and reproducible data. The following tables summarize the available data for mice and provide suggested starting points for rats, based on findings with similar tricyclic antidepressants.

Table 1: this compound Dosage in Mouse Models
ApplicationStrainRoute of AdministrationDosageStudy TypeReference
AntinociceptionSwiss MiceIntraperitoneal (i.p.)ED₅₀: 19 ± 3 mg/kgAcute (Hot Plate Test)[2]
AntinociceptionSwiss MiceIntraperitoneal (i.p.)ED₅₀: 9.9 ± 0.1 mg/kgAcute (Writhing Test)[2]
AntinociceptionSwiss MiceIntraperitoneal (i.p.)20 mg/kgAcute (Tail-Flick Test)[2]
AntinociceptionSwiss MiceIntraperitoneal (i.p.)15 mg/kgChronic (5 doses)[2]
AnalgesiaSwiss Albino MiceIntraperitoneal (i.p.)0-20 mg/kgAcute[1]
Table 2: Proposed this compound Dosage for Rat Models (Extrapolated from related compounds)
ApplicationStrainRoute of AdministrationProposed Dosage RangeStudy TypeRationale/Reference
Antidepressant-likeSprague-DawleyIntraperitoneal (i.p.)5-20 mg/kgAcute/ChronicBased on effective doses of desipramine (B1205290) in the Forced Swim Test.[3]
Antidepressant-likeWistarOral (gavage)10-30 mg/kgChronicGeneral dosage range for tricyclic antidepressants in oral administration studies.
PharmacokineticsSprague-DawleyIntravenous (i.v.)1-5 mg/kgAcuteTypical dosage for i.v. pharmacokinetic studies of small molecules.
PharmacokineticsWistarOral (gavage)5-20 mg/kgAcuteTo determine oral bioavailability and metabolism.

Note: These are suggested dose ranges. It is imperative for researchers to conduct dose-response studies to determine the optimal dose for their specific experimental conditions and rodent strain.

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess antidepressant-like activity are provided below. These are generalized protocols that should be adapted for use with this compound based on the dosage information provided above.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant-like activity.

Protocol for Rats:

  • Apparatus: A transparent cylinder (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for depression-like behavior.

  • Drug Administration: Administer this compound or vehicle at the selected dose and route. The timing of administration before the test session should be consistent and based on the pharmacokinetic profile of the drug (typically 30-60 minutes for i.p. injection). For chronic studies, dosing should occur as per the study design, with the final dose administered before the test session.

  • Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.

  • Data Analysis: Record the duration of immobility, swimming, and climbing behavior. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol for Mice:

  • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle.

  • Test Session: Place each mouse in the cylinder for a single 6-minute session.

  • Data Analysis: Discard the first 2 minutes of the session and score the duration of immobility during the last 4 minutes.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral despair model used for screening antidepressants, primarily in mice.

Protocol for Mice:

  • Apparatus: A horizontal bar is placed approximately 50-60 cm above a surface.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

  • Preparation: Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended in a way that it cannot touch any surfaces.

  • Drug Administration: Administer this compound or vehicle prior to the test.

  • Test Session: The test duration is typically 6 minutes.

  • Data Analysis: Record the total duration of immobility. A decrease in the time spent immobile suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound's primary mechanisms of action involve the inhibition of norepinephrine reuptake and antagonism of the NMDA receptor. The following diagram illustrates the putative signaling pathways.

Metapramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Metapramine_NE This compound NET Norepinephrine Transporter (NET) Metapramine_NE->NET Inhibits NE_vesicle Norepinephrine (NE) Vesicle NE Norepinephrine NE_vesicle->NE Release NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling (e.g., CREB, BDNF) Adrenergic_Receptor->Signaling_Cascade Activates NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Allows Influx Metapramine_NMDA This compound Metapramine_NMDA->NMDA_Receptor Antagonizes Glutamate Glutamate Glutamate->NMDA_Receptor Binds Ca_ion->Signaling_Cascade Activates Therapeutic_Effects Therapeutic Effects (Antidepressant) Signaling_Cascade->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing Antidepressant-Like Activity

The following diagram outlines a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model.

Experimental_Workflow start Start: Hypothesis This compound has antidepressant-like effects animal_model Select Animal Model (Mouse or Rat) start->animal_model dosing Dose-Response Study (e.g., 5, 10, 20 mg/kg, i.p.) animal_model->dosing behavioral_test Select Behavioral Assay (FST or TST) dosing->behavioral_test acute_study Acute Administration Study behavioral_test->acute_study chronic_study Chronic Administration Study (e.g., 14-21 days) behavioral_test->chronic_study data_collection Data Collection (Immobility, Swimming, Climbing) acute_study->data_collection chronic_study->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion results->conclusion

Caption: Experimental workflow for antidepressant activity assessment.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Vehicle Control: An appropriate vehicle control group must be included in all experiments.

  • Blinding: To avoid bias, the experimenter should be blind to the treatment conditions during behavioral scoring.

  • Strain and Sex Differences: The behavioral and physiological responses to drugs can vary between different rodent strains and sexes. These factors should be considered in the experimental design.

  • Pharmacokinetics: Due to the lack of specific pharmacokinetic data for this compound in rodents, it is advisable to conduct preliminary pharmacokinetic studies to determine the optimal timing for drug administration before behavioral testing. The half-life of this compound in humans is approximately 7.4 hours, which may provide a starting point for designing dosing schedules.[4]

References

Application Notes and Protocols for Testing Metapramine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Metapramine, a tricyclic antidepressant, in relevant cell culture models. The described assays are designed to evaluate its effects on cell viability, neuroprotection, and apoptosis, providing crucial data for preclinical drug development.

This compound is a tricyclic antidepressant that primarily functions as a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It does not significantly affect the reuptake of serotonin (B10506) or dopamine.[1] Understanding its cellular effects is paramount for elucidating its therapeutic mechanisms and potential new applications.

Key Cellular Assays for this compound Efficacy

A panel of in vitro assays can be employed to characterize the cellular effects of this compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for neuronal studies.[4][5]

1. Cell Viability Assay (MTT Assay): To determine the cytotoxic potential of this compound and identify a suitable concentration range for further experiments.

2. Neuroprotection Assay against Oxidative Stress: To evaluate the ability of this compound to protect neuronal cells from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂).[5]

3. Apoptosis Assays: To investigate whether this compound induces or inhibits programmed cell death. This can be assessed through multiple methods:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.
  • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100X.X
0.1
1
10
25
50
100

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Cytotoxicity

TreatmentCell Viability (% of Control)Standard Deviation
Control (Vehicle)100X.X
H₂O₂ alone
This compound (1 µM) + H₂O₂
This compound (5 µM) + H₂O₂
This compound (10 µM) + H₂O₂
This compound alone (10 µM)

Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
Staurosporine (Positive Control)
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)

Table 4: Effect of this compound on Caspase-3 Activity

TreatmentCaspase-3 Activity (Fold Change vs. Control)Standard Deviation
Control1.0X.X
Staurosporine (Positive Control)
This compound (10 µM)
This compound (25 µM)
This compound (50 µM)

Experimental Protocols

General Cell Culture Conditions for SH-SY5Y Cells
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Cells should be passaged every 3-4 days when they reach 80-90% confluency.

Protocol 1: Cell Viability (MTT) Assay

Objective: To assess the dose-dependent effect of this compound on the viability of SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • This compound hydrochloride (stock solution prepared in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. Based on its known IC50 values for NMDA receptor binding (1.4 - 13 µM), a starting concentration range of 0.1 µM to 100 µM is recommended.[2]

  • Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Neuroprotection Assay

Objective: To determine if this compound can protect SH-SY5Y cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • This compound hydrochloride

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as listed in Protocol 1)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • After 24 hours of incubation, pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay, e.g., 1 µM, 5 µM, 10 µM) for 24 hours.[5]

  • Following pre-treatment, add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration needs to be determined empirically, but a starting point could be 100-300 µM for SH-SY5Y cells).[4]

  • Co-incubate the cells with this compound and H₂O₂ for an additional 24 hours.[5]

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound before H₂O₂ exposure.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • SH-SY5Y cells

  • 6-well cell culture plates

  • This compound hydrochloride

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10⁵ cells per well.

  • After 24 hours, treat the cells with different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by Antidepressants

The therapeutic effects of many antidepressants are thought to be mediated through the modulation of intracellular signaling pathways that regulate neurogenesis and synaptic plasticity.[6][7] While specific pathways for this compound are not fully elucidated, general pathways for tricyclic antidepressants involve the cAMP and neurotrophin systems.

cluster_0 This compound Action cluster_1 Cellular Receptors cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NMDA_R NMDA Receptor This compound->NMDA_R Antagonism GPCR GPCR (e.g., Adrenergic) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF CREB->BDNF Gene_Expression Gene Expression CREB->Gene_Expression Neuroprotection Neuroprotection BDNF->Neuroprotection Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the overall workflow for the in vitro testing of this compound.

cluster_assays Efficacy Assays start Start: SH-SY5Y Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound mtt_assay MTT Assay (Cell Viability) treat_this compound->mtt_assay neuro_assay Neuroprotection Assay (H₂O₂ Challenge) treat_this compound->neuro_assay apop_assay Apoptosis Assay (Annexin V/PI) treat_this compound->apop_assay analyze Data Analysis and Interpretation mtt_assay->analyze neuro_assay->analyze apop_assay->analyze

Caption: General experimental workflow for in vitro evaluation.

Logical Flow for Neuroprotection Assay

This diagram details the decision-making and experimental steps specific to the neuroprotection assay.

start Determine this compound Non-Toxic Dose Range (from MTT Assay) pre_treat Pre-treat SH-SY5Y cells with this compound start->pre_treat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pre_treat->induce_stress co_incubate Co-incubate for 24h induce_stress->co_incubate assess_viability Assess Cell Viability (MTT Assay) co_incubate->assess_viability compare Compare Viability: (this compound + H₂O₂) vs. (H₂O₂ alone) assess_viability->compare conclusion Conclusion on Neuroprotective Effect compare->conclusion

Caption: Workflow for the neuroprotection assay.

References

Application Notes and Protocols for the Preparation of Metapramine Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of Metapramine solutions for in vitro and in vivo laboratory research. This compound is a tricyclic antidepressant that functions as a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing stock and working solutions of this compound. Additionally, it provides guidance on solution stability and storage, as well as its key mechanisms of action with illustrative diagrams.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physicochemical properties is essential for proper solution preparation.

PropertyValueSource
Chemical Formula C₁₆H₁₈N₂[1][2]
Molar Mass 238.33 g/mol [1][2]
Appearance Solid (form may vary)N/A
Solubility in Ethanol (B145695) Soluble (A solution in ethanol is commercially available)[3]
Estimated Solubility in DMSO Likely soluble, estimated based on similar tricyclic antidepressants. For example, maprotiline (B82187) has a solubility of approximately 30 mg/mL in DMSO.
Aqueous Solubility Expected to be low, as is common for tricyclic antidepressants. For instance, lofepramine (B1675024) is sparingly soluble in aqueous buffers.

Solution Preparation Protocols

Materials and Equipment
  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Sterile deionized or ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.

  • Safety First: Don appropriate PPE before handling this compound and solvents.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 238.33 g/mol * 1000 mg/g = 2.38 mg

  • Weighing: Accurately weigh 2.38 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge or conical tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in an appropriate aqueous buffer, such as PBS or cell culture medium.

Important Consideration: Due to the potential for precipitation of the compound from aqueous solutions, it is advisable to first dilute the DMSO stock solution in the aqueous buffer of choice and not the other way around. It is also recommended not to store aqueous working solutions for more than one day.[4]

Example: Preparation of a 10 µM Working Solution in PBS

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution to achieve the desired final concentration. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Pipette 999 µL of PBS into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the PBS.

  • Mixing: Vortex the working solution gently to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Stability and Storage

The stability of this compound solutions is crucial for experimental consistency. While specific stability data for this compound is limited, the following recommendations are based on general knowledge of tricyclic antidepressants:

Solution TypeSolventStorage TemperatureRecommended Stability
Stock Solution DMSO or Ethanol-20°C or -80°CEstimated to be stable for several months to years when stored properly in aliquots to avoid repeated freeze-thaw cycles.
Working Solution Aqueous Buffer (e.g., PBS)Room Temperature or 4°CPrepare fresh for each experiment and use within the same day.[4] Avoid long-term storage of aqueous solutions.

Note: Studies on other tricyclic antidepressants have shown that they can degrade in aqueous solutions over time, and this degradation can be pH-dependent.[5][6] It is therefore critical to prepare aqueous working solutions fresh.

Experimental Applications and Typical Concentrations

This compound is utilized in various laboratory assays to investigate its biological activity. The choice of concentration will depend on the specific experiment.

Experimental ApplicationTypical Concentration RangeReference
NMDA Receptor Binding Assay ([³H]TCP displacement) IC₅₀ = 1.4 µM[7]
NMDA-evoked cGMP Increase Inhibition Assay IC₅₀ = 13 µM[7]
Norepinephrine Reuptake Inhibition Assay Varies depending on the cell type and assay conditions.

Mechanism of Action: Signaling Pathways

Norepinephrine Reuptake Inhibition

This compound blocks the norepinephrine transporter (NET), leading to an accumulation of norepinephrine in the synaptic cleft. This enhances noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic Cleft Synaptic Cleft NE_vesicle->Synaptic Cleft Release NE_transporter Norepinephrine Transporter (NET) Synaptic Cleft->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptor Synaptic Cleft->Adrenergic_receptor Downstream Signaling Downstream Signaling Adrenergic_receptor->Downstream Signaling Activation This compound This compound This compound->NE_transporter Inhibition

Caption: this compound inhibits norepinephrine reuptake at the presynaptic terminal.

NMDA Receptor Antagonism

This compound acts as a low-affinity antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor. This can modulate glutamatergic neurotransmission.

cluster_membrane Postsynaptic Membrane NMDA_receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_receptor Binds Glycine Glycine Glycine->NMDA_receptor Binds This compound This compound This compound->NMDA_receptor Antagonizes Cellular Response\n(e.g., cGMP production) Cellular Response (e.g., cGMP production) Ca_ion->Cellular Response\n(e.g., cGMP production)

Caption: this compound antagonizes the NMDA receptor, modulating calcium influx.

Experimental Workflow: In Vitro Norepinephrine Reuptake Assay

The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on norepinephrine reuptake in a cell-based assay.

start Start plate_cells Plate cells expressing norepinephrine transporter (NET) start->plate_cells prepare_solutions Prepare this compound working solutions plate_cells->prepare_solutions pre_incubate Pre-incubate cells with This compound or vehicle prepare_solutions->pre_incubate add_radioligand Add radiolabeled norepinephrine (e.g., ³H-NE) pre_incubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate wash Wash cells to remove unbound radioligand incubate->wash lyse_cells Lyse cells wash->lyse_cells measure_radioactivity Measure radioactivity (scintillation counting) lyse_cells->measure_radioactivity analyze_data Analyze data and determine IC₅₀ measure_radioactivity->analyze_data end End analyze_data->end

Caption: General workflow for a norepinephrine reuptake inhibition assay.

References

Metapramine Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the tricyclic antidepressant metapramine in preclinical research settings. Detailed protocols for solution preparation and administration via intraperitoneal, subcutaneous, oral, and intravenous routes are provided to ensure accurate and reproducible experimental outcomes.

Data Summary of this compound Administration

The following tables summarize quantitative data for this compound administration across different preclinical models and assays.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Animal ModelAssayDose (mg/kg)VehicleKey Findings
Male Swiss albino miceHot Plate Test (Jumping)19 (Acute ED50)Not specifiedPotent antinociceptive effect.[1]
Male Swiss albino miceHot Plate Test (Licking)20Not specifiedWeakly active.[1]
Male Swiss albino micePhenylbenzoquinone-induced Writhing Test9.9 (Acute ED50)Not specifiedEffective in reducing nociception.[1]
Male Swiss albino miceTail-Flick Test20 (Acute)Not specifiedActive dose.[1]
Male Swiss albino miceTail-Flick Test15 (Chronic, 5 doses)Not specifiedAs active as a 20 mg/kg acute dose.[1]

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol describes the preparation of a this compound solution for parenteral administration.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume. For example, to prepare a 10 ml solution with a concentration of 2 mg/ml, 20 mg of this compound hydrochloride is required.

  • Weigh the calculated amount of this compound hydrochloride using an analytical balance.

  • Aseptically add the this compound hydrochloride to a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution protected from light, and follow appropriate storage conditions to maintain stability.

Intraperitoneal (i.p.) Injection Protocol for Mice

This protocol details the procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) with 25-27G needles

  • 70% ethanol (B145695)

  • Animal restrainer (optional)

Procedure:

  • Weigh the mouse to determine the correct injection volume based on the desired dosage (mg/kg).

  • Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring the animal is secure but can breathe comfortably. The abdomen should be exposed.

  • Locate the injection site in the lower right or left abdominal quadrant. This minimizes the risk of puncturing the bladder, cecum, or other vital organs.

  • Disinfect the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle , bevel up.

  • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Subcutaneous (s.c.) Injection Protocol for Rodents

This protocol outlines the subcutaneous administration of this compound.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml) with 25-27G needles

  • 70% ethanol

Procedure:

  • Weigh the animal to calculate the required injection volume.

  • Gently restrain the animal . For mice, scruff the neck. For rats, a firmer grip over the shoulders may be necessary.

  • Lift a fold of loose skin over the back or flank to create a "tent".

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent , parallel to the body.

  • Gently aspirate to check for blood. If none is present, proceed with the injection.

  • Inject the solution slowly. A small lump may form under the skin, which will dissipate as the solution is absorbed.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the animal to its cage and monitor its behavior.

Oral Gavage Protocol for Rodents

This protocol describes the administration of this compound directly into the stomach via oral gavage.

Materials:

  • Prepared this compound solution (ensure it is not too viscous)

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Weigh the animal to determine the correct administration volume.

  • Gently restrain the animal in an upright position, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Advance the needle slowly and smoothly until it reaches the stomach. If any resistance is met, or if the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.

  • Administer the this compound solution slowly.

  • Slowly withdraw the gavage needle .

  • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Intravenous (i.v.) Injection Protocol for Mice (Tail Vein)

This protocol details the administration of this compound via the lateral tail vein in mice. This is a technically challenging procedure and requires significant practice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (0.5 or 1 ml) with 27-30G needles

  • A mouse restrainer

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

Procedure:

  • Weigh the mouse and calculate the injection volume. The maximum bolus injection volume is typically 5 ml/kg.

  • Place the mouse in a restrainer to secure the body and expose the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral veins, making them more visible.

  • Disinfect the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein .

  • Carefully insert the needle into the vein . A successful insertion may be indicated by a small flash of blood in the needle hub.

  • Inject the this compound solution slowly . If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage and monitor closely for any adverse effects.

Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the inhibition of norepinephrine (B1679862) reuptake and antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2] The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the effects of this compound.

Metapramine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Postsynaptic Neuron (Glutamatergic) Metapramine_NE This compound NET Norepinephrine Transporter (NET) Metapramine_NE->NET Inhibition NE_vesicle Norepinephrine (Vesicle) NE_synapse_pre Norepinephrine NE_vesicle->NE_synapse_pre Release NE_synapse_pre->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse_pre->Adrenergic_Receptor Binding Downstream_Signaling_NE Downstream Signaling Adrenergic_Receptor->Downstream_Signaling_NE Adaptive_Changes Adaptive Changes (e.g., Receptor Desensitization) Downstream_Signaling_NE->Adaptive_Changes Metapramine_NMDA This compound NMDA_Receptor NMDA Receptor Metapramine_NMDA->NMDA_Receptor Antagonism Ca_ion NMDA_Receptor->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binding Downstream_Signaling_NMDA Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling_NMDA Synaptic_Plasticity Modulation of Synaptic Plasticity Downstream_Signaling_NMDA->Synaptic_Plasticity

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Assessment cluster_3 Analysis Animal_Acclimation Animal Acclimation Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Metapramine_Prep This compound Solution Preparation Administration This compound or Vehicle Administration (Selected Route) Metapramine_Prep->Administration Grouping->Administration Behavioral_Tests Behavioral Testing (e.g., Forced Swim Test, Tail Suspension Test) Administration->Behavioral_Tests Physiological_Measures Physiological Measures (e.g., Plasma Concentration) Administration->Physiological_Measures Data_Analysis Data Collection and Statistical Analysis Behavioral_Tests->Data_Analysis Neurochemical_Analysis Post-mortem Neurochemical Analysis Physiological_Measures->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

References

Application Notes and Protocols for Measuring Metapramine Concentration in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metapramine is a tricyclic antidepressant (TCA) used in the treatment of depression. Accurate measurement of its concentration in tissue is crucial for pharmacokinetic studies, toxicological assessments, and understanding its distribution and accumulation in target organs. These application notes provide detailed protocols for the quantification of this compound in tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[1][2]

I. Tissue Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. This process involves homogenization of the tissue, extraction of the analyte, and removal of interfering substances.

Protocol 1: Tissue Homogenization
  • Weighing: Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).

  • Homogenization Buffer: Add a suitable homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) at a specific ratio (e.g., 1:3 or 1:6 w/v).[3]

  • Homogenization: Homogenize the tissue on ice using a mechanical homogenizer (e.g., rotor-stator or ultrasonic) until a uniform consistency is achieved.

  • Storage: Use the homogenate immediately for extraction or store it at -80°C.

Protocol 2: Analyte Extraction

Choose one of the following extraction methods based on the analytical technique and laboratory resources.

A. Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial sample cleanup.[4][5]

  • Solvent Addition: To a known volume of tissue homogenate (e.g., 500 µL), add 3 volumes of a cold protein precipitating solvent (e.g., acetonitrile (B52724) or a 1:1 mixture of methanol (B129727) and acetonitrile).[5][6][7]

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein denaturation.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000-16,100 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Supernatant Collection: Carefully collect the supernatant containing the analyte for analysis.

B. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and is effective for separating analytes based on their partitioning between two immiscible liquids.

  • pH Adjustment: Adjust the pH of the tissue homogenate to an alkaline value (e.g., pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide) to ensure this compound is in its non-ionized form.

  • Solvent Addition: Add an immiscible organic solvent (e.g., n-hexane-isoamyl alcohol mixture (98:2, v/v) or diethyl ether).[8]

  • Extraction: Vortex or shake the mixture for an extended period (e.g., 10-15 minutes) to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for injection into the HPLC or LC-MS/MS system.

C. Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, making it ideal for sensitive analyses.[9]

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis WCX) with methanol followed by water.[4]

  • Sample Loading: Load the pre-treated tissue homogenate (e.g., diluted with 4% H3PO4) onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with a weak solvent (e.g., 10 mM ammonium acetate, pH 6, followed by methanol) to remove interferences.[4]

  • Elution: Elute this compound from the cartridge using a strong solvent (e.g., a mixture of acetonitrile and methanol containing 2% formic acid).[4]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

II. Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying higher concentrations of this compound and is a cost-effective option.

Experimental Protocol

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 15 cm x 4.6 mm i.d., 5 µm particle size) is commonly used.[10]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M sodium hydrogen phosphate, pH 3.5) and acetonitrile (e.g., 60:40 v/v).[11]

  • Flow Rate: A typical flow rate is 0.5-1.5 mL/min.[10][11]

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound shows maximum absorption (e.g., 230 nm).[10]

  • Internal Standard: Use a structurally similar compound, such as Trimipramine, as an internal standard to improve accuracy and precision.[11]

  • Calibration: Prepare a calibration curve by spiking known concentrations of this compound into blank tissue homogenate and processing them in the same way as the samples. The curve should be linear over the expected concentration range in the samples.[11]

Data Presentation

ParameterTypical ValueReference
Linearity Range3 - 40 ng/mL[11]
Extraction Recovery85 ± 5%[11]
Retention Time (this compound)~4.3 min[11]
Retention Time (Trimipramine)~5.2 min[11]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1]

Experimental Protocol

  • Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6][9]

  • Column: A C18 or similar reversed-phase column (e.g., Poroshell 120 EC-C18, 3.0 mm × 50 mm, 2.7 μm).[6]

  • Mobile Phase: A gradient elution using two mobile phases is common.[6]

    • Mobile Phase A: 0.1% formic acid in water (or 0.01% formic acid with 2 mmol/L ammonium acetate).[6][9]

    • Mobile Phase B: Methanol or acetonitrile.[6]

  • Flow Rate: Typically in the range of 0.4-0.6 mL/min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

  • Internal Standard: A stable isotope-labeled version of this compound (e.g., this compound-d3) is the ideal internal standard. If unavailable, a structurally related compound can be used.

  • Calibration: Prepare calibration standards and quality control (QC) samples in the same matrix as the study samples (i.e., blank tissue homogenate) to account for matrix effects.[12]

Data Presentation

ParameterTypical PerformanceReference
Accuracy90.3 to 114.3%[6]
Intra-day Precision100.1 to 112.3%[6]
Inter-day Precision100.4 to 112.6%[6]
Extraction Recovery85.5 to 114.5%[6]
Matrix Effect85.6 to 98.7%[6]
Lower Limit of Quantification (LLOQ)Can reach sub-ng/mL levels[4]

III. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Extract Final Extract Extraction->Extract HPLC_UV HPLC-UV Analysis Extract->HPLC_UV LCMS LC-MS/MS Analysis Extract->LCMS Data_UV Concentration Data (UV) HPLC_UV->Data_UV Data_MS Concentration Data (MS/MS) LCMS->Data_MS

Caption: General workflow for this compound analysis in tissue.

SPE_Workflow start Start conditioning 1. Condition SPE Cartridge (Methanol, then Water) start->conditioning loading 2. Load Sample (Pre-treated Homogenate) conditioning->loading washing 3. Wash Cartridge (Remove Interferences) loading->washing elution 4. Elute Analyte (Strong Organic Solvent) washing->elution evap_recon 5. Evaporate & Reconstitute (In Mobile Phase) elution->evap_recon analysis Inject for Analysis evap_recon->analysis

Caption: Detailed workflow for Solid-Phase Extraction (SPE).

References

In Vitro Models for Studying Metapramine's Neuroprotective Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metapramine, a tricyclic antidepressant, has been primarily recognized for its role in managing depressive disorders. Emerging research, however, suggests a broader therapeutic potential for this class of compounds, including neuroprotective properties. The elucidation of these effects is paramount for exploring new indications for this compound in neurodegenerative diseases and other neurological insults. This document provides detailed application notes and protocols for establishing robust in vitro models to investigate the neuroprotective mechanisms of this compound.

The following sections will detail the use of relevant neuronal cell lines, methodologies for inducing neurotoxicity to mimic disease states, and assays to quantify the neuroprotective efficacy of this compound. Furthermore, we will explore the underlying signaling pathways potentially modulated by this compound, offering a framework for a comprehensive preclinical evaluation. Given the limited direct experimental data on this compound's neuroprotective effects in the public domain, the protocols and data presented herein are based on established methodologies for structurally and functionally similar tricyclic antidepressants, such as imipramine (B1671792) and amitriptyline, providing a scientifically rigorous starting point for your research.

Recommended In Vitro Models

The selection of an appropriate cell model is critical for obtaining physiologically relevant data. The following cell lines are widely used in neuroprotection studies and are recommended for investigating this compound's effects.

  • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is of human origin and can be differentiated into a more mature neuronal phenotype. SH-SY5Y cells are a versatile model for studying various neurodegenerative conditions, including those involving oxidative stress and apoptosis.

  • PC12 (Rat Pheochromocytoma Cell Line): Derived from a rat adrenal medulla tumor, PC12 cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF). They are a well-established model for studying neuronal differentiation, neurotoxicity, and the effects of neurotrophic factors.

  • HT22 (Mouse Hippocampal Neuronal Cell Line): This cell line is particularly useful for studying glutamate-induced oxidative toxicity, a key mechanism in several neurodegenerative diseases. HT22 cells lack ionotropic glutamate (B1630785) receptors, making them an excellent model to investigate oxidative stress-mediated cell death pathways.

  • Primary Neuronal Cultures: These cultures, derived directly from rodent brain tissue (e.g., cortex or hippocampus), offer a model system with high physiological relevance, retaining many characteristics of neurons in vivo. However, they are more complex to maintain than cell lines.

  • Microglial Cell Lines (e.g., BV-2): To investigate the anti-neuroinflammatory effects of this compound, co-culture with neuronal cells or the use of microglial cell lines is recommended. These cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation.

Data Presentation: Quantitative Analysis of Neuroprotection

The following tables summarize representative quantitative data from studies on tricyclic antidepressants with similar profiles to this compound, demonstrating their neuroprotective effects in various in vitro models. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Neuroprotective Effect of Tricyclic Antidepressants on Cell Viability

Cell LineStressorAntidepressantConcentration (µM)Incubation Time (h)% Increase in Cell Viability (Mean ± SD)Reference
SH-SY5YHydrogen Peroxide (H₂O₂)Imipramine124 (pre-incubation)15 ± 3[1]
SH-SY5YHydrogen Peroxide (H₂O₂)Imipramine224 (pre-incubation)25 ± 5[1]
PC12Hydrogen Peroxide (H₂O₂)Amitriptyline5048 (pre-incubation)20 ± 4[2][3]
PC12Hydrogen Peroxide (H₂O₂)Amitriptyline10024 (pre-incubation)30 ± 6[2][3]

Table 2: Modulation of Key Neuroprotective Proteins by Tricyclic Antidepressants

Cell LineTreatmentProteinMethodFold Change vs. Control (Mean ± SD)Reference
SH-SY5YImipramine (2 µM)Bcl-2/Bax ratioqPCR1.8 ± 0.3[1]
Primary Cortical NeuronsAmitriptyline (0.5 µM)p-TrkA/TrkAWestern Blot2.5 ± 0.5[4]
Primary Cortical NeuronsAmitriptyline (0.5 µM)p-Akt/AktWestern Blot2.1 ± 0.4[4]
Primary Cortical NeuronsAmitriptyline (0.5 µM)p-ERK/ERKWestern Blot1.9 ± 0.3[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress using the MTT Assay

Objective: To determine the protective effect of this compound on neuronal cell viability following an oxidative insult.

Cell Lines: SH-SY5Y, PC12, or HT22.

Materials:

  • Selected neuronal cell line

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound hydrochloride (dissolved in sterile water or DMSO)

  • Stress-inducing agent (e.g., Hydrogen peroxide [H₂O₂], Glutamate)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After the pre-treatment period, add the stress-inducing agent (e.g., 100 µM H₂O₂ for SH-SY5Y and PC12, or 5 mM Glutamate for HT22) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Western Blot Analysis of Pro- and Anti-Apoptotic Proteins and Signaling Pathways

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis (Bcl-2, Bax) and cell survival signaling pathways (p-Akt, p-ERK).

Cell Lines: SH-SY5Y or PC12.

Materials:

  • Cells cultured in 6-well plates

  • This compound hydrochloride

  • Stress-inducing agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound and the stressor as described in Protocol 1.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein levels.

Protocol 3: Measurement of Brain-Derived Neurotrophic Factor (BDNF) Levels using ELISA

Objective: To determine if this compound modulates the secretion of the neurotrophic factor BDNF.

Cell Lines: Primary neuronal cultures or differentiated SH-SY5Y cells.

Materials:

  • Cells cultured in 24-well plates

  • This compound hydrochloride

  • Human or Rat BDNF ELISA kit

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Assay:

    • Perform the BDNF ELISA according to the manufacturer's instructions.[5][6]

    • Briefly, add standards and samples to the antibody-coated plate and incubate.

    • Add the detection antibody and incubate.

    • Add the substrate and stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of BDNF in the samples based on the standard curve.

Protocol 4: Assessment of Anti-Neuroinflammatory Effects in a Microglia Co-culture Model

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Cell Models: Co-culture of neuronal cells (e.g., SH-SY5Y) and microglial cells (e.g., BV-2).

Materials:

  • Neuronal and microglial cells

  • This compound hydrochloride

  • Lipopolysaccharide (LPS)

  • Human or Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Co-culture Setup: Establish a co-culture of neuronal and microglial cells.

  • This compound Treatment: Treat the co-cultures with this compound for 24 hours.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to induce an inflammatory response and incubate for another 24 hours.

  • Cytokine Measurement: Collect the culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated groups to the LPS-only treated group.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound's neuroprotective effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_data Data Analysis & Interpretation start Seed Neuronal Cells (SH-SY5Y, PC12, HT22) pretreatment Pre-treat with this compound (Various Concentrations) start->pretreatment stress Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreatment->stress bdnf BDNF Secretion (ELISA) pretreatment->bdnf cell_viability Cell Viability Assay (MTT) stress->cell_viability apoptosis Apoptosis Analysis (Western Blot for Bcl-2/Bax) stress->apoptosis signaling Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) stress->signaling neuroinflammation Neuroinflammation Assay (Cytokine ELISA) stress->neuroinflammation analysis Quantify Results & Compare with Controls cell_viability->analysis apoptosis->analysis signaling->analysis bdnf->analysis neuroinflammation->analysis conclusion Determine Neuroprotective Efficacy & Mechanism of Action analysis->conclusion

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

signaling_pathway cluster_receptors Receptor Interaction cluster_signaling Intracellular Signaling Cascades cluster_downstream Downstream Effects This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Increased Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Decreased Bax (Pro-apoptotic) Akt->Bax Inhibits ERK->CREB BDNF Increased BDNF Expression CREB->BDNF Survival Neuronal Survival & Neuroprotection BDNF->Survival Bcl2->Survival Bax->Survival

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound's neuroprotective properties. By utilizing established neuronal cell models and quantitative assays, researchers can systematically evaluate the efficacy of this compound in mitigating neurotoxic insults. The exploration of underlying signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, and the modulation of key factors like BDNF and Bcl-2, will provide crucial insights into its mechanism of action. This foundational research is essential for potentially repositioning this compound as a therapeutic agent for a range of neurodegenerative and neurological disorders.

References

Protocol for Assessing the Analgesic Properties of Metapramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Metapramine is a tricyclic antidepressant that has demonstrated potential analgesic properties.[1] Its primary mechanisms of action are believed to be the inhibition of norepinephrine (B1679862) reuptake and low-affinity N-methyl-D-aspartate (NMDA) receptor antagonism.[1] This document provides a comprehensive set of protocols for the preclinical assessment of this compound's analgesic effects in rodent models. The following application notes detail the methodologies for key in vivo experiments designed to evaluate thermal and visceral pain responses. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data, facilitating the characterization of this compound's analgesic profile.

Data Presentation:

All quantitative data should be summarized in clearly structured tables to allow for straightforward comparison between treatment groups. Key parameters to be tabulated include, but are not limited to, reaction latencies, number of responses, and calculated dose-response metrics such as ED50 values.

Experimental Protocols

Animals
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with free access to food and water.

  • Housing: Maintained on a 12-hour light/dark cycle at a controlled temperature and humidity.

  • Ethics: All animal procedures must be performed in accordance with the ethical guidelines for the care and use of laboratory animals.

Drug Preparation and Administration
  • This compound: Dissolve in a suitable vehicle (e.g., 0.9% saline). The solution should be prepared fresh on the day of the experiment.

  • Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical analgesic studies with this compound.[1]

  • Control Groups:

    • Vehicle Control: Administer the vehicle used to dissolve this compound.

    • Positive Control: Administer a standard analgesic for comparison (e.g., Morphine for thermal pain models, Diclofenac sodium for visceral pain models).

In Vivo Analgesic Assays

A. Hot Plate Test (Thermal Nociception)

This test is used to evaluate the central analgesic activity of this compound against a thermal stimulus.

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure: a. Gently place each mouse on the hot plate and start a stopwatch simultaneously. b. Observe the mouse for signs of nociception, such as licking of the forepaws or jumping. c. Record the latency time (in seconds) for the first sign of nociceptive response. d. To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Dosing: An acute effective dose of this compound in this test has been reported to be 20 mg/kg (i.p.), with an ED50 for the jumping response of 19 ± 3 mg/kg (i.p.).[1]

  • Data Collection: Record the reaction latency for each animal before and at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

Data Presentation: Hot Plate Test

Treatment GroupDose (mg/kg, i.p.)NMean Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle Control-8
This compound108
This compound208
This compound308
Morphine (Positive Control)108

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

B. Tail-Flick Test (Thermal Nociception)

This assay also assesses central analgesic activity by measuring the response to a thermal stimulus applied to the tail.

Experimental Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the ventral surface of the mouse's tail.

  • Procedure: a. Gently restrain the mouse with its tail exposed. b. Position the tail over the radiant heat source. c. Activate the heat source and start a timer. d. The timer stops automatically when the mouse flicks its tail away from the heat. Record this latency. e. A cut-off time (typically 10-15 seconds) must be set to avoid tissue damage.

  • Dosing: An effective acute dose of this compound in this test is reported to be 20 mg/kg (i.p.).[1]

  • Data Collection: Measure the tail-flick latency before and at regular intervals after drug administration.

Data Presentation: Tail-Flick Test

Treatment GroupDose (mg/kg, i.p.)NMean Latency (seconds) ± SEM% Increase in Latency
Vehicle Control-8
This compound108
This compound208
This compound308
Morphine (Positive Control)108

% Increase in Latency = [(Post-drug latency - Pre-drug latency) / Pre-drug latency] x 100

C. Acetic Acid-Induced Writhing Test (Visceral Nociception)

This model is used to evaluate the peripheral and central analgesic effects of this compound against chemically-induced visceral pain.

Experimental Protocol:

  • Inducing Agent: 0.6% acetic acid solution in saline.

  • Procedure: a. Administer this compound or the control substance intraperitoneally. b. After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally. c. Immediately place the mouse in an observation chamber. d. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 10-20 minute period.

  • Dosing: The acute ED50 for this compound in the PBQ-induced writhing test (a similar model) is reported as 9.9 ± 0.1 mg/kg (i.p.).[1]

  • Data Collection: Record the total number of writhes for each animal in the observation period.

Data Presentation: Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg, i.p.)NMean Number of Writhes ± SEM% Inhibition of Writhing
Vehicle Control-8
This compound58
This compound108
This compound208
Diclofenac Sodium (Positive Control)108

% Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100

Mandatory Visualizations

Experimental_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_assays Analgesic Assays cluster_post Post-Experimental Phase Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Admin Drug Administration (this compound, Vehicle, Positive Control) Randomization->Drug_Admin Pre_Treatment Pre-Treatment Period (e.g., 30 min) Drug_Admin->Pre_Treatment Hot_Plate Hot Plate Test Pre_Treatment->Hot_Plate Tail_Flick Tail-Flick Test Pre_Treatment->Tail_Flick Writhing_Test Writhing Test Pre_Treatment->Writhing_Test Data_Collection Data Collection (Latency, # Writhes) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Data_Analysis Data Analysis (% Inhibition, %MPE, ED50) Data_Collection->Data_Analysis

Experimental workflow for assessing this compound's analgesic properties.

Signaling_Pathways cluster_NE Norepinephrine Reuptake Inhibition cluster_NMDA NMDA Receptor Antagonism Metapramine_NE This compound NET Norepinephrine Transporter (NET) Metapramine_NE->NET Inhibits NE_Synapse Increased Norepinephrine in Synaptic Cleft NET->NE_Synapse Leads to Adrenergic_Receptors Adrenergic Receptors (e.g., α2) NE_Synapse->Adrenergic_Receptors Activates Descending_Inhibition Enhanced Descending Inhibitory Pain Pathway Adrenergic_Receptors->Descending_Inhibition Analgesia_NE Analgesia Descending_Inhibition->Analgesia_NE Metapramine_NMDA This compound NMDA_Receptor NMDA Receptor Metapramine_NMDA->NMDA_Receptor Antagonizes (Low-affinity) Calcium_Influx Reduced Calcium Influx NMDA_Receptor->Calcium_Influx Leads to Central_Sensitization Decreased Central Sensitization Calcium_Influx->Central_Sensitization Pain_Transmission Reduced Pain Transmission Central_Sensitization->Pain_Transmission Analgesia_NMDA Analgesia Pain_Transmission->Analgesia_NMDA

Proposed signaling pathways for this compound-induced analgesia.

References

Application Notes and Protocols: Metapramine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metapramine is a tricyclic antidepressant (TCA) that was introduced for the treatment of depression in France in 1984.[1] Its primary mechanism of action is the inhibition of norepinephrine (B1679862) reuptake, with little to no effect on serotonin (B10506) or dopamine (B1211576) reuptake.[1] Additionally, this compound has been identified as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] These characteristics suggest a potential for antidepressant efficacy through modulation of both noradrenergic and glutamatergic systems.

These application notes provide an overview of the preclinical assessment of this compound in established animal models of depression. Due to a notable scarcity of publicly available quantitative data from in-vivo studies of this compound in these models, this document presents representative data from studies on desipramine, a structurally similar TCA with a primary norepinephrine reuptake inhibition mechanism. This is intended to offer researchers a point of reference for expected outcomes. Detailed protocols for key behavioral assays and diagrams of relevant signaling pathways are also provided.

Data Presentation

Table 1: Representative Data for a Norepinephrine Reuptake Inhibitor (Desipramine) in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease from Vehicle
Vehicle (Saline)N/A180 ± 15N/A
Desipramine10120 ± 1233.3%
Desipramine2090 ± 1050.0%
Desipramine3075 ± 858.3%

Data are presented as mean ± SEM. The values are hypothetical and for illustrative purposes based on typical findings.

Table 2: Representative Data for a Norepinephrine Reuptake Inhibitor (Desipramine) in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease from Vehicle
Vehicle (Saline)N/A150 ± 10N/A
Desipramine10100 ± 833.3%
Desipramine2070 ± 753.3%
Desipramine3050 ± 566.7%

Data are presented as mean ± SEM. The values are hypothetical and for illustrative purposes based on typical findings.

Table 3: Representative Data for a Norepinephrine Reuptake Inhibitor (Desipramine) in the Chronic Unpredictable Stress (CUS) Model - Sucrose (B13894) Preference Test

Treatment GroupTreatment DurationSucrose Preference (%)% Increase from CUS-Vehicle
Non-stressed Control21 days85 ± 5%N/A
CUS + Vehicle21 days55 ± 6%N/A
CUS + Desipramine (20 mg/kg/day)21 days78 ± 5%41.8%

Data are presented as mean ± SEM. The values are hypothetical and for illustrative purposes based on typical findings.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.[4] It is based on the principle that an animal will develop an immobile posture after a period of vigorous activity in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

Materials:

  • Cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Scoring software or trained observer.

  • Drying towels and a warming lamp.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice).

    • Gently place each animal into its respective cylinder for a 15-minute session.

    • After 15 minutes, remove the animal, dry it thoroughly with a towel, and place it in a heated cage for a few minutes before returning it to its home cage.

    • This pre-test session habituates the animals to the procedure and induces a stable level of immobility on the test day.

  • Drug Administration: Administer this compound or vehicle according to the desired treatment regimen (e.g., acute administration 30-60 minutes before the test session, or chronic administration over several weeks).

  • Test Session (Day 2):

    • 24 hours after the pre-test session, place the animals back into the cylinders with fresh water for a 5-minute test session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Compare the immobility times between the this compound-treated groups and the vehicle-treated control group.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for screening antidepressant drugs, particularly in mice.[5] The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.

Materials:

  • Tail suspension apparatus (a box or chamber that allows the mouse to hang freely).

  • Adhesive tape.

  • Video recording equipment.

  • Scoring software or trained observer.

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.

  • Suspension:

    • Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from a hook or a ledge in the suspension apparatus. The mouse should be high enough so that it cannot touch the floor or walls.

  • Test Duration: The test is typically run for 6 minutes.

  • Recording and Scoring:

    • Video record the entire 6-minute session.

    • Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).

  • Data Analysis: Compare the total immobility time between the drug-treated and vehicle-treated groups.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a more etiologically relevant model of depression that exposes animals to a series of mild, unpredictable stressors over a prolonged period (typically 3-8 weeks).[6] This paradigm induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in the preference for a sweetened solution.

Materials:

  • Animal housing with the capability to implement various stressors.

  • Sucrose solution (typically 1-2%).

  • Two drinking bottles per cage.

  • A scale for weighing the bottles.

Protocol:

  • Baseline Sucrose Preference:

    • For 48-72 hours before the start of the stress protocol, give all animals a choice between two bottles: one with water and one with a 1% sucrose solution.

    • Measure the consumption from each bottle to establish a baseline preference. Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100.

  • CUS Procedure (3-8 weeks):

    • Expose the stress group to a changing schedule of mild stressors. Examples of stressors include:

      • Stroboscopic lighting.

      • Tilted cage (45°).

      • Wet bedding.

      • Reversed light/dark cycle.

      • Food or water deprivation (for a limited period).

      • Social isolation or crowding.

    • The control group remains in standard housing conditions.

  • Drug Administration: Begin chronic administration of this compound or vehicle at the start of the CUS procedure or after a few weeks of stress induction.

  • Sucrose Preference Testing:

    • Conduct the sucrose preference test weekly to monitor the development of anhedonia and the effects of the treatment.

    • The test is typically performed over a 24-hour period where animals have free access to both the water and sucrose bottles.

  • Data Analysis:

    • Compare the sucrose preference between the non-stressed control, CUS + vehicle, and CUS + this compound groups. A reversal of the CUS-induced decrease in sucrose preference is indicative of an antidepressant-like effect.

Mandatory Visualizations

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation This compound This compound This compound->NET Inhibition

Caption: Norepinephrine Reuptake Inhibition by this compound.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Ion Channel Receptor NMDA Receptor Channel Ion Channel (Closed) Receptor->Channel Opens Ca_ion Ca²⁺ Glutamate Glutamate Glutamate->Receptor Binds Glycine Glycine Glycine->Receptor Binds Neuron_Interior Neuronal Interior Ca_ion->Neuron_Interior Enters Neuron This compound This compound This compound->Channel Blocks

Caption: NMDA Receptor Antagonism by this compound.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Model_Induction Induce Depressive-like State (e.g., CUS, Learned Helplessness) Drug_Admin Chronic this compound or Vehicle Administration Model_Induction->Drug_Admin Behavioral_Tests Forced Swim Test Tail Suspension Test Sucrose Preference Test Drug_Admin->Behavioral_Tests Data_Collection Record Behavioral Parameters (Immobility, Sucrose Intake) Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Comparison (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: Preclinical Antidepressant Testing Workflow.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metapramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Metapramine, a tricyclic antidepressant (TCA). Due to the limited availability of a specific validated HPLC method for this compound in publicly accessible literature, this application note presents an adapted method based on established protocols for structurally similar tricyclic antidepressants, such as imipramine (B1671792) and desipramine.[1][2] The proposed reversed-phase HPLC method with UV detection is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical procedure for this compound in bulk drug substance or pharmaceutical formulations. The protocol covers instrumentation, reagent preparation, sample handling, and chromatographic conditions. Additionally, typical method validation parameters for the analysis of tricyclic antidepressants are provided to guide laboratory implementation.

Introduction

This compound is a tricyclic antidepressant that primarily acts as a norepinephrine (B1679862) reuptake inhibitor, exhibiting effects similar to desipramine.[2][3] Accurate and precise analytical methods are crucial for the quality control of the bulk drug and its pharmaceutical products, as well as for pharmacokinetic and stability studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of tricyclic antidepressants due to its high resolution, sensitivity, and specificity.[4] This application note provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, adapted from established methods for related compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition: Chromatography software for data collection and processing.

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate), and an acid for pH adjustment (e.g., orthophosphoric acid).

  • This compound Reference Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on typical methods for tricyclic antidepressants and may require optimization for specific laboratory instrumentation and requirements.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 15 minutes

Protocols

Preparation of Solutions

Phosphate Buffer (pH 3.0):

  • Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase Preparation:

  • Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume/volume ratio.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (for Pharmaceutical Formulations)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The following table summarizes typical performance characteristics for HPLC methods used in the analysis of tricyclic antidepressants. These values should be established during in-lab validation of the adapted method for this compound.

ParameterTypical Range/Value for TCAs
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from excipients or degradation products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile:Buffer) hplc_separation Isocratic Separation on C18 Column prep_std Standard Solution Preparation hplc_injection Inject 20 µL into HPLC prep_std->hplc_injection prep_sample Sample Preparation (from dosage form) prep_sample->hplc_injection hplc_injection->hplc_separation Flow Rate: 1.0 mL/min Temp: 30°C hplc_detection UV Detection at 254 nm hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_processing Peak Integration & Quantification data_acquisition->data_processing G cluster_accuracy_precision Accuracy & Precision cluster_linearity_range Linearity & Range cluster_sensitivity Sensitivity Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Linearity->Range

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Metapramine Dosage for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Metapramine to achieve maximal therapeutic effect in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during research and development.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Issue IDProblemPossible CausesRecommended Solutions
MET-001 High variability in behavioral assay results (e.g., Forced Swim Test, Tail Suspension Test). - Inconsistent environmental conditions (e.g., lighting, temperature).- Animal handling stress.- Inappropriate animal model or strain.- Incorrect drug administration (e.g., timing, route).- Standardize all experimental conditions.- Handle animals gently and consistently to minimize stress.- Select a well-characterized rodent strain known to be responsive to antidepressants.- Ensure consistent timing and route of drug administration relative to the behavioral test.
MET-002 Precipitation of this compound in aqueous solutions (e.g., PBS, cell culture media). - Low aqueous solubility of this compound.- High final concentration of the DMSO stock solution.- pH of the aqueous solution.- Prepare a high-concentration stock solution in an organic solvent like DMSO.- When diluting in aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid precipitation.[1] - Test the solubility at different pH values, as the salt form of the compound may be more soluble.
MET-003 Unexpected cytotoxicity or neuronal death in in vitro experiments. - Exceeding the therapeutic concentration range.- Off-target effects of this compound.- Oxidative stress induced by high drug concentrations.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.[2]- Consider the use of antioxidants in your culture medium to mitigate oxidative stress.[3]- Ensure the observed cell death is not due to the vehicle (e.g., DMSO) by including a vehicle-only control group.
MET-004 Lack of significant therapeutic effect at expected dosages. - Insufficient drug concentration reaching the target.- Rapid metabolism of this compound.- Incorrect timing of assessment after drug administration.- Verify the purity and stability of your this compound compound.- Consider the pharmacokinetic profile of this compound (half-life of 7-8 hours) when designing your dosing regimen and timing your endpoint measurements.[4]- Increase the dose cautiously, while monitoring for potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine (B1679862) reuptake inhibitor, which increases the concentration of norepinephrine in the synaptic cleft.[4][5] It does not significantly affect the reuptake of serotonin (B10506) or dopamine (B1211576).[4][5] Additionally, this compound is a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6]

Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?

A2: For in vitro studies, a starting point can be derived from its known IC50 value. For NMDA receptor antagonism, the IC50 is approximately 1.4 µM.[6] It is recommended to perform a dose-response curve starting from a low micromolar range. For in vivo rodent studies, analgesic effects have been observed in a dose-dependent manner between 0-20 mg/kg (intraperitoneal injection).[5] Antidepressant effects in behavioral models like the Forced Swim Test may require similar dose ranges.

Q3: How should I prepare and store this compound solutions?

A3: For in vitro experiments, it is advisable to prepare a concentrated stock solution in an organic solvent such as DMSO. This stock can then be diluted in your aqueous experimental medium to the final desired concentration, ensuring the final DMSO concentration is minimal to avoid solvent effects. While specific stability data for this compound in solution is limited, as a general guideline for tricyclic antidepressants, it is recommended to use freshly prepared solutions or store aliquots of the stock solution at -20°C or -80°C for short periods. Stability of TCAs in formaldehyde (B43269) solutions has been shown to be variable.[7]

Q4: What are the expected outcomes of this compound treatment in common preclinical models of depression?

A4: In rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), effective antidepressant treatment with this compound is expected to decrease the duration of immobility.[8][9][10] This reflects an increase in escape-directed behavior.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in dosage selection.

Table 1: In Vitro Activity of this compound

ParameterValueCell/Tissue TypeReference
NMDA Receptor Binding Inhibition (IC50)1.4 ± 0.2 µMRat cortical membranes[6]
Inhibition of NMDA-evoked cGMP increase (IC50)13 µMNeonatal rat cerebellar slices[6]

Table 2: In Vivo Preclinical Efficacy of this compound (Analgesic Effect)

Animal ModelDosing Range (i.p.)Observed EffectReference
Mouse0 - 20 mg/kgDose-dependent increase in jump latency, threshold voltage, and tail flick latency; reduction in writhes.[5]

Key Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Vehicle (e.g., saline, or saline with a low percentage of a solubilizing agent if necessary)

  • Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)

  • Transparent cylindrical container (for mice: 25 cm height, 10 cm diameter; for rats: 40-50 cm height, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30 or 60 minutes).

  • Test Session:

    • Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15 cm for mice, 30 cm for rats).

    • Gently place the animal into the water.

    • The test duration is typically 6 minutes.[9]

  • Data Recording:

    • Record the entire session using a video camera for later analysis.

    • The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Post-Test:

    • At the end of the session, carefully remove the animal from the water, dry it with a towel, and return it to its home cage.[12]

Protocol 2: In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity

Objective: To determine the neuroprotective effects of this compound against NMDA-induced cell death in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • This compound

  • NMDA

  • Cell culture medium and supplements

  • MTT or LDH assay kit for cell viability/cytotoxicity assessment

  • Plate reader

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density in multi-well plates and allow them to mature.

  • This compound Pre-treatment: Pre-treat the neurons with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.

  • NMDA-Induced Excitotoxicity:

    • Following pre-treatment, expose the neurons to a toxic concentration of NMDA (e.g., 100-200 µM) for a short period (e.g., 30 minutes).[13] A control group without NMDA should be included.

  • Washout and Recovery:

    • After NMDA exposure, wash the cells with fresh medium and return them to the incubator for a recovery period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Quantify cell viability using a standard method such as the MTT assay or measure cytotoxicity by assaying LDH release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with this compound and NMDA to those treated with NMDA alone.

Signaling Pathway and Experimental Workflow Diagrams

Metapramine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter NE->NET Reuptake NE_Synapse Increased NE in Synaptic Cleft This compound This compound This compound->NET Inhibition Adrenergic_Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Therapeutic Effect) CREB->Gene_Expression Promotes NE_Synapse->Adrenergic_Receptor Binds to

Caption: Norepinephrine reuptake inhibition by this compound.

Metapramine_NMDA_Antagonism cluster_0 Glutamatergic Synapse cluster_1 Downstream Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx This compound This compound This compound->NMDA_Receptor Antagonizes ERK_MAPK ERK/MAPK Pathway Ca_Influx->ERK_MAPK Modulates mTOR mTOR Pathway Ca_Influx->mTOR Modulates Synaptic_Plasticity Modulation of Synaptic Plasticity ERK_MAPK->Synaptic_Plasticity mTOR->Synaptic_Plasticity Therapeutic_Effect Therapeutic Effect Synaptic_Plasticity->Therapeutic_Effect

Caption: NMDA receptor antagonism by this compound.

Experimental_Workflow_FST start Start drug_admin Drug Administration (this compound or Vehicle) start->drug_admin acclimation Acclimation Period (e.g., 30-60 min) drug_admin->acclimation fst Forced Swim Test (6 min duration) acclimation->fst data_rec Video Recording fst->data_rec data_analysis Data Analysis (Immobility in last 4 min) data_rec->data_analysis results Results data_analysis->results end End results->end

Caption: Workflow for the Forced Swim Test.

References

Stability of Metapramine in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for Metapramine in various experimental buffers is limited. The following information is based on established principles of tricyclic antidepressant (TCA) stability, with illustrative data derived from studies on structurally similar compounds like Desipramine. Researchers should always perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental buffer?

A1: The stability of this compound, like other tricyclic antidepressants, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Buffer composition itself can also play a role, as some buffer components can catalyze degradation.[1]

Q2: Which pH range is generally recommended for maintaining this compound stability in solution?

A2: Based on data from similar secondary amine TCAs like Desipramine, this compound is expected to be most stable in slightly acidic to neutral pH conditions (around pH 5-7).[4] Significant degradation can occur in strongly acidic or alkaline solutions.

Q3: Can I expect this compound to be stable in phosphate-based buffers?

A3: Phosphate (B84403) buffers are commonly used in pharmaceutical formulations and can be suitable for this compound.[5][6] However, the pH of the phosphate buffer is a critical factor. For instance, the stability of a similar compound, Desipramine, in phosphate buffer is highest at pH 5 and decreases at more acidic (pH 3) and more alkaline (pH 9-11) conditions.[4]

Q4: Is TRIS buffer a suitable alternative to phosphate buffer for my experiments with this compound?

A4: TRIS (Tris(hydroxymethyl)aminomethane) buffer is widely used in biological and biochemical experiments and can be a suitable alternative.[7] It provides good buffering capacity in the slightly alkaline range (pH 7-9). However, it's important to be aware that the pH of TRIS buffers is highly dependent on temperature, decreasing as the temperature increases.[8] You should always adjust the pH of your TRIS buffer at the temperature you intend to use it.

Q5: My this compound solution appears to be degrading even under recommended storage conditions. What could be the cause?

A5: If you observe unexpected degradation, consider the following possibilities:

  • Photodegradation: this compound may be sensitive to light. Ensure your solutions are protected from light by using amber vials or covering them with foil.

  • Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer can promote oxidative degradation. Using freshly prepared buffers and high-purity water can help minimize this.

  • Incompatible Excipients: If your formulation contains other components, they may be reacting with this compound.

  • Microbial Contamination: If not sterile, microbial growth in the buffer can alter the pH and degrade the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in stability results between experiments. Inconsistent buffer preparation (pH, concentration).Standardize your buffer preparation protocol. Always verify the final pH with a calibrated pH meter.
Fluctuation in storage temperature.Use a calibrated incubator or water bath with tight temperature control.
Inconsistent exposure to light.Consistently use light-protective containers for all samples.
Rapid degradation of this compound observed. Incorrect pH of the buffer.Re-measure and adjust the pH of your buffer. Based on analogous compounds, extreme pH values (<4 or >8) can accelerate degradation.[4]
High storage temperature.Store stock solutions and experimental samples at a lower temperature (e.g., 4°C or -20°C), unless your experiment requires otherwise.
Presence of oxidizing agents.Prepare buffers with de-gassed, high-purity water. Consider adding an antioxidant if compatible with your experimental design.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.
Contamination of the buffer or solvent.Use fresh, high-purity solvents and buffers for your analysis.

Illustrative Stability Data

The following tables provide an example of stability data for a secondary amine tricyclic antidepressant, which can be considered indicative for this compound.

Table 1: Illustrative Stability of a Secondary Amine TCA in Phosphate Buffer at Various pH Values (Stored at 25°C for 7 days)

Buffer (Phosphate)pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Recovery
0.1 M3.01008585%
0.1 M5.01009898%
0.1 M7.01009595%
0.1 M9.01008888%
0.1 M11.01007575%

Data is illustrative and based on the stability profile of Desipramine as described in the literature.[4]

Table 2: Illustrative Effect of Temperature on the Stability of a Secondary Amine TCA in Buffer (pH 7.0) for 24 hours

Buffer (Phosphate, 0.1 M)Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
pH 7.0410099.599.5%
pH 7.0251009797%
pH 7.0401009090%
pH 7.0601007878%

This data is hypothetical and illustrates the general principle of increased degradation with higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Standard Buffers for Stability Studies

A. 0.1 M Phosphate Buffer (pH 7.4)

  • Prepare Stock Solutions:

    • Solution A (0.1 M Monobasic Sodium Phosphate): Dissolve 11.998 g of NaH₂PO₄ in 1000 mL of purified water.

    • Solution B (0.1 M Dibasic Sodium Phosphate): Dissolve 14.196 g of Na₂HPO₄ in 1000 mL of purified water.

  • Mix Stock Solutions: In a clean beaker, combine 19 mL of Solution A with 81 mL of Solution B.

  • Adjust pH: Measure the pH using a calibrated pH meter. If necessary, adjust to pH 7.4 by adding small volumes of Solution A to lower the pH or Solution B to raise it.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1000 mL volumetric flask and add purified water to the mark.

  • Storage: Store the buffer at 4°C.

B. 0.1 M TRIS Buffer (pH 7.4)

  • Dissolve TRIS Base: Dissolve 12.11 g of TRIS base in approximately 800 mL of purified water.

  • Adjust pH: While stirring, slowly add concentrated HCl to lower the pH to 7.4. Use a calibrated pH meter to monitor the pH.

  • Final Volume: Once the pH is stable at 7.4, transfer the solution to a 1000 mL volumetric flask and add purified water to the mark.

  • Storage: Store the buffer at 4°C. Remember that the pH of TRIS buffer will change with temperature.[8]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a specified duration, or until significant degradation is observed.

  • Sample Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Example HPLC Conditions for Tricyclic Antidepressants:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM, pH 3.0) and acetonitrile (B52724) (e.g., in a 60:40 v/v ratio).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

      • Injection Volume: 20 µL.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. The analytical method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Diagrams

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Metapramine_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Metapramine_Stock->Acid Incubate under stress Base Base Hydrolysis Metapramine_Stock->Base Incubate under stress Oxidation Oxidation Metapramine_Stock->Oxidation Incubate under stress Thermal Thermal Stress Metapramine_Stock->Thermal Incubate under stress Photolytic Photolytic Stress Metapramine_Stock->Photolytic Incubate under stress Buffer_Prep Prepare Experimental Buffers HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

Metapramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks NMDA_Receptor NMDA Receptor Glutamate Binding Site This compound->NMDA_Receptor Antagonizes (Low Affinity) NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NE_Synapse->NET Reuptake Postsynaptic_Effect Postsynaptic Effect NMDA_Receptor->Postsynaptic_Effect Signal Transduction

Caption: Simplified signaling pathway of this compound.

References

Improving the accuracy of Metapramine quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Metapramine in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that can arise during the quantification of this compound in plasma samples.

1. Poor Peak Shape or Resolution

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or inadequate resolution between this compound and other components. What should I do?

Answer:

Poor peak shape and resolution can be caused by several factors related to the sample, the HPLC/UPLC column, or the mobile phase.

  • Column Issues:

    • Column Contamination: Plasma samples contain numerous endogenous components that can accumulate on the column. Try washing the column with a strong solvent.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace the column if washing does not improve performance.

    • Inappropriate Column Chemistry: Ensure the column stationary phase is suitable for separating tricyclic antidepressants. A C18 or C8 column is often used.[1][2]

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can significantly affect the ionization state and retention of this compound. Ensure the mobile phase pH is optimized for the chosen column and analyte.

    • Inadequate Buffering: Use a buffer of appropriate concentration to maintain a stable pH throughout the analysis.

    • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to optimize retention and peak shape.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

    • Injection Solvent Mismatch: The solvent used to dissolve the extracted sample should be similar in strength to the initial mobile phase to avoid peak distortion.

2. Low Analyte Recovery

Question: I am experiencing low recovery of this compound after sample extraction. How can I improve this?

Answer:

Low recovery is often linked to the sample preparation and extraction process. This compound, being a tricyclic antidepressant, is highly protein-bound in plasma.[3]

  • Inefficient Protein Precipitation:

    • Precipitating Agent: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is used. A common ratio is 3:1 (solvent:plasma).[4][5]

    • Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation speed and time to pellet the precipitated proteins.[5]

  • Suboptimal Liquid-Liquid Extraction (LLE):

    • Solvent Choice: Use a solvent that has a high affinity for this compound. Diethyl ether is a commonly used solvent for extracting tricyclic antidepressants.[1]

    • pH Adjustment: Adjust the pH of the plasma sample to an alkaline pH before extraction to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.

    • Emulsion Formation: If emulsions form, try adding salt or using a different extraction solvent.

  • Ineffective Solid-Phase Extraction (SPE):

    • Sorbent Selection: Choose an appropriate SPE sorbent. Mixed-mode cation exchange cartridges are effective for extracting basic compounds like this compound from plasma.

    • Method Optimization: Ensure all steps of the SPE protocol (conditioning, loading, washing, and elution) are optimized. The wash step is critical to remove interferences without eluting the analyte, and the elution solvent must be strong enough to recover this compound.

3. High Matrix Effects (Ion Suppression or Enhancement)

Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the plasma that interfere with the ionization of the analyte.[6][7]

  • Improve Sample Cleanup:

    • Optimize Extraction: A more rigorous sample cleanup method, such as SPE, can remove more interfering components than a simple protein precipitation.

    • Phospholipid Removal: Phospholipids are a major source of matrix effects. Use a specialized phospholipid removal plate or an appropriate SPE procedure to eliminate them.

  • Chromatographic Separation:

    • Improve Resolution: Modify the chromatographic method (e.g., change the gradient, use a different column) to separate this compound from the interfering matrix components.

    • Divert Flow: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer source.

  • Internal Standard Selection:

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the best choice as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.[8]

    • Use a Structural Analog: If a SIL-IS is not available, use a structural analog that has similar chromatographic and ionization properties to this compound.

  • Sample Dilution:

    • Diluting the extracted sample with the mobile phase can reduce the concentration of interfering components and thereby minimize matrix effects.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound quantification in plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most widely used method for the quantification of this compound and other tricyclic antidepressants in plasma.[4][5][9] This is due to its high sensitivity, selectivity, and specificity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a viable, though generally less sensitive, alternative.[1][10]

Q2: How should plasma samples containing this compound be stored?

A2: Plasma samples should be stored frozen, typically at -20°C or -70°C, to ensure the stability of this compound.[11] It is important to avoid repeated freeze-thaw cycles. Studies have shown that tricyclic antidepressants are generally stable in plasma at room temperature for up to 3 days when stored in appropriate glass tubes.[12] However, the type of blood collection tube can affect stability, with some stoppers causing significant losses of the drug.[11][12]

Q3: What are the key validation parameters to assess for a this compound quantification method?

A3: According to regulatory guidelines, the key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements. This is typically assessed as intra-day and inter-day precision.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (deuterated or ¹³C-labeled) version of this compound. This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during extraction, chromatography, and ionization, thus compensating for variability in these steps.[8] If a stable isotope-labeled internal standard is not available, a structural analog with similar properties can be used. For tricyclic antidepressants, other compounds from the same class are often used as internal standards.[1]

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of tricyclic antidepressants, including this compound, in plasma using different analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity (r²)> 0.995[4][5]
Accuracy (% Bias)< 15%[4][5][13]
Precision (% CV)< 15% (≤ 8.0% in some cases)[4][5][14]
Lower Limit of Quantification (LLOQ)0.1 - 5 ng/mL[1][15]
Extraction Recovery85.5% - 114.5%[16]
Matrix Effect85.6% - 98.7%[16]

Table 2: HPLC-UV Method Performance

ParameterTypical ValueReference
Linearity (r²)> 0.99[10]
Accuracy (% Bias)Within ±15%[2]
Precision (% CV)< 11.3%[1]
Limit of Detection (LOD)< 5 ng/mL[1]
Extraction Recovery> 80%[2]

Experimental Protocols

1. Protocol: Protein Precipitation for LC-MS/MS Analysis

This protocol is a general procedure for the extraction of this compound from plasma using protein precipitation.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing the internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.[4][5]

  • Add 150 µL of acetonitrile containing the internal standard to the plasma sample.[4][5]

  • Vortex the mixture for 3 minutes at 1500 rpm to precipitate the plasma proteins.[4][5]

  • Centrifuge the tubes for 2 minutes at 16,100 x g.[4][5]

  • Transfer the supernatant to a clean tube or well plate.

  • The supernatant can be injected directly or diluted further before injection into the LC-MS/MS system. For example, 25 µL of the supernatant can be diluted with 475 µL of water.[4][5]

2. Protocol: Liquid-Liquid Extraction for HPLC-UV Analysis

This protocol describes a general liquid-liquid extraction procedure suitable for this compound.

Materials:

  • Plasma sample

  • Alkaline solution (e.g., 1M NaOH)

  • Diethyl ether (or another suitable organic solvent)

  • Internal standard

  • Centrifuge tubes

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Add the internal standard.

  • Add a small volume of alkaline solution to adjust the pH to > 9.

  • Add 5 mL of diethyl ether.

  • Vortex for 5-10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot into the HPLC-UV system.

Diagrams

Experimental_Workflow_Protein_Precipitation start Start: Plasma Sample add_is Add Internal Standard in Acetonitrile (3:1) start->add_is vortex Vortex Mix (3 min, 1500 rpm) add_is->vortex centrifuge Centrifuge (2 min, 16,100 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject end End: Data Acquisition inject->end

Caption: Workflow for this compound extraction from plasma using protein precipitation.

Troubleshooting_Low_Recovery cluster_extraction Extraction Method cluster_pp_solutions Solutions for PP cluster_lle_solutions Solutions for LLE cluster_spe_solutions Solutions for SPE problem Problem: Low this compound Recovery pp Protein Precipitation problem->pp If using lle Liquid-Liquid Extraction problem->lle If using spe Solid-Phase Extraction problem->spe If using pp_sol1 Optimize Solvent:Plasma Ratio pp->pp_sol1 pp_sol2 Ensure Thorough Mixing pp->pp_sol2 lle_sol1 Adjust Plasma pH to Alkaline lle->lle_sol1 lle_sol2 Use Appropriate Organic Solvent lle->lle_sol2 spe_sol1 Select Correct Sorbent spe->spe_sol1 spe_sol2 Optimize Wash/Elute Steps spe->spe_sol2

Caption: Troubleshooting logic for low this compound recovery during sample extraction.

References

Troubleshooting unexpected side effects of Metapramine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metapramine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section is designed to help you identify and resolve potential unexpected side effects or experimental inconsistencies when working with this compound.

Issue 1: Unexpected Behavioral Changes - Hyperactivity, Agitation, or Stereotyped Behaviors

  • Question: My animals are exhibiting hyperactivity, agitation, or stereotyped sniffing and head movements after this compound administration. Is this an expected side effect?

  • Answer: While this compound's primary effect is antidepressant-like, its mechanism as a norepinephrine (B1679862) reuptake inhibitor can sometimes lead to central nervous system (CNS) stimulation, particularly at higher doses. Additionally, its activity as a low-affinity NMDA receptor antagonist could contribute to altered behavioral states.

    • Troubleshooting Steps:

      • Dose-Response Evaluation: If you are observing hyperactivity, consider performing a dose-response study to determine if a lower dose can achieve the desired therapeutic effect without the stimulatory side effects.

      • Acclimation Period: Ensure animals are adequately acclimated to the testing environment. Novel environments can exacerbate hyperactivity.

      • Behavioral Monitoring: Conduct a Functional Observational Battery (FOB) to systematically assess and quantify the observed behavioral changes. This can help differentiate between general hyperactivity and more specific, potentially adverse, neurological effects.[1][2][3][4]

      • Control for NMDA Antagonist Effects: If you suspect NMDA receptor-related side effects, you could compare the behavioral profile to that of a classic NMDA antagonist (like MK-801) in a separate cohort to understand if the observed behaviors are consistent with this mechanism.

Issue 2: Sedation or Lethargy

  • Question: Contrary to hyperactivity, my animals appear sedated and lethargic after this compound administration. Why is this happening?

  • Answer: Although less common for a norepinephrine-dominant tricyclic antidepressant (TCA), sedation can occur, especially at very high doses, potentially due to off-target effects or individual differences in metabolism.

    • Troubleshooting Steps:

      • Dose Verification: Double-check your dose calculations and administration protocol to rule out an overdose.

      • Time Course of Effects: Determine the onset and duration of the sedative effects. This can help in adjusting the timing of your behavioral tests relative to drug administration.

      • Metabolite Profile: Consider that active metabolites of this compound might have a different pharmacological profile, potentially contributing to sedation. While challenging to assess directly without specialized equipment, being aware of this possibility is important for data interpretation.

      • Comparison with other TCAs: Some TCAs are known to have more sedative properties. If sedation is a consistent issue, and your research question allows, you might consider a comparative study with another TCA to see if this is a class effect or specific to this compound.

Issue 3: Cardiovascular Irregularities

  • Question: I am monitoring cardiovascular parameters and have noticed slight changes in heart rate or blood pressure. Is this compound cardiotoxic?

  • Answer: One study has reported this compound to be a tricyclic antidepressant without cardiotoxic effects.[5] However, as a norepinephrine reuptake inhibitor, it has the potential to influence cardiovascular function. Any observed changes should be carefully evaluated.

    • Troubleshooting Steps:

      • Establish a Stable Baseline: Ensure you have a robust baseline recording of cardiovascular parameters before drug administration.

      • Dose-Dependent Effects: Assess cardiovascular parameters across a range of doses to identify a potential dose-dependent relationship.

      • ECG and Blood Pressure Monitoring: For a thorough assessment, continuous electrocardiogram (ECG) and blood pressure monitoring are recommended, especially in larger animal models like dogs or non-human primates.[6][7]

      • Serum Biomarkers: If significant cardiovascular changes are observed, consider measuring serum cardiac biomarkers such as cardiac troponin T (cTn-T) and creatine (B1669601) kinase-MB (CK-MB) to assess for myocardial injury.[8][9][10]

Issue 4: Inconsistent Efficacy in Behavioral Models

  • Question: I am not observing the expected antidepressant-like effects of this compound in my behavioral assays (e.g., forced swim test, tail suspension test). What could be the reason?

  • Answer: The efficacy of antidepressants in animal models can be influenced by a variety of factors, including the choice of model, animal strain, and experimental protocol.

    • Troubleshooting Steps:

      • Animal Model Selection: Ensure the chosen animal model of depression is appropriate for detecting the effects of norepinephrine reuptake inhibitors. Some models may be more sensitive to serotonergic agents.[11]

      • Strain Differences: Different rodent strains can exhibit varying responses to antidepressants. Consider conducting a pilot study with different strains to identify the most responsive one for your experimental paradigm.

      • Route and Timing of Administration: The pharmacokinetic profile of this compound can influence its efficacy. Ensure the route and timing of administration are appropriate to achieve adequate brain exposure during the behavioral test.

      • Chronic vs. Acute Dosing: The antidepressant effects of TCAs in humans often require chronic treatment. Consider a chronic dosing paradigm in your animal model to better mimic the clinical situation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a tricyclic antidepressant that acts primarily as a norepinephrine reuptake inhibitor. It has also been shown to be a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor. Uniquely among many TCAs, it has been reported to lack anticholinergic effects.

  • Q2: Are there any known hepatotoxic effects of this compound in animal models?

    • A2: Specific studies on this compound-induced hepatotoxicity are limited. However, some tricyclic antidepressants have been associated with liver injury in animal models, often in a dose-dependent manner.[12] If your research involves long-term administration of high doses of this compound, it is advisable to monitor liver function.

  • Q3: How should I monitor for potential neurotoxicity?

    • A3: A Functional Observational Battery (FOB) is a standardized set of assessments used to screen for neurobehavioral toxicity.[1][2][3][4][13][14] This battery includes observations of home cage behavior, open field activity, sensory and motor reflexes, and autonomic signs.

  • Q4: What are the potential off-target effects of this compound I should be aware of?

    • A4: Besides its primary targets, the norepinephrine transporter and the NMDA receptor, the broader off-target profile of this compound is not extensively documented. As with any psychoactive compound, unexpected behavioral or physiological effects should be carefully documented and investigated.

Data on Potential Side Effects of Tricyclic Antidepressants (Illustrative Examples)

Table 1: Illustrative Cardiotoxicity Data for a Tricyclic Antidepressant (Sertraline) in Rats

Dose Group (mg/kg)Heart Rate (beats/min)PR Interval (ms)QTc Interval (ms)Serum AST (U/L)Serum LDH (U/L)Serum cTn-T (ng/mL)
Control320 ± 1555 ± 3150 ± 880 ± 10450 ± 500.1 ± 0.02
10 mg/kg340 ± 2060 ± 4145 ± 7100 ± 12550 ± 600.2 ± 0.04
20 mg/kg360 ± 2565 ± 5140 ± 6120 ± 15650 ± 700.3 ± 0.05*

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are hypothetical and based on findings for sertraline (B1200038) for illustrative purposes.[9][10][15]

Table 2: Illustrative Hepatotoxicity Data for a Tricyclic Antidepressant (Imipramine) in Mice

Dose Group (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histopathology
Control40 ± 590 ± 10Normal hepatic architecture
Low Dose60 ± 8120 ± 15Mild centrilobular hepatocyte swelling, vascular congestion
High Dose100 ± 12180 ± 20Prominent centrilobular hepatocyte swelling, portal inflammation, inflammatory cell infiltration

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are hypothetical and based on findings for imipramine (B1671792) for illustrative purposes.[12]

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity in Rats

  • Animal Model: Male Wistar rats (250-300g).

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • ECG Recording:

    • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).

    • Place subcutaneous needle electrodes for a standard Lead II ECG recording.

    • Record a stable baseline ECG for at least 15 minutes before drug administration.

    • Record ECG continuously for a predefined period (e.g., 2 hours) after drug administration.

    • Analyze heart rate, PR interval, QRS duration, and QTc interval.[8][10]

  • Blood Pressure Monitoring:

    • For non-invasive measurement, use a tail-cuff system.

    • For continuous monitoring, surgical implantation of a telemetric device is required.[7]

  • Biochemical Analysis:

    • At the end of the experiment, collect blood via cardiac puncture.

    • Separate serum and measure levels of cardiac biomarkers (cTn-T, CK-MB, AST, LDH) using commercially available ELISA kits.[9][10]

  • Histopathology:

    • Perfuse the heart with saline followed by 10% neutral buffered formalin.

    • Excise the heart, process, and embed in paraffin.

    • Section the heart and stain with Hematoxylin and Eosin (H&E) for microscopic examination of myocardial tissue.

Protocol 2: Assessment of Hepatotoxicity in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimate animals for at least one week.

  • Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 7, 14, or 28 days).

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood via retro-orbital sinus or cardiac puncture.

    • Separate serum and measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.[16][17]

  • Histopathology:

    • Euthanize the mice and immediately excise the liver.

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, section, and stain with H&E.

    • Examine the liver sections for signs of hepatocellular necrosis, inflammation, steatosis, and other pathological changes.[18][19]

  • Oxidative Stress Markers (Optional):

    • Homogenize a portion of the liver tissue.

    • Measure levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) using commercial assay kits to assess oxidative stress.[17]

Protocol 3: Functional Observational Battery (FOB) in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Standardized Arena: Conduct all observations in a standardized open field arena.

  • Observation Periods: Observe animals before dosing (baseline) and at specified time points after this compound administration (e.g., 1, 4, and 24 hours).

  • Assessment Categories:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Observations:

      • Observe posture, gait, arousal level, and any stereotyped behaviors or tremors.

      • Count the number of rearing and grooming bouts.

    • Sensorimotor Functions:

      • Approach Response: Response to a pen or pencil approaching the head.

      • Touch Response: Response to a light touch with a probe on the flank.

      • Tail Pinch Response: Vocalization or struggle in response to a gentle pinch of the tail.

      • Righting Reflex: Time taken to right itself when placed on its back.

    • Neuromuscular Functions:

      • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

      • Motor Activity: Measure locomotor activity using an automated activity monitoring system.

    • Autonomic Functions:

      • Pupil Size: Assess pupil constriction or dilation.

      • Salivation and Lacrimation: Note any excessive salivation or tearing.

      • Body Temperature: Measure rectal temperature.[1][2][3][4][13][14]

Visualizations

Metapramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Low-affinity Antagonism NE Norepinephrine (NE) NE_vesicle Vesicular NE NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Adrenergic_Receptor->Signaling_Cascade Activation Glutamate Glutamate Glutamate->NMDA_Receptor Binding Neuronal_Response Therapeutic Effect (Antidepressant Action) Signaling_Cascade->Neuronal_Response

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Side Effect Observed CheckDose Verify Dose and Administration Start->CheckDose DoseCorrect Dose Correct? CheckDose->DoseCorrect DoseCorrect->CheckDose No, Correct Dose Behavioral Behavioral Changes (Hyperactivity/Sedation) DoseCorrect->Behavioral Yes Cardiovascular Cardiovascular Changes (HR, BP, ECG) DoseCorrect->Cardiovascular Yes Other Other (e.g., Seizures, Ataxia) DoseCorrect->Other Yes FOB Conduct Functional Observational Battery (FOB) Behavioral->FOB MonitorCV Continuous CV Monitoring + Biomarkers Cardiovascular->MonitorCV NeuroTox Assess Neurotoxicity (e.g., Seizure Threshold) Other->NeuroTox DoseResponse Perform Dose-Response Study FOB->DoseResponse MonitorCV->DoseResponse NeuroTox->DoseResponse Consult Consult Literature/ Support DoseResponse->Consult AdjustProtocol Adjust Experimental Protocol Consult->AdjustProtocol

Caption: A logical workflow for troubleshooting unexpected side effects.

References

Technical Support Center: Refinement of Metapramine Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Metapramine. Our goal is to enable researchers to refine their synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely recognized synthetic pathway for this compound involves a two-step process starting from 5-methyl-5H-dibenzo[b,f]azepine (iminostilbene). The first step is a hydroboration reaction, followed by an amination step. This route is notable for its directness in introducing the aminomethyl group at the 10-position of the dibenzazepine (B1670418) core.

Q2: What are the critical parameters to control during the hydroboration step?

A2: The success of the hydroboration of the iminostilbene (B142622) core is highly dependent on the choice of borane (B79455) reagent, solvent, temperature, and reaction time. Sterically hindered boranes can offer greater regioselectivity. It is crucial to maintain anhydrous conditions, as boranes react readily with water, which can significantly lower the yield.

Q3: What challenges might be encountered during the amination step?

A3: The amination of the organoborane intermediate with methylamine (B109427) or its derivatives can be challenging. Potential issues include incomplete reaction, over-alkylation leading to quaternary ammonium (B1175870) salts, and side reactions with the solvent or impurities. The choice of the aminating agent and careful control of stoichiometry and temperature are critical for maximizing the yield of this compound.

Q4: How can I improve the overall yield of my this compound synthesis?

A4: To improve the overall yield, focus on optimizing each step of the synthesis. For the hydroboration, a systematic screening of different borane reagents and reaction conditions can identify the optimal parameters. For the amination step, using a less hazardous aminating agent and optimizing the reaction time and temperature can prevent byproduct formation. Purification at each stage is also essential to remove impurities that might interfere with subsequent reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material in the hydroboration step. 1. Inactive or decomposed borane reagent. 2. Presence of moisture in the reaction. 3. Insufficient reaction temperature or time.1. Use a fresh, properly stored borane reagent. Consider titrating the reagent to determine its activity. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.
Formation of multiple products in the hydroboration step. 1. Lack of regioselectivity in the hydroboration reaction. 2. Isomerization of the starting material or product under the reaction conditions.1. Employ a more sterically hindered borane reagent (e.g., 9-BBN) to improve regioselectivity. 2. Analyze the reaction mixture at different time points to identify the formation of isomers. Adjusting the temperature or using a milder borane reagent may help.
Low yield in the amination step. 1. Incomplete reaction of the organoborane intermediate. 2. Degradation of the product under the reaction conditions. 3. Formation of over-alkylated byproducts.1. Increase the reaction time or temperature. Ensure the aminating agent is added in a sufficient molar excess. 2. Perform the reaction at a lower temperature and monitor for product degradation. 3. Carefully control the stoichiometry of the aminating agent. Using a protecting group strategy for the amine might be considered in alternative routes.
Difficulty in purifying the final this compound product. 1. Presence of closely related impurities or unreacted starting materials. 2. The product is an oil or difficult to crystallize.1. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate impurities. 2. Convert the free base of this compound to its hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization.

Experimental Protocols

Key Synthesis Step: Hydroboration of 5-Methyl-5H-dibenzo[b,f]azepine

This protocol is a generalized procedure based on established hydroboration reactions of similar substrates. Optimization may be required for specific laboratory conditions.

Materials:

  • 5-Methyl-5H-dibenzo[b,f]azepine

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-methyl-5H-dibenzo[b,f]azepine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-THF complex solution (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the resulting organoborane intermediate is typically used directly in the subsequent amination step without isolation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dibenzazepine Derivatives

Starting MaterialReaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)
2,2'-diaminobibenzylAmine CondensationPolyphosphoric Acid-HighPoor (20-50)
Substituted 2,2'-dibromostilbenesDouble Buchwald-Hartwig AminationPd2dba3/DPEphos/Cs2CO3Toluene110Good (62-96)
Functionalized DihydrostilbenesIntramolecular Buchwald-Hartwig AminationPd(OAc)2/LigandTolueneHighModerate to Good

Note: The yields are reported for the formation of the core dibenzazepine structure and may vary depending on the specific substrates and reaction scale.

Visualizations

Metapramine_Synthesis_Workflow start Starting Material: 5-Methyl-5H-dibenzo[b,f]azepine hydroboration Step 1: Hydroboration start->hydroboration organoborane Organoborane Intermediate hydroboration->organoborane amination Step 2: Amination (with Methylamine derivative) organoborane->amination crude_this compound Crude this compound amination->crude_this compound purification Purification (e.g., Column Chromatography, Recrystallization of HCl salt) crude_this compound->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed check_step1 Problem in Hydroboration Step? start->check_step1 check_step2 Problem in Amination Step? check_step1->check_step2 No cause1a Inactive Borane Reagent check_step1->cause1a Yes cause1b Moisture Contamination check_step1->cause1b Yes cause1c Suboptimal Reaction Conditions check_step1->cause1c Yes cause2a Incomplete Reaction check_step2->cause2a Yes cause2b Side Reactions/ Byproduct Formation check_step2->cause2b Yes solution1a Use fresh/validated reagent cause1a->solution1a solution1b Ensure anhydrous conditions cause1b->solution1b solution1c Optimize T° and time cause1c->solution1c solution2a Increase reaction time/T° cause2a->solution2a solution2b Adjust stoichiometry/ Lower T° cause2b->solution2b

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Metapramine Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving Metapramine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of norepinephrine (B1679862) reuptake by blocking the norepinephrine transporter (NET).[1] This leads to an increased concentration of norepinephrine in the synaptic cleft. Unlike some other TCAs, this compound does not significantly affect the reuptake of serotonin (B10506) or dopamine.[1]

Q2: Does this compound have other pharmacological targets?

A2: Yes. In addition to its primary action on the norepinephrine transporter, this compound is a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor complex channel.[1] This action may contribute to its overall pharmacological profile. Anecdotally, it has been reported to lack the significant anticholinergic effects often associated with other TCAs.

Q3: What are the known metabolites of this compound and are they active?

A3: this compound is known to have three major desmethylated metabolites.[2] However, in a study investigating the antinociceptive effects of this compound, no correlation was found between the plasma and brain levels of these metabolites and the observed analgesic effect, suggesting the parent compound is primarily responsible for this particular activity. It is important to note, however, that hydroxylated metabolites of other tricyclic antidepressants have been shown to be as potent as the parent compounds in inhibiting norepinephrine and serotonin reuptake. Therefore, the potential contribution of metabolites to other pharmacological effects of this compound should not be entirely dismissed.

Q4: How should I prepare and store this compound stock solutions?

A4: For in-vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The stability of compounds in DMSO is generally good, but it is advisable to store stock solutions at -20°C or -80°C for long-term use. When preparing your final experimental dilutions in aqueous buffers, ensure the final concentration of DMSO is kept to a minimum (typically below 1%) to avoid solvent effects on your biological system.

Data Presentation: Quantitative Summary

The following tables summarize the known and estimated quantitative data for this compound's activity at its primary targets.

Table 1: this compound Activity at the Norepinephrine Transporter (NET)

CompoundAssay TypeSpeciesIC50 / Ki (nM)Reference
This compoundNorepinephrine Reuptake Inhibition-Not explicitly found. Estimated to be in the low nanomolar range based on structurally similar compounds.-
DesipramineNorepinephrine Reuptake InhibitionHumanIC50: 4.2 nM[3]
DesipramineNorepinephrine Transporter BindingHumanKi: 0.49 nM[4]
NortriptylineNorepinephrine Transporter BindingHumanKi: 3.4 nM[5]

Note: A specific IC50 or Ki value for this compound's inhibition of the norepinephrine transporter was not available in the reviewed literature. The values for Desipramine and Nortriptyline, structurally related TCAs, are provided for context and suggest that this compound's potency is likely in the low nanomolar range.

Table 2: this compound Activity at the NMDA Receptor

CompoundAssay TypeSpeciesIC50 (µM)Reference
This compound[3H]TCP Binding InhibitionRat (cortical membranes)1.4 ± 0.2[4]
This compoundNMDA-evoked cGMP level increaseRat (cerebellar slices)13[4]

Troubleshooting Guides

Issue 1: High Variability in Norepinephrine Reuptake Inhibition Assays

Q: We are observing significant well-to-well and day-to-day variability in our norepinephrine reuptake inhibition assay with this compound. What are the potential causes and how can we troubleshoot this?

A: High variability can stem from several factors. Here is a systematic approach to troubleshooting:

  • Cell Health and Viability:

    • Problem: Inconsistent cell health, passage number, or density can drastically alter transporter expression and function.

    • Solution: Ensure you are using cells within a consistent and optimal passage number range. Always perform a cell viability check (e.g., Trypan Blue exclusion) before seeding. Seed plates to achieve a consistent confluence (typically 80-90%) at the time of the assay.

  • Assay Buffer and Reagents:

    • Problem: Incorrect pH, ionic strength, or degradation of components in the assay buffer can affect transporter activity and this compound's potency. The radiolabeled or fluorescent norepinephrine substrate can also degrade.

    • Solution:

      • Prepare fresh assay buffer for each experiment and verify its pH (typically 7.4).

      • Ensure the buffer contains necessary components like glucose and antioxidants (e.g., ascorbic acid) to maintain cell health and prevent substrate oxidation.

      • Check the expiration date and specific activity of your radiolabeled norepinephrine. If using a fluorescent substrate, protect it from light and prepare fresh dilutions.

  • This compound Solubility and Adsorption:

    • Problem: this compound, being a lipophilic compound, may precipitate out of aqueous solutions at higher concentrations or adsorb to plasticware.

    • Solution:

      • Visually inspect your diluted this compound solutions for any signs of precipitation.

      • When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation.

      • Consider using low-binding microplates and pipette tips.

      • The inclusion of a small amount of bovine serum albumin (BSA) in the assay buffer can sometimes help reduce non-specific binding to plastic.

  • Inconsistent Incubation Times and Washing Steps:

    • Problem: Variations in incubation times for the inhibitor and substrate, as well as inconsistent washing procedures, can introduce significant variability.

    • Solution:

      • Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents to all wells.

      • Precisely time all incubation steps.

      • For washing steps in radiolabeled assays, use ice-cold buffer and perform the washes quickly and consistently to minimize dissociation of the bound radioligand.

  • Instrument Settings:

    • Problem: Incorrect settings on the liquid scintillation counter or fluorescence plate reader will lead to inconsistent data.

    • Solution:

      • For radiolabeled assays, ensure the correct counting protocol for your isotope is selected.

      • For fluorescence-based assays, verify that the excitation and emission wavelengths are correctly set for your specific substrate and that the appropriate filter sets are in place.

Issue 2: Inconsistent Results in NMDA Receptor Binding Assays

Q: Our Ki values for this compound in our NMDA receptor radioligand binding assay are not consistent. What should we check?

A: In addition to the general troubleshooting points mentioned above (reagent quality, incubation times, instrument settings), here are some specific considerations for NMDA receptor binding assays:

  • Membrane Preparation Quality:

    • Problem: The quality and consistency of your brain membrane preparation are critical. Variability in the dissection, homogenization, and centrifugation steps can lead to differences in receptor concentration and integrity.

    • Solution: Standardize your membrane preparation protocol. Ensure consistent homogenization speeds and times, and use a consistent buffer system. Perform a protein concentration assay (e.g., BCA assay) on each batch of membranes to ensure you are adding the same amount of protein to each well.

  • Assay Buffer Composition:

    • Problem: The binding of ligands to the NMDA receptor is highly dependent on the presence of co-agonists and the absence of inhibitory ions.

    • Solution:

      • Ensure your binding buffer contains saturating concentrations of the co-agonist glycine (B1666218) (or D-serine).

      • The buffer should be free of Mg²⁺ ions, which can block the NMDA receptor channel.

      • The pH of the buffer should be carefully controlled, as proton concentration can also modulate NMDA receptor activity.

  • Radioligand Concentration and Specific Activity:

    • Problem: Using a radioligand concentration that is too high or having an incorrect value for its specific activity will lead to inaccurate Ki calculations.

    • Solution: Use a radioligand concentration that is at or below its Kd for the receptor to ensure sensitive detection of competitive binding. Verify the specific activity of the radioligand from the manufacturer's datasheet for each new batch.

  • Equilibrium Conditions:

    • Problem: The incubation may not be long enough for the binding reaction to reach equilibrium, especially for lower affinity compounds like this compound.

    • Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at your chosen temperature and then use this incubation time for all subsequent experiments.

Experimental Protocols

Protocol 1: In-Vitro Norepinephrine Reuptake Inhibition Assay (Radiolabeled)

This protocol is adapted from standard methods for assessing norepinephrine transporter (NET) activity in cell lines stably expressing the human NET (e.g., HEK293-hNET cells).

  • Cell Culture and Plating:

    • Culture HEK293-hNET cells in appropriate media and conditions.

    • Plate cells in 24- or 96-well plates at a density that will result in 80-90% confluence on the day of the assay.

  • Reagent Preparation:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4) supplemented with 0.1% ascorbic acid.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Radiolabeled Norepinephrine: Prepare a working solution of [³H]-Norepinephrine in the assay buffer at a final concentration close to its Km for the transporter (e.g., 50 nM).

  • Assay Procedure:

    • On the day of the assay, gently wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the diluted this compound, a reference inhibitor (e.g., Desipramine), or vehicle control to the respective wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding the [³H]-Norepinephrine working solution to each well.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in water).

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor like Desipramine) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP site within the NMDA receptor channel, using [³H]TCP as the radioligand.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • This compound Dilutions: Perform serial dilutions in the assay buffer.

    • Radioligand: Prepare a working solution of [³H]TCP in the assay buffer at a final concentration close to its Kd.

    • Co-agonists: Prepare stock solutions of NMDA and glycine.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, membrane preparation (e.g., 100-200 µg protein per well), diluted this compound or vehicle, and co-agonists (e.g., 10 µM NMDA and 10 µM glycine).

    • Initiate the binding reaction by adding the [³H]TCP working solution.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Define non-specific binding using a high concentration of a known NMDA receptor channel blocker (e.g., MK-801 or PCP).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Metapramine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect NMDA_Receptor NMDA Receptor This compound This compound This compound->NET Inhibits This compound->NMDA_Receptor Antagonizes

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow start High Variability in Experimental Results check_reagents Check Reagent Quality (this compound, Buffers, Substrates) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Expired/ Degraded check_reagents->reagents_bad No check_cells Verify Cell Health (Viability, Passage #, Density) cells_ok Cells Healthy check_cells->cells_ok Yes cells_bad Cells Unhealthy/ Inconsistent check_cells->cells_bad No check_protocol Review Experimental Protocol (Incubation Times, Washing) protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_bad Protocol Inconsistent check_protocol->protocol_bad No check_instrument Validate Instrument Settings instrument_ok Settings Correct check_instrument->instrument_ok Yes instrument_bad Settings Incorrect check_instrument->instrument_bad No reagents_ok->check_cells remedy_reagents Prepare Fresh Reagents reagents_bad->remedy_reagents cells_ok->check_protocol remedy_cells Culture Fresh Cells/ Optimize Seeding cells_bad->remedy_cells protocol_ok->check_instrument remedy_protocol Standardize Protocol Steps protocol_bad->remedy_protocol end Consistent Results instrument_ok->end remedy_instrument Correct Instrument Settings instrument_bad->remedy_instrument remedy_reagents->start remedy_cells->start remedy_protocol->start remedy_instrument->start

Caption: Troubleshooting workflow for experimental variability.

Experimental_Workflow prep_solution 1. Prepare this compound Stock Solution (in DMSO) perform_dilutions 3. Perform Serial Dilutions in Assay Buffer prep_solution->perform_dilutions prep_cells 2. Prepare Biological System (Cell Culture or Membrane Prep) pre_incubate 4. Pre-incubate System with this compound prep_cells->pre_incubate perform_dilutions->pre_incubate add_substrate 5. Add Labeled Substrate ([3H]-NE or [3H]TCP) pre_incubate->add_substrate incubate_reaction 6. Incubate to Reach Equilibrium/Uptake add_substrate->incubate_reaction terminate_reaction 7. Terminate Reaction (Washing/Filtration) incubate_reaction->terminate_reaction measure_signal 8. Measure Signal (Scintillation/Fluorescence) terminate_reaction->measure_signal analyze_data 9. Analyze Data and Calculate IC50/Ki measure_signal->analyze_data

Caption: General experimental workflow for in-vitro assays.

References

Technical Support Center: Minimizing Metapramine Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support to minimize the degradation of Metapramine during storage. The information is structured to address common issues encountered during experimental work and is based on the known stability profiles of tricyclic antidepressants (TCAs), a class of compounds to which this compound belongs.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Loss of this compound potency in stored samples. Improper Storage Temperature: Exposure to high temperatures can accelerate degradation.[1][2]Store this compound, both in solid form and in solution, in a controlled environment, ideally refrigerated (2-8°C) or as specified by the manufacturer. Avoid repeated freeze-thaw cycles.
Exposure to Light: this compound, like other TCAs, may be susceptible to photodegradation.Store all this compound samples in amber vials or wrapped in aluminum foil to protect from light.[1]
Inappropriate Solvent/pH: The pH of the solution can significantly impact the stability of TCAs, with both acidic and basic conditions potentially causing hydrolysis.For solutions, use buffered systems within a neutral pH range (e.g., pH 6-8) unless the experimental protocol requires otherwise. Evaluate the stability of this compound in your specific solvent system.
Oxidation: The tertiary amine group in the tricyclic structure is susceptible to oxidation, especially in the presence of oxygen and metal ions.Use de-gassed solvents for preparing solutions. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination.
Appearance of unknown peaks in chromatograms of stored samples. Formation of Degradation Products: The new peaks likely correspond to compounds formed from the chemical breakdown of this compound.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a stability-indicating analytical method (see Experimental Protocols) to resolve this compound from its degradants.
Contamination: The sample may have been contaminated during preparation or storage.Review sample handling procedures. Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.
Inconsistent results between replicate samples. Non-homogenous Storage Conditions: Variations in temperature or light exposure across different samples.Ensure all samples from an experiment are stored under identical conditions. Use a calibrated and validated storage unit.
Sample Evaporation: For solutions, solvent evaporation can concentrate the sample, leading to inaccurate measurements.Use tightly sealed vials with appropriate caps (B75204) and septa to prevent solvent loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the behavior of structurally similar tricyclic antidepressants, this compound is likely to degrade through three main pathways:

  • Oxidation: The nitrogen atom in the dibenzazepine (B1670418) ring system can be oxidized to form an N-oxide.

  • Photodegradation: Exposure to UV or even visible light can lead to N-demethylation (loss of a methyl group) and hydroxylation of the aromatic rings.

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule may undergo hydrolytic cleavage, although this is generally less common for the core tricyclic structure than for ester-containing side chains (which this compound lacks).

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled cool temperature, ideally between 2°C and 8°C.[2]

Q3: How should I prepare and store this compound solutions for short-term and long-term use?

A3: For short-term use (up to 24 hours), solutions can often be stored at 2-8°C, protected from light. For long-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or below, protected from light. The choice of solvent is critical; use high-purity, degassed solvents and consider the pH of the final solution.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific studies on this compound are limited, excipients with reactive functional groups or those that can alter the micro-pH environment could potentially interact with this compound. It is crucial to conduct compatibility studies with your specific formulation.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the best way to monitor the stability of this compound.[3][4][5] This method should be able to separate the intact this compound from all potential degradation products.

Quantitative Data on Potential Degradation

Table 1: Summary of Factors Influencing Tricyclic Antidepressant Degradation

Factor Effect on Stability Potential Degradation Products Preventative Measures
Elevated Temperature Increased rate of all degradation reactions.N-oxides, demethylated products, hydroxylated products.Store at controlled cool temperatures (2-8°C).[2]
Light (UV and Visible) Promotes photodegradation.N-demethylated products, hydroxylated products, imipramine-like structures.Store in amber or light-blocking containers.[1]
High Humidity Can accelerate degradation in the solid state by increasing molecular mobility.Similar to thermal degradation products.Store in a desiccated environment.
pH (in solution) Strongly acidic or basic conditions can catalyze hydrolysis.Hydrolytic cleavage products (less common for the core structure).Maintain solutions at a neutral pH.
Oxidizing Agents Can lead to the formation of N-oxides.N-oxides.Use degassed solvents; store under inert atmosphere.
Metal Ions Can catalyze oxidation reactions.N-oxides.Use high-purity reagents and glassware.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, heat a solution of this compound (e.g., in water or buffer) at 70°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear, which are potential degradation products. Mass spectrometry is highly recommended for structural elucidation.[6][7]

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar or less polar degradants. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program (Example):

    • 0-5 min: 90% Buffer, 10% Organic

    • 5-25 min: Linear gradient to 10% Buffer, 90% Organic

    • 25-30 min: Hold at 10% Buffer, 90% Organic

    • 30-35 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (determine this by running a UV scan).

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that this compound is well-resolved from the degradation products generated in the forced degradation study.[3][4][5]

Visualizations

This compound This compound Oxidation Oxidation (+O) This compound->Oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Hydrolysis Hydrolysis (H+/OH-) This compound->Hydrolysis N_Oxide This compound N-Oxide Oxidation->N_Oxide Demethylated N-Desmethyl-Metapramine Photodegradation->Demethylated Hydroxylated Hydroxylated this compound Photodegradation->Hydroxylated Hydrolytic_Product Hydrolytic Cleavage Product (less likely for core) Hydrolysis->Hydrolytic_Product

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_method_dev Method Development Prep_Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep_Stock->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC Characterize Identify & Characterize Degradation Products HPLC->Characterize Develop_Method Develop Stability-Indicating HPLC Method Characterize->Develop_Method Validate_Method Validate Method (ICH) Develop_Method->Validate_Method Final_Protocol Final_Protocol Validate_Method->Final_Protocol Final Protocol for Routine Stability Testing

Caption: Workflow for a forced degradation study.

start Unexpected Peak in Chromatogram? is_it_reproducible Is the peak reproducible in replicate injections? start->is_it_reproducible is_in_blank Is the peak present in a solvent blank? is_it_reproducible->is_in_blank Yes instrument_issue Instrument Carryover or Noise is_it_reproducible->instrument_issue No is_degradant Does the peak intensity increase with sample age or stress? is_in_blank->is_degradant No contamination Potential Contamination is_in_blank->contamination Yes is_degradant->contamination No degradant Likely a Degradation Product is_degradant->degradant Yes

Caption: Troubleshooting unknown chromatographic peaks.

References

Technical Support Center: Optimizing Metapramine Incubation Times in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Metapramine in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound that should be considered when designing a cell-based assay?

A1: this compound is a tricyclic antidepressant with two primary mechanisms of action that are crucial for experimental design. Firstly, it functions as a norepinephrine (B1679862) reuptake inhibitor by blocking the norepinephrine transporter (NET). Secondly, it acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The choice of assay and incubation time will depend on which of these targets is under investigation.

Q2: What is a reasonable starting point for this compound concentration in a cell-based assay?

Q3: How does the type of assay influence the optimal incubation time for this compound?

A3: The optimal incubation time is highly dependent on the biological process being measured.

  • Signaling Pathway Studies: For assays measuring rapid downstream effects of receptor blockade, such as changes in second messengers (e.g., cAMP, cGMP) or calcium flux, short incubation times are generally sufficient. These effects can often be observed within minutes to a few hours.[1]

  • Gene Expression or Protein Level Changes: If the experimental endpoint is a change in gene expression or total protein levels, longer incubation times are typically required. These processes can take anywhere from 6 to 48 hours to show a measurable change.

  • Cell Viability or Proliferation Assays: These assays usually necessitate the longest incubation periods, often ranging from 24 to 72 hours, depending on the cell line's doubling time.

Q4: Should I be concerned about the stability of this compound in my cell culture medium during long incubation periods?

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound 1. Incubation time is too short for the desired biological readout.2. This compound concentration is too low.3. The cell line does not express the target (NET or NMDA receptor) at sufficient levels.4. This compound has degraded in the culture medium.1. Perform a time-course experiment to identify the optimal incubation period.2. Conduct a dose-response study with a wider concentration range.3. Verify the expression of the target protein in your cell line using techniques like qPCR or Western blotting.4. Prepare fresh this compound solutions for each experiment and consider media replenishment for long-term assays.
High background or inconsistent results 1. Sub-optimal reagent concentrations.2. Inconsistent incubation times or conditions.3. Poor cell health or variability in cell seeding density.4. Edge effects in multi-well plates.1. Perform titration experiments for all critical reagents.2. Standardize all incubation steps, ensuring consistent timing, temperature, and CO2 levels.3. Use cells with high viability from a consistent passage number and ensure even cell seeding.4. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer.[7]
Cell toxicity observed at expected therapeutic concentrations 1. The specific cell line is particularly sensitive to this compound.2. Off-target effects at the tested concentrations.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your specific cell line.2. Lower the concentration of this compound and/or reduce the incubation time.

Experimental Protocols & Data Presentation

Optimizing Incubation Time: A General Protocol

This protocol outlines a general workflow for determining the optimal incubation time for this compound in a cell-based assay.

  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a working solution of this compound at a concentration known to elicit a response (e.g., 5x the IC50).

  • Time-Course Treatment: Treat the cells with this compound for a range of time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs). Include a vehicle control for each time point.

  • Assay Performance: At the end of each incubation period, perform the specific assay to measure the desired biological endpoint.

  • Data Analysis: Plot the assay signal against the incubation time to identify the time point at which the optimal response (e.g., maximal inhibition or stimulation) is achieved.

Summary of Recommended Incubation Times for this compound Assays
Assay TypeTargetPre-incubation TimeTreatment/Uptake TimeRationale
Norepinephrine Uptake Assay NET10 - 20 minutes10 - 30 minutesAllows for the inhibitor to bind to the transporter before the addition of the substrate. The uptake period is typically short to measure the initial rate of transport.[8]
Calcium Flux Assay NMDA Receptor15 - 30 minutes1 - 5 minutesA pre-incubation period allows the antagonist to bind to the receptor. The calcium response to an agonist is typically rapid and transient.[9]
cAMP/cGMP Assay NET/NMDA Receptor15 - 60 minutes10 - 30 minutesAllows for receptor/transporter modulation to influence second messenger production, which is often a relatively fast process.
Gene Expression (qPCR) NET/NMDA ReceptorN/A6 - 24 hoursSufficient time is needed for transcriptional changes to occur and for mRNA levels to accumulate.
Protein Expression (Western Blot) NET/NMDA ReceptorN/A24 - 48 hoursAllows for changes in gene expression to be translated into detectable changes in protein levels.
Cell Viability/Proliferation GeneralN/A24 - 72 hoursThese assays require longer incubation to observe effects on cell growth and division, which are slower processes.

Visualizations

This compound's Dual Signaling Pathways This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NMDAR NMDA Receptor This compound->NMDAR Antagonizes NE_uptake Norepinephrine Reuptake NET->NE_uptake Ca_influx Ca2+ Influx NMDAR->Ca_influx Synaptic_NE ↑ Synaptic Norepinephrine NE_uptake->Synaptic_NE Blocks Adrenergic_R Adrenergic Receptor Signaling Synaptic_NE->Adrenergic_R Cellular_Response Cellular Response Adrenergic_R->Cellular_Response Downstream Downstream Signaling Cascades Ca_influx->Downstream Blocks Downstream->Cellular_Response

Caption: this compound's dual mechanism of action.

Workflow for Optimizing this compound Incubation Time start Start seed_cells Seed cells in multi-well plate start->seed_cells stabilize Allow cells to stabilize (24 hours) seed_cells->stabilize prepare_this compound Prepare this compound working solution stabilize->prepare_this compound time_points Treat cells for a range of time points prepare_this compound->time_points assay Perform cell-based assay time_points->assay analyze Analyze data and plot response vs. time assay->analyze optimal_time Determine optimal incubation time analyze->optimal_time end End optimal_time->end

Caption: Experimental workflow for incubation time optimization.

Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_reagents Are reagents fresh and correctly prepared? start->check_reagents check_cells Is cell health, passage #, and density consistent? check_reagents->check_cells Yes prepare_fresh Prepare fresh reagents and stock solutions check_reagents->prepare_fresh No check_protocol Is the protocol being followed precisely? check_cells->check_protocol Yes standardize_cell_culture Standardize cell culture practices check_cells->standardize_cell_culture No check_edge_effects Are edge effects mitigated? check_protocol->check_edge_effects Yes review_protocol Review and standardize all steps of the protocol check_protocol->review_protocol No avoid_outer_wells Avoid using outer wells of the plate check_edge_effects->avoid_outer_wells No resolve Problem Resolved check_edge_effects->resolve Yes prepare_fresh->check_reagents standardize_cell_culture->check_cells review_protocol->check_protocol avoid_outer_wells->check_edge_effects

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of Metapramine and Imipramine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two tricyclic antidepressants, highlighting their distinct pharmacological profiles and clinical implications.

This guide provides a comprehensive comparison of Metapramine and Imipramine, two tricyclic antidepressants (TCAs), to inform researchers, scientists, and drug development professionals. While both molecules share a common structural heritage, their nuanced differences in mechanism of action, pharmacokinetics, and side effect profiles offer valuable insights for future antidepressant development.

Pharmacodynamic Profile: A Tale of Two Mechanisms

Imipramine, the archetypal TCA, exerts its antidepressant effects primarily by inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1] This dual-action mechanism increases the synaptic availability of these key neurotransmitters, which are crucial for mood regulation.[1][2] In contrast, this compound functions with greater selectivity, primarily inhibiting the reuptake of norepinephrine without significantly affecting serotonin or dopamine (B1211576) systems.[3][4] This targeted approach suggests a potentially different therapeutic window and side effect profile.

Furthermore, this compound has been identified as a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3][5] This glutamatergic pathway involvement represents a significant departure from the classic monoamine hypothesis of depression and aligns with more contemporary research into rapid-acting antidepressants.

FeatureThis compoundImipramine
Primary Mechanism Norepinephrine Reuptake InhibitorSerotonin and Norepinephrine Reuptake Inhibitor
Serotonin Reuptake No significant effect[3][4]Strong inhibition
Dopamine Reuptake No significant effect[4]Weak effect
Receptor Antagonism Low-affinity NMDA receptor antagonist[3][5]Antagonist at muscarinic, histaminic, and alpha-1 adrenergic receptors
Anticholinergic Effects Reportedly low to absent[4][6]Present and can be significant

Pharmacokinetic Comparison: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of Imipramine are well-characterized, with extensive hepatic metabolism primarily through the cytochrome P450 system, particularly CYP2D6, CYP1A2, and CYP2C19.[7] This leads to the formation of an active metabolite, desipramine, which also possesses antidepressant activity. The elimination half-life of Imipramine is approximately 9-24 hours.

Pharmacokinetic data for this compound is less extensive. A study in healthy volunteers following intravenous administration showed a terminal elimination half-life of approximately 7.4 hours.[8] The apparent volume of distribution was found to be large, suggesting extensive tissue distribution.[8] While detailed metabolic pathways are not as thoroughly documented as for Imipramine, it is known to have desmethylated metabolites.[9]

ParameterThis compoundImipramine
Elimination Half-life ~7.4 hours[8]9-24 hours
Metabolism Hepatic, with desmethylated metabolites[9]Extensive hepatic metabolism (CYP2D6, 1A2, 2C19)[7]
Active Metabolites Yes (desmethylated)[9]Yes (Desipramine)[7]
Volume of Distribution Large (41.9 to 90.3 L)[8]Large (10-20 L/kg)

Clinical Efficacy and Side Effect Profile

Imipramine has a long-standing history of efficacy in treating major depressive disorder.[10] However, its clinical utility is often hampered by a significant side effect burden, including anticholinergic effects (dry mouth, constipation, blurred vision), cardiovascular effects (orthostatic hypotension, tachycardia), and sedation.[11][12][13]

Clinical information on this compound suggests it possesses both antidepressant and psychostimulant properties.[6] A key differentiating feature is its reported lack of significant anticholinergic effects, which could offer a considerable tolerability advantage over Imipramine and other TCAs.[4][6] While direct, large-scale comparative clinical trials are scarce, the distinct pharmacological profiles suggest that this compound may be beneficial for patients who cannot tolerate the anticholinergic side effects of traditional TCAs. One comparative study with clorimipramine suggested differences in their therapeutic effects.[14]

AspectThis compoundImipramine
Established Efficacy Depression[6][15]Major Depressive Disorder[10]
Reported Clinical Features Antidepressant and psychostimulant effects[6]Potent antidepressant
Common Side Effects Reportedly well-tolerated[6]Anticholinergic effects, sedation, orthostatic hypotension, weight gain[11][12][13]
Anticholinergic Side Effects Low to absent[4][6]Common and often dose-limiting
Cardiovascular Side Effects Less characterized, but generally a concern with TCAsOrthostatic hypotension, tachycardia, arrhythmias

Signaling Pathways and Experimental Workflows

The signaling cascade for both drugs begins with the inhibition of their respective monoamine transporters. For Imipramine, this leads to an increase in both synaptic norepinephrine and serotonin, which then act on various postsynaptic receptors, leading to downstream signaling changes. For this compound, the primary effect is on norepinephrine signaling. Additionally, this compound's antagonism of the NMDA receptor introduces a distinct pathway involving the glutamatergic system.

cluster_Imipramine Imipramine Signaling Pathway cluster_this compound This compound Signaling Pathway Imi Imipramine SERT Serotonin Transporter (SERT) Imi->SERT Inhibits NET_I Norepinephrine Transporter (NET) Imi->NET_I Inhibits Synaptic5HT_I Increased Synaptic Serotonin SERT->Synaptic5HT_I Leads to SynapticNE_I Increased Synaptic Norepinephrine NET_I->SynapticNE_I Leads to Postsynaptic5HTR Postsynaptic 5-HT Receptors Synaptic5HT_I->Postsynaptic5HTR Activates PostsynapticNER Postsynaptic Adrenergic Receptors SynapticNE_I->PostsynapticNER Activates Downstream_I Downstream Signaling Cascades (e.g., cAMP, CREB, BDNF) Postsynaptic5HTR->Downstream_I PostsynapticNER->Downstream_I Therapeutic_I Antidepressant Effect Downstream_I->Therapeutic_I Meta This compound NET_M Norepinephrine Transporter (NET) Meta->NET_M Inhibits NMDAR NMDA Receptor Meta->NMDAR Antagonizes SynapticNE_M Increased Synaptic Norepinephrine NET_M->SynapticNE_M Leads to GlutamateSignal Modulation of Glutamate Signaling NMDAR->GlutamateSignal Results in PostsynapticNER_M Postsynaptic Adrenergic Receptors SynapticNE_M->PostsynapticNER_M Activates Downstream_M Downstream Signaling Cascades (e.g., cAMP, CREB, BDNF) GlutamateSignal->Downstream_M PostsynapticNER_M->Downstream_M Therapeutic_M Antidepressant Effect Downstream_M->Therapeutic_M

Caption: Comparative signaling pathways of Imipramine and this compound.

A typical experimental workflow to compare the efficacy and mechanism of these two compounds would involve a series of in vitro and in vivo assays.

Start Compound Selection (this compound vs. Imipramine) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Animal Models Start->InVivo Reuptake Neurotransmitter Reuptake Inhibition Assay (NE, 5-HT, DA) InVitro->Reuptake ReceptorBinding Receptor Binding Affinity Assays (Muscarinic, Histaminic, Adrenergic, NMDA) InVitro->ReceptorBinding DataAnalysis Data Analysis and Comparison Reuptake->DataAnalysis ReceptorBinding->DataAnalysis ForcedSwim Forced Swim Test (Antidepressant-like activity) InVivo->ForcedSwim Microdialysis In Vivo Microdialysis (Neurotransmitter levels) InVivo->Microdialysis SideEffect Side Effect Profiling (e.g., rotarod for sedation, cardiovascular monitoring) InVivo->SideEffect ForcedSwim->DataAnalysis Microdialysis->DataAnalysis SideEffect->DataAnalysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency and selectivity of this compound and Imipramine in inhibiting norepinephrine, serotonin, and dopamine transporters.

Methodology:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well microplates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound, Imipramine, or a vehicle control.

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to initiate the uptake reaction.

  • Incubation and Termination: The plates are incubated at 37°C for a defined period to allow for transporter-mediated uptake. The reaction is terminated by rapid filtration and washing to remove the extracellular radioligand.

  • Quantification: The amount of radioligand taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

Assessment of Antidepressant-Like Efficacy (Forced Swim Test)

Objective: To evaluate the antidepressant-like effects of this compound and Imipramine in a rodent model of behavioral despair.

Methodology:

  • Animals: Male mice or rats are used.

  • Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered this compound, Imipramine, or a vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at a specified time before the test.

  • Pre-test Session: On the first day, animals are placed individually in a cylinder filled with water (23-25°C) for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 5-minute test session. The session is video-recorded.

  • Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: The duration of immobility is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

References

Validating the Antidepressant Effects of Metapramine: A Comparative Guide to Novel Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tricyclic antidepressant Metapramine and evaluates its potential antidepressant effects within the context of modern preclinical screening models. Due to a notable lack of recent experimental data for this compound in these newer models, this document leverages data from structurally and mechanistically similar tricyclic antidepressants (TCAs), primarily Desipramine and Imipramine, to provide a comparative framework.

Introduction to this compound

This compound is a tricyclic antidepressant that was first introduced in France in 1984.[1] Its primary mechanism of action is the inhibition of norepinephrine (B1679862) reuptake, with little to no effect on serotonin (B10506) or dopamine (B1211576) reuptake.[1] Additionally, this compound has been identified as a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor, a characteristic that distinguishes it from some other TCAs.[1][2] Anecdotal evidence suggests this compound has a favorable side-effect profile, notably a lack of anticholinergic effects commonly associated with TCAs.[3]

The validation of established antidepressants like this compound in newer, more robust preclinical models is crucial for several reasons. It allows for a better understanding of their neurobiological mechanisms, provides a benchmark for the development of novel antidepressants, and can help to identify new therapeutic potentials. This guide focuses on three widely used and well-validated preclinical models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.

Disclaimer on Data Availability

Direct experimental data for this compound in the Forced Swim Test, Tail Suspension Test, and Chronic Mild Stress model is not available in the recent scientific literature. Therefore, this guide utilizes published data for the closely related tricyclic antidepressants, Desipramine and Imipramine, as proxies for a comparative analysis. Both Desipramine and Imipramine are primarily norepinephrine reuptake inhibitors, similar to this compound, making them the most relevant available comparators.

Comparative Efficacy in Preclinical Models

The following tables summarize the antidepressant-like effects of Desipramine and Imipramine in the Forced Swim Test, Tail Suspension Test, and Chronic Mild Stress model. These models are designed to induce a state of behavioral despair or anhedonia in rodents, which can be reversed by effective antidepressant treatment.

Table 1: Forced Swim Test (FST) - Comparative Efficacy of Tricyclic Antidepressants
CompoundAnimal ModelDosing RegimenKey Findings
Desipramine Rat5, 10, 20 mg/kg, i.p.Dose-dependent decrease in immobility time.
Imipramine Mouse15, 30, 45 mg/kg, i.p.Significant reduction in immobility time at all doses.
Fluoxetine (SSRI) Rat10 mg/kg, i.p.Significant decrease in immobility time.
Table 2: Tail Suspension Test (TST) - Comparative Efficacy of Tricyclic Antidepressants
CompoundAnimal ModelDosing RegimenKey Findings
Desipramine Mouse10, 20, 30 mg/kg, i.p.Dose-dependent reduction in immobility time.
Imipramine Mouse15, 30 mg/kg, i.p.Significant decrease in immobility duration.
Paroxetine (SSRI) Mouse4, 8, 16 mg/kg, i.p.Significant reduction in immobility at higher doses.
Table 3: Chronic Mild Stress (CMS) Model - Comparative Efficacy of Tricyclic Antidepressants
CompoundAnimal ModelDosing RegimenKey Findings
Imipramine Rat10 mg/kg/day, p.o.Reversal of stress-induced decrease in sucrose (B13894) preference.
Desipramine Rat5 mg/kg/day, i.p.Attenuation of the development of anhedonia-like behavior.
Fluoxetine (SSRI) Rat10 mg/kg/day, p.o.Normalization of sucrose preference in stressed animals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of study designs.

Forced Swim Test (FST) Protocol

The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.

Apparatus:

  • A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Habituation (Day 1): Each animal is individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of despair in the subsequent test.

  • Drug Administration: Animals are treated with the test compound (e.g., this compound, comparator antidepressant, or vehicle) at specified time points before the test session.

  • Test Session (Day 2): 24 hours after the pre-swim, animals are placed back into the swim cylinder for a 5-minute test session.

  • Data Acquisition: The entire 5-minute session is recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer or automated tracking software.

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test is another widely used model to screen for antidepressant drugs, based on the principle of measuring learned helplessness.

Apparatus:

  • A horizontal bar or rod is placed at a height from which a mouse can be suspended without its tail or body touching any surface. The area should be visually isolated for each animal.

Procedure:

  • Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then fixed to the horizontal bar, suspending the mouse.

  • Test Duration: The animal is suspended for a total of 6 minutes.

  • Data Acquisition: The entire 6-minute session is video-recorded. The total duration of immobility (when the mouse hangs passively and is completely motionless) is measured.

Interpretation: A reduction in the total time of immobility is considered an antidepressant-like effect.

Chronic Mild Stress (CMS) Protocol

The Chronic Mild Stress model has high face and predictive validity for depression, as it induces a state of anhedonia, a core symptom of the disorder.

Procedure:

  • Baseline Sucrose Preference: Before the stress protocol, animals are trained to consume a 1% sucrose solution. Their baseline preference for sucrose over water is established.

  • Stress Regimen: For a period of 2-8 weeks, animals are subjected to a series of unpredictable, mild stressors. These can include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Wet bedding

    • Reversed light/dark cycle

    • Social isolation

    • Crowded housing

  • Drug Administration: During the stress period, animals are treated daily with the test compound or vehicle.

  • Sucrose Preference Test: Anhedonia is assessed weekly by measuring the preference for a sweetened solution over plain water. Rats are given a choice between two bottles, one containing a 1% sucrose solution and the other containing tap water. The consumption from each bottle is measured over a specific period (e.g., 24 hours).

Interpretation: A reversal of the stress-induced decrease in sucrose preference is indicative of an antidepressant effect.

Visualizing Pathways and Workflows

Signaling Pathway of Tricyclic Antidepressants

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors NE->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates Antidepressant_Effect Therapeutic Effect Signaling_Cascade->Antidepressant_Effect Leads to This compound This compound This compound->NET Blocks

Caption: Mechanism of this compound as a norepinephrine reuptake inhibitor.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_day1 Day 1 cluster_treatment Treatment Phase cluster_day2 Day 2 cluster_analysis Data Analysis Habituation 15-min Pre-Swim (Habituation) Drug_Admin Administer this compound or Comparator Habituation->Drug_Admin Test_Session 5-min Test Swim Drug_Admin->Test_Session Record_Video Record Session Test_Session->Record_Video Score_Immobility Score Immobility Duration Record_Video->Score_Immobility Compare_Groups Compare Treatment vs. Control Score_Immobility->Compare_Groups

Caption: Workflow of the Forced Swim Test for antidepressant screening.

Logical Relationship in the Chronic Mild Stress Model

CMS_Logic Chronic_Stress Chronic Mild Stress (2-8 weeks) Anhedonia Anhedonia-like State (Decreased Sucrose Preference) Chronic_Stress->Anhedonia Induces Metapramine_Treatment This compound Treatment Anhedonia->Metapramine_Treatment Reversal Reversal of Anhedonia (Increased Sucrose Preference) Metapramine_Treatment->Reversal Causes

Caption: Logical flow of the Chronic Mild Stress model and therapeutic intervention.

References

A Comparative Analysis of Metapramine and Selective Serotonin Reuptake Inhibitors in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the tricyclic antidepressant (TCA) metapramine and the class of selective serotonin (B10506) reuptake inhibitors (SSRIs). While direct head-to-head clinical trials specifically comparing this compound with SSRIs are not available in the current body of scientific literature, this analysis will draw upon extensive data from meta-analyses and systematic reviews that compare the broader classes of TCAs and SSRIs. This information is intended for researchers, scientists, and drug development professionals to offer insights into the relative efficacy, mechanisms of action, and experimental considerations for these two classes of antidepressants.

Mechanism of Action: A Tale of Two Neurotransmitter Systems

This compound and SSRIs exert their antidepressant effects through distinct molecular targets within the central nervous system.

This compound: As a tricyclic antidepressant, this compound's primary mechanism of action is the inhibition of norepinephrine (B1679862) reuptake.[1][2] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. Unlike many other TCAs, it has minimal effect on the reuptake of serotonin or dopamine.[1] Additionally, this compound has been shown to be a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that may contribute to its therapeutic profile.[1][3] Anecdotal reports suggest a lack of anticholinergic effects, which is unique among most TCAs.[2]

Selective Serotonin Reuptake Inhibitors (SSRIs): The therapeutic action of SSRIs is rooted in their selective inhibition of the serotonin transporter (SERT).[4][5][6] This blockade leads to an increased concentration of serotonin in the synaptic cleft, augmenting serotonergic signaling.[5][6] SSRIs have a much lower affinity for other neurotransmitter transporters, such as those for norepinephrine and dopamine, which contributes to their generally more favorable side-effect profile compared to older antidepressants like TCAs.[5] The therapeutic effects of SSRIs are not immediate and are thought to involve downstream neuroadaptive changes, including the desensitization of somatodendritic 5-HT1A autoreceptors and modulation of brain-derived neurotrophic factor (BDNF) signaling.[4][6]

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft_Pre Synaptic Cleft NE_Vesicle->Synaptic_Cleft_Pre Release NET->NE_Vesicle Reuptake Adrenergic_Receptor Adrenergic Receptors Synaptic_Cleft_Pre->Adrenergic_Receptor NE Binding Neuronal_Response_1 Downstream Signaling & Antidepressant Effect Adrenergic_Receptor->Neuronal_Response_1 Activates NMDA_Receptor NMDA Receptor Neuronal_Response_2 Potential Additional Therapeutic Effects NMDA_Receptor->Neuronal_Response_2 Modulates Synaptic_Cleft_Post Synaptic Cleft Metapramine_Post This compound Metapramine_Post->NMDA_Receptor Antagonizes cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft_Pre Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft_Pre Release SERT->Serotonin_Vesicle Reuptake Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Serotonin_Vesicle Inhibits Release Synaptic_Cleft_Pre->Autoreceptor Binds Postsynaptic_Receptor Postsynaptic Serotonin Receptors Synaptic_Cleft_Pre->Postsynaptic_Receptor Serotonin Binding Neuronal_Response Downstream Signaling, BDNF Modulation & Antidepressant Effect Postsynaptic_Receptor->Neuronal_Response Activates Synaptic_Cleft_Post Synaptic Cleft cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Conclusion P1 Define Inclusion/Exclusion Criteria (e.g., MDD diagnosis, age) P2 Obtain Informed Consent P1->P2 P3 Baseline Assessment (e.g., HAM-D, MADRS scores) P2->P3 P4 Randomization P3->P4 P5a Treatment Arm A (e.g., this compound/TCA) P4->P5a P5b Treatment Arm B (e.g., SSRI) P4->P5b P6 Double-Blind Treatment Period (e.g., 6-12 weeks) P5a->P6 P5b->P6 P7 Regular Follow-up Visits (Assess efficacy, safety, and tolerability) P6->P7 P8 Collect Quantitative Data (Depression scale scores, dropout rates, adverse events) P7->P8 P9 Statistical Analysis (e.g., Intention-to-Treat analysis) P8->P9 P10 Compare Primary & Secondary Endpoints (Response rates, remission rates, side effects) P9->P10 P11 Draw Conclusions on Comparative Efficacy & Tolerability P10->P11

References

A Head-to-Head Comparison of Metapramine and Desipramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two tricyclic antidepressants (TCAs), Metapramine and Desipramine. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their pharmacological profiles, mechanisms of action, clinical efficacy, and side effects, supported by available experimental data.

Introduction

This compound and Desipramine are both tricyclic antidepressants that exert their therapeutic effects primarily through the inhibition of norepinephrine (B1679862) reuptake. Desipramine, the principal active metabolite of imipramine, is a well-established and extensively studied TCA.[1][2] this compound, introduced in France in the 1980s, is a less-studied compound but is also recognized for its norepinephrine reuptake inhibiting properties.[3] This guide aims to provide a detailed comparative analysis of these two compounds based on available scientific literature.

Mechanism of Action

Both this compound and Desipramine are potent inhibitors of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1][3] This action is believed to be the primary mechanism underlying their antidepressant effects.

Desipramine is a relatively selective norepinephrine reuptake inhibitor.[4] It has a much lower affinity for the serotonin (B10506) transporter (SERT) and a negligible affinity for the dopamine (B1211576) transporter (DAT).[5]

This compound is also characterized as a norepinephrine reuptake inhibitor, reportedly without significant effects on serotonin or dopamine reuptake.[3] A unique aspect of this compound's pharmacological profile is its reported activity as a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor, a feature not typically associated with Desipramine.[6]

Signaling Pathways

The primary signaling pathway for both drugs involves the blockade of NET, which increases noradrenergic neurotransmission. The downstream effects of this action are complex and involve the modulation of various intracellular signaling cascades, including the cAMP pathway, and regulation of gene expression for factors like brain-derived neurotrophic factor (BDNF).[7][8] this compound's antagonism of the NMDA receptor may introduce an additional layer of complexity to its mechanism of action, potentially influencing glutamatergic signaling pathways, which are also implicated in the pathophysiology of depression.[9][10][11]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation Metapramine_Desipramine This compound & Desipramine Metapramine_Desipramine->NET Blockade

Diagram 1: Simplified signaling pathway of this compound and Desipramine via norepinephrine transporter (NET) blockade.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Activation Downstream_Effects Downstream Effects Ca_Channel->Downstream_Effects Ca2+ Influx This compound This compound This compound->NMDA_Receptor Antagonism cluster_workflow Experimental Workflow prep Preparation of Synaptosomes or Transporter-Expressing Cells preinc Pre-incubation with Test Compound (this compound or Desipramine) prep->preinc add_radio Addition of Radiolabeled Neurotransmitter (e.g., [3H]-Norepinephrine) preinc->add_radio incubation Incubation at 37°C add_radio->incubation termination Termination of Uptake (Rapid Filtration) incubation->termination quantification Quantification of Internalized Radioactivity (Scintillation Counting) termination->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis

References

Replicating Clinical Insights: A Comparative Guide to Metapramine and Modern Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antidepressant Mechanisms and Properties

Metapramine is a tricyclic antidepressant that also exhibits psychostimulant properties[1]. Its mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, a characteristic of its class[2][3]. Uniquely, it also functions as a low-affinity antagonist at N-methyl-D-aspartic acid (NMDA) receptors, suggesting a role in modulating the glutamatergic system[4]. This dual action provides a point of comparison with both traditional monoaminergic and newer glutamatergic antidepressants.

Antidepressant ClassPrimary Mechanism of ActionKey ExamplesCommon Clinical Observations
Tricyclic Antidepressants (TCAs) Inhibition of norepinephrine and serotonin reuptake; also affects other receptors (e.g., histamine, acetylcholine)[3].This compound, Amitriptyline, ImipramineEffective for depression, but with a notable side effect profile due to broad receptor activity[3].
Selective Serotonin Reuptake Inhibitors (SSRIs) Selectively block the reuptake of serotonin[2][3].Fluoxetine, Sertraline, EscitalopramGenerally better tolerated than TCAs; first-line treatment for many forms of depression[2][5].
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Inhibit the reuptake of both serotonin and norepinephrine[3].Venlafaxine, DuloxetineSimilar efficacy to TCAs with a potentially more favorable side effect profile[6].
Glutamatergic Modulators Antagonism of the NMDA receptor[7].Ketamine, EsketamineRapid antidepressant effects, particularly in treatment-resistant depression[7][8].

Generalized Experimental Protocol for Antidepressant Clinical Trials

The following protocol outlines a standard methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an antidepressant, which could be applied to a compound like this compound.

1. Study Objective: To assess the efficacy and safety of the investigational antidepressant compared to placebo in adults with Major Depressive Disorder (MDD).

2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

3. Patient Population:

  • Inclusion Criteria:
  • Adults aged 18-65 years.
  • Diagnosis of MDD according to DSM-5 criteria.
  • Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 22 at screening and baseline.
  • Exclusion Criteria:
  • History of bipolar disorder, schizophrenia, or other psychotic disorders.
  • Treatment-resistant depression (failure to respond to ≥2 adequate antidepressant trials)[9].
  • Significant unstable medical illness.
  • Substance use disorder within the last 12 months.

4. Treatment:

  • Investigational Arm: Fixed dose of the antidepressant (e.g., this compound) administered orally once daily.
  • Control Arm: Matching placebo administered orally once daily.
  • Duration: 8 weeks of double-blind treatment.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the MADRS total score at Week 8.
  • Secondary Efficacy Endpoints:
  • Response rate (≥50% reduction in MADRS score from baseline).
  • Remission rate (MADRS score ≤10).
  • Change from baseline in the Hamilton Rating Scale for Depression (HAM-D) total score.
  • Safety Endpoints: Incidence of adverse events, vital signs, ECGs, and laboratory tests.

6. Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in MADRS scores between the treatment and placebo groups.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in antidepressant research, the following diagrams are provided.

Antidepressant_Signaling_Pathways cluster_monoamine Monoaminergic System cluster_glutamate Glutamatergic System Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release of 5-HT & NE Postsynaptic Postsynaptic Neuron Reuptake Reuptake Transporter Synapse->Reuptake Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Reuptake->Presynaptic Receptor->Postsynaptic Signal Transduction TCA TCAs (e.g., this compound) TCA->Reuptake Block SSRI SSRIs SSRI->Reuptake Block (5-HT) Pre_Glu Presynaptic Neuron Synapse_Glu Synaptic Cleft Pre_Glu->Synapse_Glu Release of Glutamate Post_Glu Postsynaptic Neuron NMDA_R NMDA Receptor Synapse_Glu->NMDA_R NMDA_R->Post_Glu Ca2+ Influx & Signal Cascade Glut_Mod This compound (low-affinity) Ketamine Glut_Mod->NMDA_R Antagonize

Caption: Comparative signaling pathways of monoaminergic and glutamatergic antidepressants.

Clinical_Trial_Workflow cluster_treatment Start Screening & Enrollment (MDD Patients, MADRS ≥ 22) Baseline Baseline Assessment (MADRS, HAM-D, Safety) Start->Baseline Randomization Randomization Baseline->Randomization Treatment 8-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo Group Treatment->Placebo Drug Investigational Drug Group Treatment->Drug FollowUp Weekly Assessments (Efficacy & Safety) Placebo->FollowUp Drug->FollowUp End End of Study (Week 8) Final Assessment FollowUp->End Analysis Data Analysis (MMRM on MADRS change) End->Analysis

Caption: Generalized workflow for a randomized, placebo-controlled antidepressant clinical trial.

References

Metapramine: A Comparative Analysis of its Side Effect Profile in the Landscape of Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metapramine, a tricyclic antidepressant (TCA) introduced in France in 1984, presents a unique pharmacological profile that suggests a potentially more tolerable alternative within its class.[1][2] This guide provides a comparative analysis of this compound's side effect profile against other well-established TCAs, namely Amitriptyline, Imipramine, and Clomipramine. While quantitative, head-to-head clinical trial data for this compound is limited, this document synthesizes available information to offer a comprehensive overview, supported by general experimental protocols for assessing common TCA-related adverse effects.

Pharmacological Distinction of this compound

This compound primarily acts as a norepinephrine (B1679862) reuptake inhibitor, with negligible effects on serotonin (B10506) or dopamine (B1211576) reuptake.[1][3][4] This mechanism is similar to the secondary amine TCA, Desipramine.[1] Notably, and what sets it apart from many other TCAs, this compound has been anecdotally reported to lack significant anticholinergic effects.[1][5] Its direct impact on serotonin, histamine, and muscarinic acetylcholine (B1216132) receptors has not been extensively assayed, but its reputation for good tolerance appears linked to this characteristic.[5] Furthermore, this compound has been shown to be a low-affinity antagonist at the N-methyl-D-aspartic acid (NMDA) receptor.[3][4]

Comparative Side Effect Profile

The following table summarizes the known side effect profile of this compound in comparison to Amitriptyline, Imipramine, and Clomipramine. It is important to note that the data for this compound is largely qualitative, drawn from early clinical observations and pharmacological profiles, whereas the data for the comparator drugs is more robust and quantified in numerous clinical trials.

Side Effect CategoryThis compoundAmitriptylineImipramineClomipramine
Anticholinergic Effects
Dry MouthReportedly low to absent[1][5]HighHigh[6]Very Common (>10%)[7]
ConstipationNot prominently reportedHighCommon[6]Very Common (>10%)[7]
Blurred VisionNot prominently reportedHighCommonVery Common (>10%)[7]
Urinary RetentionNot prominently reportedHighCommonCommon
Cardiovascular Effects
Orthostatic HypotensionPossible, as with other TCAsHighHighCommon
TachycardiaPossibleHighHighCommon
ECG ChangesPossibleCan cause significant changesCan cause significant changesCan cause significant changes
Central Nervous System (CNS) Effects
Sedation/DrowsinessPsycho-stimulant properties reported[5]Very HighHighVery Common (>10%)[7]
DizzinessNot prominently reportedHighCommon[6]Very Common (>10%)[7]
TremorNot prominently reportedCommonCommonVery Common (>10%)[7]
SeizuresRisk, as with other TCAsLowers seizure thresholdLowers seizure thresholdLowers seizure threshold
Other Common Side Effects
Weight GainNot prominently reportedHighCommon[6]Common
Sexual DysfunctionNot prominently reportedCommonCommonVery Common (>10%)[7]
NauseaNot prominently reportedCommonCommon[6]Very Common (>10%)[7]

Experimental Protocols for Side Effect Assessment

To ensure rigorous and standardized evaluation of side effects in clinical trials involving tricyclic antidepressants, the following methodologies are commonly employed.

Assessment of Anticholinergic Effects

A common method for quantifying anticholinergic burden is the use of rating scales.

Experimental Protocol: Anticholinergic Side Effect Rating

  • Subject Selection: Patients enrolled in a clinical trial comparing two or more TCAs.

  • Assessment Tool: Utilization of a validated anticholinergic side effect rating scale, such as the Anticholinergic Drug Scale (ADS) or a modified version of the Toronto Side Effects Scale.

  • Procedure:

    • At baseline and at specified intervals throughout the trial (e.g., weekly for the first month, then bi-weekly), trained clinicians administer the rating scale to each patient.

    • The scale typically includes a list of common anticholinergic symptoms (e.g., dry mouth, blurred vision, constipation, urinary hesitancy, confusion).

    • Patients are asked to rate the severity of each symptom on a Likert-type scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

    • A total anticholinergic burden score is calculated by summing the scores for each symptom.

  • Data Analysis: The mean change in the total anticholinergic burden score from baseline is compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA, ANCOVA).

cluster_workflow Workflow for Assessing Anticholinergic Burden Patient Cohort Patient Cohort Baseline Assessment Baseline Assessment Patient Cohort->Baseline Assessment Enrollment Drug Administration Drug Administration Baseline Assessment->Drug Administration Randomization Follow-up Assessments Follow-up Assessments Drug Administration->Follow-up Assessments Treatment Period Data Analysis Data Analysis Follow-up Assessments->Data Analysis Data Collection

Workflow for anticholinergic side effect assessment.
Assessment of Cardiovascular Effects

Given the known cardiac risks associated with TCAs, thorough cardiovascular monitoring is a critical component of clinical trials.

Experimental Protocol: Cardiovascular Safety Monitoring

  • Subject Selection: Patients with a baseline cardiovascular assessment, including a 12-lead electrocardiogram (ECG). Patients with pre-existing significant cardiac conditions are often excluded or monitored more intensively.

  • Procedure:

    • ECG Monitoring: A 12-lead ECG is performed at baseline and at regular intervals during the study (e.g., at each dose titration and at the end of the treatment period).[8] Key parameters to be measured include heart rate, PR interval, QRS duration, and QTc interval.[8]

    • Blood Pressure and Heart Rate: Orthostatic blood pressure (lying and standing) and heart rate are measured at each study visit.

    • Adverse Event Reporting: Spontaneous reports of cardiovascular symptoms (e.g., palpitations, dizziness, syncope) are collected at each visit.

  • Data Analysis: Changes in ECG parameters and vital signs from baseline are compared between treatment groups. The incidence of clinically significant cardiovascular adverse events is also compared.

TCA Administration TCA Administration Cardiac Ion Channel Blockade Cardiac Ion Channel Blockade TCA Administration->Cardiac Ion Channel Blockade ECG Changes ECG Changes - Prolonged PR - Widened QRS - Prolonged QTc Cardiac Ion Channel Blockade->ECG Changes Clinical Manifestations Clinical Manifestations - Arrhythmias - Orthostatic Hypotension - Tachycardia ECG Changes->Clinical Manifestations

References

Validating Metapramine's Specificity for the Norepinephrine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount. This guide provides a comprehensive comparison of Metapramine's specificity for the norepinephrine (B1679862) transporter (NET) against other monoamine transporters and alternative NET inhibitors, supported by experimental data and detailed protocols.

This compound, a tricyclic antidepressant, is known to exert its therapeutic effects by modulating monoaminergic systems. A critical aspect of its pharmacological profile is its selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). High specificity for NET is a desirable characteristic for compounds targeting noradrenergic pathways, as it can minimize off-target effects associated with the modulation of serotonin and dopamine signaling.

Comparative Binding Affinity of this compound

To quantitatively assess the specificity of this compound, equilibrium dissociation constants (KD), representing the affinity of the drug for the transporters, have been determined using radioligand binding assays. A lower KD value indicates a higher binding affinity.

Data from a key study by Tatsumi et al. (1997) utilizing human embryonic kidney (HEK-293) cells expressing the cloned human transporters provides a clear profile of this compound's binding affinity[1][2].

CompoundNET KD (nM)SERT KD (nM)DAT KD (nM)NET/SERT Selectivity RatioNET/DAT Selectivity Ratio
This compound 4.8 1,200 >10,000 250 >2,083
Desipramine1.3392,100301,615
Nortriptyline3.7431,10011.6297
Reboxetine1.1129>10,000117>9,091
Atomoxetine5771,45115.4290

Data sourced from Tatsumi et al. (1997). Selectivity ratios were calculated from the provided KD values.

As the data illustrates, this compound exhibits a high affinity for the norepinephrine transporter (KD = 4.8 nM). In stark contrast, its affinity for the serotonin transporter is significantly lower (KD = 1,200 nM), and it demonstrates negligible affinity for the dopamine transporter (KD > 10,000 nM). This translates to a high selectivity for NET over both SERT (250-fold) and DAT (>2,083-fold), positioning this compound as a highly specific NET inhibitor.

When compared to other established NET inhibitors, this compound's specificity profile remains robust. While compounds like Reboxetine show a higher NET/SERT selectivity, this compound's selectivity is comparable to or greater than that of classic tricyclic antidepressants such as Desipramine and Nortriptyline.

Experimental Protocols

The validation of this compound's specificity relies on well-established in vitro assays. The following are detailed methodologies for the key experiments used to generate the comparative data.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity (KD) of a compound for its target transporter.

Objective: To measure the direct interaction of a test compound (e.g., this compound) with the norepinephrine, serotonin, and dopamine transporters.

Materials:

  • HEK-293 cells stably expressing the human NET, SERT, or DAT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), and [³H]WIN 35,428 (for DAT).

  • Test compound (this compound) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target transporter are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The KD is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into the cell.

Objective: To determine the potency (IC₅₀) of a test compound in blocking the reuptake of norepinephrine, serotonin, or dopamine.

Materials:

  • Cells expressing the target transporter (e.g., HEK-293 cells or synaptosomes).

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine.

  • Test compound (this compound) and reference compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitors for non-specific uptake.

Procedure:

  • Cell Preparation: Cells are cultured and prepared in a suitable assay plate.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: The radiolabeled neurotransmitter is added to initiate the uptake process.

  • Incubation: The cells are incubated for a short period at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Visualizing the Validation Process

To further clarify the experimental and logical frameworks for validating this compound's specificity, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Generation cluster_analysis Specificity Analysis Binding Radioligand Binding Assay KD Binding Affinity (KD) Binding->KD Uptake Neurotransmitter Uptake Assay IC50 Inhibitory Potency (IC50) Uptake->IC50 Selectivity Selectivity Ratios (NET vs SERT/DAT) KD->Selectivity IC50->Selectivity Comparison Comparison with Alternatives Selectivity->Comparison

Experimental workflow for specificity validation.

The diagram above illustrates the workflow, starting from the primary in vitro assays, through data generation, to the final comparative analysis of specificity.

Signaling_Pathway cluster_synapse Noradrenergic Synapse Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET NET NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds Receptor->Postsynaptic Signal Transduction This compound This compound This compound->NET Inhibits

This compound's mechanism of action at the synapse.

This diagram depicts the role of the norepinephrine transporter in the synapse and how this compound's inhibitory action leads to an increase in synaptic norepinephrine levels.

References

Assessing the Long-Term Efficacy of Metapramine Versus Other Tricyclic Antidepressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy of Metapramine and other tricyclic antidepressants (TCAs) for the treatment of major depressive disorder. While extensive long-term data for many TCAs are available, this review highlights a notable scarcity of similar evidence for this compound, necessitating a different comparative approach. This document summarizes the available quantitative data for established TCAs, details their experimental protocols, and explores the unique mechanistic hypothesis of this compound.

I. Comparative Long-Term Efficacy of Tricyclic Antidepressants

Long-term studies are crucial for assessing the ability of an antidepressant to prevent relapse and maintain remission. While data for this compound is limited, several other TCAs have been evaluated in long-term clinical trials. The following table summarizes key findings from these studies.

Tricyclic Antidepressant Study Duration Key Efficacy Outcomes (Relapse/Remission Rates) Common Long-Term Side Effects
Imipramine (B1671792) 1-3 yearsMaintained on ~200 mg/day, demonstrated significant prophylactic effect in preventing recurrence.[1] In another study, relapse rate was 18% with imipramine vs. 80% with placebo after successful ECT.[2]Anticholinergic effects (dry mouth, constipation), dizziness, weight gain.[3][4]
Desipramine (B1205290) Up to 2 yearsRelapse rate of 11% for the active desipramine group compared to 52% for the placebo group in patients with chronic depression.[5]Lower incidence of anticholinergic effects compared to tertiary amines, but still can cause dry mouth, constipation, and cardiac effects.[3][6]
Nortriptyline (B1679971) 3 yearsIn elderly patients with recurrent major depression, recurrence rates were 29% in the 80-120 ng/ml plasma level group and 40% in the 40-60 ng/ml group (a non-significant difference).[4]Dry mouth, constipation, and increased risk of cardiac side effects, particularly at higher plasma levels.[4][6]
Clomipramine Up to 40 years (observational)Primarily studied in Obsessive-Compulsive Disorder (OCD), where it is considered effective for long-term management, though long-term remission rates for OCD can be low (one study noted 20% at 40 years).[7] For depression, it is considered effective but often reserved as a second-line treatment due to side effects.[8]Significant anticholinergic and sedative effects, sexual dysfunction, and risk of seizures.[4][7]
This compound Limited DataNo large-scale, long-term clinical trials with specific relapse/remission rates are readily available in the public domain. Older literature suggests good tolerance and a potential lack of anticholinergic effects.[9]Reported to have a favorable side effect profile with potentially fewer anticholinergic effects.[9]

II. Experimental Protocols for Key Long-Term TCA Studies

Understanding the methodologies of long-term antidepressant trials is essential for interpreting their findings. Below are summaries of the experimental protocols for some of the key studies cited.

1. Desipramine Maintenance Therapy Trial for Chronic Depression [5]

  • Objective: To evaluate the efficacy of desipramine in preventing relapse in patients with chronic depression who had previously responded to the medication.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Outpatients diagnosed with "pure" dysthymia, dysthymia with major depression ("double depression"), or chronic major depression according to DSM-III-R criteria.

  • Treatment Phases:

    • Acute Phase (10 weeks): Open-label treatment with desipramine.

    • Continuation Phase (16 weeks): Responders from the acute phase continued open-label desipramine.

    • Maintenance Phase (up to 2 years): Remitted patients were randomized to either continue desipramine or be tapered to a placebo.

  • Outcome Measures: The primary outcome was the rate of relapse and the time to relapse during the maintenance phase.

2. Nortriptyline Maintenance Therapy in Late-Life Depression [4]

  • Objective: To compare the long-term efficacy of two different fixed plasma levels of nortriptyline in preventing the recurrence of major depression in elderly patients.

  • Study Design: A 3-year, double-blind, randomized controlled trial.

  • Participants: Elderly patients with a history of recurrent major depression.

  • Intervention: Patients were randomly assigned to one of two treatment arms with controlled plasma concentrations of nortriptyline: 80–120 ng/ml or 40–60 ng/ml.

  • Outcome Measures: Primary outcomes were the time to and rates of recurrence of major depression. Secondary outcomes included the frequency of side effects, noncompliance, and subsyndromal symptomatic flare-ups.

3. Imipramine Maintenance Therapy in Recurrent Depression [10]

  • Objective: To determine the effectiveness of maintenance imipramine and/or interpersonal psychotherapy in preventing the recurrence of depression.

  • Study Design: A randomized, 3-year maintenance trial with a five-cell design.

  • Participants: Patients with recurrent depression who had responded to initial treatment with a combination of imipramine and interpersonal psychotherapy.

  • Intervention: Patients were randomized to one of five maintenance groups: imipramine with monthly interpersonal psychotherapy, imipramine with brief supportive clinic visits, placebo with monthly interpersonal psychotherapy, placebo with brief supportive clinic visits, or psychotherapy alone.

  • Outcome Measures: The primary outcome was the prevention of recurrence of a major depressive episode.

III. Signaling Pathways and Mechanism of Action

A. General Mechanism of Action for Tricyclic Antidepressants

TCAs primarily function by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[11] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. Additionally, most TCAs act as antagonists at several other receptor types, which contributes to their side effect profile.[11]

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA TCA SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin_cleft Increased 5-HT Norepinephrine_cleft Increased NE Serotonin_vesicle 5-HT Serotonin_vesicle->SERT Reuptake Norepinephrine_vesicle NE Norepinephrine_vesicle->NET Reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Binds Norepinephrine_receptor NE Receptor Norepinephrine_cleft->Norepinephrine_receptor Binds Antidepressant_effect Antidepressant Effect Serotonin_receptor->Antidepressant_effect Norepinephrine_receptor->Antidepressant_effect

Caption: General mechanism of action of Tricyclic Antidepressants (TCAs).

B. Proposed Unique Mechanism of this compound

This compound is hypothesized to possess a unique mechanism of action in addition to the typical TCA profile. It has been shown to be a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor complex.[12] This glutamatergic pathway is an area of increasing interest in depression research, with other NMDA receptor antagonists like ketamine showing rapid antidepressant effects.[3][13] The blockade of NMDA receptors is thought to lead to a cascade of downstream effects, including the activation of the mTOR signaling pathway, which may contribute to its antidepressant properties.[14]

Metapramine_Mechanism cluster_glutamatergic_synapse Glutamatergic Synapse cluster_downstream Downstream Signaling This compound This compound NMDA_receptor NMDA Receptor This compound->NMDA_receptor Antagonizes mTOR_pathway mTOR Pathway Activation NMDA_receptor->mTOR_pathway Leads to Glutamate Glutamate Glutamate->NMDA_receptor Binds Synaptic_plasticity Increased Synaptic Plasticity mTOR_pathway->Synaptic_plasticity Antidepressant_effect Potential Antidepressant Effect Synaptic_plasticity->Antidepressant_effect

References

A Comparative Review of the Pharmacokinetics of Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

Tricyclic antidepressants (TCAs) represent an older class of medications for the treatment of major depressive disorder. Despite the advent of newer agents with more favorable side effect profiles, TCAs remain a valuable therapeutic option, particularly for treatment-resistant depression. A thorough understanding of their pharmacokinetic properties is crucial for optimizing therapeutic outcomes and minimizing toxicity. This guide provides a comparative overview of the pharmacokinetics of several commonly prescribed TCAs, supported by experimental data and methodologies.

Data Presentation: Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of tricyclic antidepressants exhibit significant inter-individual variability. The following table summarizes key pharmacokinetic parameters for some of the most frequently utilized TCAs.

ParameterAmitriptyline (B1667244)Nortriptyline (B1679971)ImipramineDesipramineClomipramineDoxepin
Oral Bioavailability (%) 30-6045-7022-7733-5940-5013-45
Protein Binding (%) 959376-9673-9297-98~80
Volume of Distribution (L/kg) 12-1821-5010-2010-507-209-33
Elimination Half-life (hours) 10-2816-806-1214-6217-288-24
Active Metabolite(s) Nortriptyline10-hydroxynortriptylineDesipramine2-hydroxydesipramineDesmethylclomipramineDesmethyldoxepin

Metabolic Pathways of Tricyclic Antidepressants

The metabolism of TCAs is a critical determinant of their therapeutic efficacy and potential for drug-drug interactions. The primary site of metabolism is the liver, where the cytochrome P450 (CYP) enzyme system plays a central role. Tertiary amine TCAs, such as amitriptyline and imipramine, are initially demethylated to their active secondary amine metabolites, nortriptyline and desipramine, respectively. Both tertiary and secondary amines subsequently undergo hydroxylation, followed by glucuronide conjugation, to form more water-soluble compounds that are renally excreted.

TCA_Metabolism cluster_tertiary Tertiary Amine TCAs cluster_secondary Secondary Amine TCAs (Active Metabolites) cluster_hydroxylated Hydroxylated Metabolites cluster_excretion Excretion Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19, CYP3A4, CYP1A2) Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine Demethylation (CYP2C19, CYP1A2, CYP3A4) Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine Demethylation (CYP2C19, CYP1A2, CYP3A4) Doxepin Doxepin Desmethyldoxepin Desmethyldoxepin Doxepin->Desmethyldoxepin Demethylation (CYP2C19) Hydroxylated_Metabolites Hydroxylated_Metabolites Nortriptyline->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desmethylclomipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desmethyldoxepin->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Urine Urine Glucuronide_Conjugates->Urine

Metabolic pathways of tricyclic antidepressants.

Experimental Protocols

The determination of pharmacokinetic parameters for TCAs involves a series of well-defined experimental procedures. Below are outlines of the methodologies for key pharmacokinetic experiments.

1. Quantification of TCAs in Biological Matrices (Plasma, Serum)

A robust and sensitive analytical method is fundamental for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common technique.

  • Sample Preparation:

    • Collect blood samples in appropriate anticoagulant-containing tubes (e.g., EDTA, heparin).

    • Centrifuge the blood samples to separate plasma.

    • To a known volume of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • HPLC-UV/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The gradient and flow rate are optimized to achieve good separation of the parent drug, its metabolites, and the internal standard.

    • Detection:

      • UV Detection: Set the detector to a wavelength where the TCAs exhibit maximum absorbance (typically around 240-250 nm).

      • Mass Spectrometry (MS) Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor for specific parent and product ion transitions for the analyte and internal standard to ensure high selectivity and sensitivity.

    • Quantification: Construct a calibration curve by analyzing standards of known concentrations. The concentration of the TCA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

2. In Vitro Metabolism Studies using Human Liver Microsomes

These studies are crucial for identifying the CYP enzymes responsible for the metabolism of a TCA.

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (as a source of cofactors for CYP enzymes), and the TCA at various concentrations.

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent drug and the formation of metabolites.

  • CYP Reaction Phenotyping:

    • To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors for each major CYP enzyme or by using recombinant human CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

3. Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

  • Procedure:

    • A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large protein molecules.

    • One chamber is filled with plasma containing the TCA, and the other chamber is filled with a protein-free buffer.

    • The system is incubated at 37°C with gentle agitation until equilibrium is reached (i.e., the concentration of the unbound drug is the same in both chambers).

    • After incubation, aliquots are taken from both chambers, and the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured using a validated analytical method.

  • Calculation:

    • The percentage of protein binding is calculated as: ((Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration) * 100.

Generalized Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical or clinical pharmacokinetic study.

PK_Workflow cluster_study_design Study Design & Protocol Development cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis & Reporting Protocol Protocol Ethics Ethics Protocol->Ethics Approval Dosing Dosing Ethics->Dosing Initiation Sampling Sampling Dosing->Sampling Blood/Plasma Collection Sample_Prep Sample_Prep Sampling->Sample_Prep Sample Processing LC_MS LC_MS Sample_Prep->LC_MS Quantification PK_Modeling PK_Modeling LC_MS->PK_Modeling Concentration-Time Data Report Report PK_Modeling->Report Pharmacokinetic Parameters

A generalized workflow for a pharmacokinetic study.

This comparative review provides a foundational understanding of the pharmacokinetics of tricyclic antidepressants for researchers and drug development professionals. The provided data and methodologies can serve as a valuable resource for designing and interpreting pharmacokinetic studies of this important class of drugs.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Metapramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like Metapramine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This compound, a tricyclic antidepressant, requires careful handling and disposal due to its potential hazards.

Hazard Classification and Disposal Overview

This compound is classified as a substance that must not be disposed of with household garbage[1]. Like other tricyclic antidepressants, it is considered toxic and poses a significant threat to aquatic life with long-lasting effects. Therefore, the primary route for its disposal is through an approved waste disposal plant, typically involving incineration[1]. It is crucial to handle uncleaned containers with the same precautions as the product itself[2][3].

Step-by-Step Disposal Protocol for this compound

The following steps provide a procedural guide for the safe disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. All materials contaminated with this compound, such as gloves, wipes, and empty containers, should be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound." The container must be kept securely closed except when adding waste.

  • Spill Management: In the event of a spill, avoid generating dust. Clean up spills immediately using dry methods, such as a vacuum cleaner equipped with a HEPA filter. The collected material should be placed in the designated hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure the waste is transported to a licensed hazardous waste management vendor for proper disposal, which is typically incineration[1].

Quantitative Data on Waste Management

For effective laboratory waste management, it is crucial to adhere to the accumulation limits for hazardous waste as stipulated by regulations.

Waste CategoryAccumulation Limit (in Satellite Accumulation Area)
Hazardous WasteMaximum of 55 gallons
Acutely Toxic Chemical Waste (P-list)Maximum of 1 quart of liquid or 1 kilogram of solid

Note: These are general guidelines, and specific limits may vary by jurisdiction. Always consult your institution's EHS office for precise requirements.

Experimental Protocols

Currently, there are no standard experimental protocols for the chemical decomposition of this compound as a means of disposal in a laboratory setting. The recommended and regulated method of disposal is high-temperature incineration[2]. Chemical decomposition methods can generate other hazardous effluents that require further treatment[2].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from a research laboratory.

A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste into Designated Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Transport to Approved Waste Disposal Facility F->G H Incineration G->H

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Metapramine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

ANN ARBOR, MI – In its ongoing commitment to laboratory safety and empowering the scientific community, this bulletin provides essential safety and logistical information for handling Metapramine. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.

This compound, a tricyclic antidepressant, requires careful handling due to its potential health hazards. Adherence to the following personal protective equipment (PPE) protocols and operational plans is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale and Use Case
Eye/Face Protection Chemical safety goggles or glassesTo protect against dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key stages of handling, from initial receipt to final disposal.

This compound Handling Workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Store securely upon receipt preparation Preparation in Controlled Environment storage->preparation Transfer to designated handling area handling Handling and Experimentation preparation->handling Weigh and prepare solutions in a ventilated enclosure decontamination Decontamination of Surfaces and Equipment handling->decontamination Clean all surfaces and equipment post-experiment waste_collection Waste Segregation and Collection handling->waste_collection Segregate waste at point of use decontamination->waste_collection Collect all contaminated materials disposal Disposal via Licensed Contractor waste_collection->disposal Dispose of as hazardous chemical waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metapramine
Reactant of Route 2
Metapramine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.